Technical Documentation Center

trans-(3-Fluorocyclobutyl)methamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-(3-Fluorocyclobutyl)methamine hydrochloride
  • CAS: 1334493-19-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Key Building Block for Next-Generation Therapeutics

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular ar...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is paramount. Small, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds due to their unique three-dimensional structures which can enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. The strategic incorporation of fluorine, an element with profound effects on a molecule's electronic and conformational profile, further amplifies these advantages.

This guide provides a comprehensive technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride , a specialized building block that embodies this design philosophy. We will delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and explore its applications, particularly as a component in the rapidly advancing field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their research and development programs.

Physicochemical and Structural Properties

The hydrochloride salt of trans-(3-Fluorocyclobutyl)methamine is typically a solid material at room temperature, a characteristic common for amine hydrochlorides. While specific experimental data for this compound is not broadly published, we can infer its key properties from its structure and from empirical data on closely related analogues.[1]

Core Data and Identifiers

A summary of the key identification and structural information for trans-(3-Fluorocyclobutyl)methamine hydrochloride is presented below. It is noteworthy that this compound is associated with two CAS numbers in various supplier databases. Researchers should verify the specific identifier associated with their material.

PropertyValue
IUPAC Name (trans-3-Fluorocyclobutyl)methanamine hydrochloride
Molecular Formula C₅H₁₁ClFN
Molecular Weight 139.60 g/mol
CAS Numbers 1260664-80-9[2][3], 1523618-03-2
Canonical SMILES C1F.Cl
Impact of Fluorine on Basicity and Lipophilicity

The introduction of a fluorine atom onto the cyclobutane ring has predictable and highly valuable consequences for the molecule's fundamental properties.

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the primary amine. Studies on analogous 3-fluorocyclobutylamines have demonstrated a reduction in the pKa value by approximately 0.8 units compared to their non-fluorinated counterparts.[1] This acidification of the amino group can be critical for modulating interactions with biological targets and for optimizing pharmacokinetic profiles, as it alters the ionization state of the molecule at physiological pH.

  • Lipophilicity (LogP/LogD): Fluorination generally increases the lipophilicity of a molecule. For 1,3-disubstituted cyclobutanes, the stereochemical relationship between the fluorine and the functional group is crucial. In the trans configuration, the fluorine atom is positioned away from the polar aminomethyl group, leading to a more pronounced increase in lipophilicity (an observed ΔlogP of approximately 1) compared to the non-fluorinated analogue.[1] This enhanced lipophilicity can improve membrane permeability and cell penetration, which is a key consideration in drug design.

Application in Targeted Protein Degradation (TPD)

The unique structural and physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride make it an attractive building block for advanced therapeutic modalities, most notably Proteolysis-Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4][5] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The linker component of a PROTAC is not merely a spacer; it plays a critical role in determining the efficacy and selectivity of the degrader by controlling the geometry of the ternary complex (E3 ligase-PROTAC-POI). Small, rigid linkers like those derived from cyclobutane are increasingly sought after for this purpose. The trans-(3-Fluorocyclobutyl)methamine moiety can be incorporated into these linkers, offering several advantages:

  • Structural Rigidity: The puckered cyclobutane ring provides a conformationally constrained scaffold, which can help to pre-organize the molecule for optimal binding and ternary complex formation.

  • Vectorial Control: The defined trans stereochemistry allows for precise positioning of the vectors extending from the linker to the two ligands.

  • Improved Physicochemical Properties: As discussed, the fluorine atom can enhance cell permeability and metabolic stability, properties that are crucial for the in vivo efficacy of PROTACs.

The use of similar small-ring structures, such as trans-3-aminocyclobutanecarboxylic acid, as PROTAC linkers has been documented, underscoring the utility of this chemical space in the design of novel protein degraders.[7]

Plausible Synthetic Route and Experimental Protocol

Synthetic Workflow Overview

The synthesis begins with the esterification of 3-oxocyclobutane-1-carboxylic acid, followed by the introduction of a methyl group via a Grignard reaction. Deoxyfluorination introduces the key fluorine atom, followed by a series of functional group manipulations including hydrogenolysis, Curtius rearrangement to form the amine, and final deprotection and salt formation.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Sequence cluster_product Final Product Start 3-Oxocyclobutane-1-carboxylic Acid Step1 Step 1: Esterification (e.g., BnBr, K2CO3) Start->Step1 Formation of Benzyl Ester Step2 Step 2: Grignard Reaction (MeMgCl) Step1->Step2 Introduction of Methyl Group (Forms Tertiary Alcohol) Step3 Step 3: Deoxyfluorination (e.g., Morph-DAST) Step2->Step3 Fluorine Introduction (Diastereomeric Mixture) Step4 Step 4: Hydrogenolysis (H2, Pd/C) Step3->Step4 Removal of Benzyl Ester (Yields Carboxylic Acid) Step5 Step 5: Curtius Rearrangement (DPPA, t-BuOH, heat) Step4->Step5 Acid to Boc-Protected Amine Step6 Step 6: Boc Deprotection & Salt Formation (HCl in Dioxane) Step5->Step6 Final Deprotection and Isolation Product trans-(3-Fluorocyclobutyl)methamine Hydrochloride Step6->Product

Caption: Plausible synthetic workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Detailed Step-by-Step Protocol

Disclaimer: This protocol is a representative example based on established chemical transformations. It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions. Yields and reaction conditions may require optimization.

Step 1: Synthesis of Benzyl 3-oxocyclobutane-1-carboxylate

  • To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 equiv.) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Add benzyl bromide (BnBr, 1.1 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the benzyl ester.

Step 2: Synthesis of Benzyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate

  • Dissolve the benzyl ester from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add methylmagnesium chloride (MeMgCl, ~3M solution in THF, 1.2 equiv.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The resulting diastereomeric mixture can be separated by column chromatography to isolate the desired trans-isomer.

Step 3: Synthesis of Benzyl trans-3-fluoro-3-methylcyclobutane-1-carboxylate

  • Dissolve the trans-alcohol from Step 2 (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Add morpholinosulfur trifluoride (Morph-DAST, 1.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Step 4: Synthesis of trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid

  • Dissolve the fluorinated benzyl ester from Step 3 (1.0 equiv.) in ethanol or methanol.

  • Add palladium on carbon (Pd/C, 10 wt. %, catalytic amount).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Step 5: Synthesis of tert-butyl (trans-3-fluoro-3-methylcyclobutyl)carbamate

  • To a solution of the carboxylic acid from Step 4 (1.0 equiv.) in tert-butanol (t-BuOH), add triethylamine (Et₃N, 1.2 equiv.) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv.).

  • Heat the mixture to reflux for several hours until the formation of the isocyanate is complete and it has rearranged.

  • Cool the reaction and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by column chromatography.

Step 6: Synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride

  • Dissolve the Boc-protected amine from Step 5 (1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, excess) dropwise at 0 °C.

  • Stir the mixture at room temperature. The hydrochloride salt will typically precipitate from the solution.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield the final product.

Safety and Handling

As a novel chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for trans-(3-Fluorocyclobutyl)methamine hydrochloride may not be universally available. Therefore, this compound should be handled with the care afforded to all research chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • General Handling: Avoid contact with skin and eyes. Do not ingest. Practice good laboratory hygiene. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disclaimer: The safety information provided here is a general guide. Researchers are REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before any handling, use, or storage of this compound.

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a sophisticated chemical building block that sits at the intersection of several key strategies in modern medicinal chemistry: the use of strained rings, the strategic application of fluorine, and the precise control of stereochemistry. Its utility as a rigid, fluorinated amine makes it particularly well-suited for incorporation into the linkers of PROTACs and other complex molecular architectures. The plausible synthetic route outlined herein provides a clear pathway for its preparation, enabling its broader application in drug discovery programs aimed at developing next-generation therapeutics. As the field of targeted protein degradation continues to mature, the demand for such well-designed, functionalized building blocks is certain to grow.

References

  • Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. Available from: [Link]

  • OUCI. (2015). Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines. Retrieved from [Link]

  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Published online ahead of print. Available from: [Link]

  • ResearchGate. (2023). (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]

  • Generic Safety Data Sheet Provider. (n.d.). Safety Data Sheet.
  • Custom Essence, Inc. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • Synthonix. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: α,β-Thujone (isomers). Retrieved from [Link]

  • Farnaby, W., et al. (2019). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Communications, 10(1), 2540. Available from: [Link]

  • MDPI. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Retrieved from [Link]

  • Frontiers. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Retrieved from [Link]

  • Ciulli, A., & Winter, G. E. (2025). Targeted protein degradation for cancer therapy. Nature Reviews Cancer. Published online ahead of print. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of trans-(3-Fluorocyclob...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride. The strategic incorporation of a fluorinated cyclobutane motif presents unique characteristics relevant to modern drug discovery, influencing parameters such as metabolic stability, lipophilicity, and target engagement. This document is intended to serve as a vital resource for researchers and developers working with this and structurally related compounds.

Chemical Identity and Structural Elucidation

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a primary amine featuring a trans-substituted fluorocyclobutane ring, presented as its hydrochloride salt. This structural arrangement confers a degree of conformational rigidity and introduces a polar fluorine atom, which can significantly impact its biological activity and pharmacokinetic profile.

Molecular Formula: C₅H₁₁ClFN

Molecular Weight: 139.60 g/mol [1]

CAS Numbers of Note: It is crucial to recognize that several CAS numbers are associated with this compound and its isomers. The most commonly cited CAS number for the trans isomer hydrochloride salt is 1260664-80-9 .[2] Other relevant CAS numbers include 1523618-03-2 for the trans isomer and 1923207-00-4 for the cis isomer hydrochloride. Researchers should exercise diligence in confirming the identity of their material with the specific CAS number.

Chemical Structure:

G cluster_0 trans-(3-Fluorocyclobutyl)methamine hydrochloride C5H11ClFN Chemical Structure

Caption: Chemical structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Synthesis and Spectroscopic Characterization

The synthesis of trans-3-fluorocyclobutylamines generally originates from 3-oxocyclobutane carboxylic acid, involving a multi-step process.[3] While the full detailed synthesis of the methamine hydrochloride is proprietary to manufacturers, a general synthetic approach can be inferred from the scientific literature.

General Synthetic Workflow:

G start 3-Oxocyclobutane Carboxylic Acid step1 Fluorination start->step1 step2 Amide Formation step1->step2 step3 Hofmann or Curtius Rearrangement step2->step3 step4 Reduction step3->step4 step5 Salt Formation (HCl) step4->step5 end_product trans-(3-Fluorocyclobutyl)methamine hydrochloride step5->end_product

Caption: Generalized synthetic pathway to trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl protons, a downfield signal for the proton attached to the fluorine-bearing carbon, and signals corresponding to the aminomethyl group.

  • ¹³C NMR: The carbon NMR would display distinct signals for the four carbons of the cyclobutane ring, with the carbon bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF). The aminomethyl carbon signal would also be present.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak, along with fragmentation patterns corresponding to the loss of the aminomethyl group, fluorine, and ring fragmentation.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for N-H stretching of the primary amine salt, C-H stretching of the cyclobutane ring, and a strong C-F stretching vibration.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity.

PropertyValueSource/Comment
Appearance White to off-white solidTypical for small molecule hydrochloride salts.
Melting Point Not publicly available.Expected to be a crystalline solid with a defined melting point.
Solubility Soluble in water.The hydrochloride salt form enhances aqueous solubility. Solubility in organic solvents is not widely reported.
pKa ~9.5 (estimated for the amine)The pKa of the free amine is expected to be slightly lower than non-fluorinated analogues due to the electron-withdrawing effect of fluorine.[3]
LogP/LogD LogP of the free amine is higher than its non-fluorinated counterpart.Fluorination generally increases lipophilicity.[3] The LogD at physiological pH will be significantly lower due to the ionization of the amine.
Stability Store in a cool, dry place.Keep container tightly closed.

Analytical Methodologies

The characterization and purity assessment of trans-(3-Fluorocyclobutyl)methamine hydrochloride can be achieved through standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for purity determination and quantification.

Exemplary HPLC Method Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Thermal Analysis (DSC/TGA):

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess crystalline purity. Thermogravimetric Analysis (TGA) can identify the presence of residual solvents or water and determine the decomposition temperature.

Experimental Workflow for Thermal Analysis:

G Sample Sample Preparation (Accurate Weighing) DSC DSC Analysis (Ramp temperature, e.g., 10°C/min) Sample->DSC TGA TGA Analysis (Ramp temperature, e.g., 10°C/min) Sample->TGA Data_DSC Melting Point & Purity Assessment DSC->Data_DSC Data_TGA Solvent/Water Content & Decomposition Temp. TGA->Data_TGA

Sources

Foundational

"trans-(3-Fluorocyclobutyl)methamine hydrochloride" as a fluorinated building block

An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Strategic Fluorinated Building Block Authored by a Senior Application Scientist Abstract In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Strategic Fluorinated Building Block

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Fluorinated building blocks have emerged as indispensable tools, with strategic fluorine incorporation offering a reliable method to enhance metabolic stability, modulate acidity/basicity, and improve membrane permeability.[1][2][3] Concurrently, the use of sp³-rich, conformationally constrained scaffolds like the cyclobutane ring provides a pathway to escape "flatland" chemistry, enabling better exploration of three-dimensional chemical space and improving compound properties.[4][5][6] This guide provides a detailed technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a building block that synergistically combines the benefits of both fluorination and a strained aliphatic ring system. We will explore its physicochemical properties, strategic advantages in medicinal chemistry, and provide detailed, field-proven protocols for its synthetic application, positioning it as a valuable component in the medicinal chemist's toolkit.

Introduction: The Rise of 3D Fluorinated Scaffolds

The strategy of using fluorinated building blocks remains a dominant approach in drug discovery.[1][7] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a drug candidate's profile.[3] Historically, much of this effort focused on aromatic fluorination. However, the current trend emphasizes sp³-enriched aliphatic compounds to improve solubility and reduce the metabolic liabilities often associated with planar aromatic systems.[1]

The cyclobutane moiety, in particular, has gained significant traction.[5][8] Its puckered three-dimensional structure can direct key pharmacophore groups, fill hydrophobic pockets, and act as a bioisosteric replacement for other groups to enhance metabolic stability or conformational rigidity.[4] trans-(3-Fluorocyclobutyl)methamine hydrochloride capitalizes on these principles, offering a pre-functionalized, stereochemically defined scaffold ready for integration into discovery programs.

Core Physicochemical and Structural Characteristics

The utility of any building block begins with a clear understanding of its fundamental properties.

PropertyValueSource(s)
CAS Number 1260664-80-9[9][10][11]
Molecular Formula C₅H₁₁ClFN[10][11]
Molecular Weight 139.60 g/mol [10][11]
Form Hydrochloride Salt[9][10]
Purity Typically ≥95%[10][12]
Storage Room temperature; store under inert gas[11][12]
Structural Analysis

The molecule's power lies in the precise arrangement of its functional components:

  • The Cyclobutane Ring: Provides a rigid, non-planar core. Its strained nature can influence binding conformations and reactivity.[4]

  • The Fluorine Atom: Positioned on the C3 carbon, its strong electron-withdrawing effect can influence the basicity (pKa) of the primary amine. Crucially, it serves as a metabolic shield, blocking a potential site of oxidative metabolism by Cytochrome P450 enzymes.[3]

  • The Aminomethyl Group: The primary amine, presented as a stable hydrochloride salt, is the key synthetic handle. Its one-carbon spacer from the ring provides rotational freedom, allowing the amine to engage effectively in various coupling reactions.

  • The trans Stereochemistry: This fixed stereochemical relationship between the fluorine and aminomethyl substituents reduces conformational ambiguity, which is highly desirable in rational drug design. It ensures that the vector projecting from the scaffold is well-defined.

Caption: Structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

The Strategic Advantage in Drug Design

The true value of this building block is realized when considering the synergistic effects of its constituent parts. It is more than just a fluorinated amine; it is a tool for precisely tuning molecular properties.

Synergy Main trans-(3-Fluorocyclobutyl)methamine Hydrochloride Fluorine Fluorine Atom Main->Fluorine Cyclobutane Cyclobutane Scaffold Main->Cyclobutane Amine Primary Amine (HCl) Main->Amine Metabolic Increased Metabolic Stability (P450 Shield) Fluorine->Metabolic pKa pKa Modulation Fluorine->pKa Permeability Enhanced Lipophilicity & Membrane Permeability Fluorine->Permeability ThreeD 3D Topography (Non-Planar) Cyclobutane->ThreeD Rigidity Conformational Restriction Cyclobutane->Rigidity Bioisostere Aryl/Alkene Bioisostere Cyclobutane->Bioisostere Handle Versatile Synthetic Handle Amine->Handle Salt Improved Solubility & Handling (Salt Form) Amine->Salt

Caption: Synergistic contributions to drug design.

This combination of features makes the building block particularly suitable for programs targeting kinases, GPCRs, and other protein classes where occupying specific 3D pockets with metabolically robust moieties is critical for achieving potency and a desirable ADME profile.[3][8] Some suppliers even classify it as a "Protein Degrader Building Block," suggesting its utility in constructing PROTACs where the linker's exit vector and stability are key design elements.[11]

Field-Proven Synthetic Protocols

As a primary amine, the building block is amenable to a wide range of standard transformations. Below are two of the most common and critical protocols, presented with the causality behind reagent choices.

Protocol 1: Amide Bond Formation via HATU Coupling

This is the cornerstone reaction for incorporating the building block into peptide-like scaffolds or attaching it to a carboxylic acid-bearing core.

Workflow Diagram:

AmideWorkflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 trans-(3-Fluorocyclobutyl)methamine HCl Step3 3. Add Amine HCl and more DIPEA. Reactant1->Step3 Reactant2 Your-Substrate-COOH Step1 1. Dissolve Substrate-COOH and HATU in DMF. Reactant2->Step1 CouplingAgent HATU CouplingAgent->Step1 Base DIPEA Step2 2. Add DIPEA and stir (Active Ester Formation). Base->Step2 Base->Step3 Solvent DMF Solvent->Step1 Step1->Step2 Step2->Step3 Step4 4. Stir at RT for 2-16h. Step3->Step4 Step5 5. Aqueous Workup & Purification. Step4->Step5 Product Desired Amide Product Step5->Product

Caption: Standard workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry vial, add your carboxylic acid substrate (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution. Stir at room temperature for 15-30 minutes. This step forms the active O-acylisourea ester.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization for chiral acids. DIPEA is a bulky, non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling.

  • Amine Addition: In a separate vial, dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq) in a small amount of DMF. Add this solution to the activated acid mixture. Add an additional 1.2 eq of DIPEA to neutralize the hydrochloride salt and liberate the free amine in situ.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by LC-MS or TLC. Reactions are typically complete within 2-16 hours.

  • Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Reductive Amination

This protocol is essential for forming secondary amines by reacting the building block with an aldehyde or ketone.

Workflow Diagram:

ReductiveAmination cluster_reactants Reactants & Reagents cluster_process Process Amine trans-(3-Fluorocyclobutyl)methamine HCl Step1 1. Dissolve Amine HCl and Carbonyl in Solvent. Amine->Step1 Carbonyl Aldehyde or Ketone Carbonyl->Step1 Reducer STAB Step4 4. Add STAB portion-wise. Reducer->Step4 Solvent DCE or THF Solvent->Step1 Base DIPEA (optional) Step2 2. Add Base to free the amine. Base->Step2 Step1->Step2 Step3 3. Stir for 1h (Imine Formation). Step2->Step3 Step3->Step4 Step5 5. Stir at RT until complete. Step4->Step5 Step6 6. Quench, Workup, & Purify. Step5->Step6 Product Secondary Amine Product Step6->Product

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the aldehyde or ketone substrate (1.0 eq) and trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq). Dissolve in a suitable solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.2 M).

  • Amine Liberation: Add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

    • Rationale: STAB is a mild and selective reducing agent that readily reduces the protonated iminium ion but is slow to react with the starting aldehyde/ketone. This selectivity minimizes side reactions like the reduction of the carbonyl starting material.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Workup & Purification: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate. Stir vigorously until gas evolution ceases. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash chromatography.

Conclusion and Future Outlook

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a prime example of a modern building block engineered for success in drug discovery. It provides a robust, three-dimensional, and metabolically stable scaffold that is synthetically tractable. By combining the proven benefits of fluorination with the desirable conformational properties of the cyclobutane ring, it enables medicinal chemists to address key ADME challenges early in the design-make-test-analyze cycle. As the industry continues to move towards more sp³-rich and structurally diverse chemical matter, the demand for well-designed, multifunctional building blocks like this will only continue to grow.[1][7] Its strategic application can accelerate the development of safer and more effective therapeutics.

References

  • Title: Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH Source: National Institutes of Health URL
  • Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed Source: PubMed URL
  • Title: Full article: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online URL
  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Title: Fluorinated Building Blocks: Essential Tools for Modern Chemistry Source: MolecularCloud URL
  • Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF Source: ResearchGate URL
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central Source: PubMed Central URL
  • Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs Source: ResearchGate URL
  • Title: trans-(3-Fluorocyclobutyl)
  • Title: TRANS-(3-FLUOROCYCLOBUTYL)
  • Title: trans-(3-Fluorocyclobutyl)
  • Title: trans-(3-Fluorocyclobutyl)
  • Title: Mapping the Undirected Borylation of C(sp3)
  • Title: (3-FLUOROCYCLOBUTYL)
  • Title: trans-(3-fluorocyclobutyl)
  • Title: trans-(3-fluorocyclobutyl)

Sources

Exploratory

The Strategic Incorporation of Rigid Scaffolds: A Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Abstract In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Conformational rigidity is a key strategy employed t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Conformational rigidity is a key strategy employed to enhance these properties by reducing the entropic penalty of binding to a biological target. This guide provides an in-depth technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a valuable building block for introducing a rigid, fluorinated scaffold into drug candidates. We will explore its synthesis, physicochemical properties, and strategic applications, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this unique molecular fragment.

Introduction: The Rationale for Rigid Scaffolds in Drug Design

The flexibility of a small molecule ligand is a double-edged sword. While conformational freedom allows a molecule to adapt to its binding site, it comes at a significant entropic cost upon binding. The molecule must "freeze" into a single bioactive conformation, a process that is thermodynamically unfavorable. By introducing rigid scaffolds, such as small carbocycles, medicinal chemists can pre-organize the molecule into a conformation that is closer to the bioactive pose, thereby reducing the entropic penalty of binding and potentially increasing affinity.[1][2]

The cyclobutane ring, in particular, is an increasingly utilized scaffold that offers a unique three-dimensional structure, moving away from the often-crowded chemical space of planar aromatic rings.[3] It can improve metabolic stability, direct key pharmacophore groups, and reduce planarity.[3] The further incorporation of fluorine into such scaffolds can profoundly influence a molecule's physicochemical properties, including its basicity (pKa), lipophilicity (logP), and metabolic stability, due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[4][5]

trans-(3-Fluorocyclobutyl)methamine hydrochloride emerges as a particularly interesting building block, combining the conformational constraint of the cyclobutane ring with the modulating effects of a fluorine atom in a specific stereochemical orientation.

Physicochemical and Structural Properties

The utility of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a molecular building block is rooted in its distinct physicochemical and structural properties. The presence of the electronegative fluorine atom has a measurable impact on the basicity of the primary amine, while the rigid cyclobutane core dictates the spatial orientation of the aminomethyl group.

Physicochemical Data
PropertyEstimated Value/RangeRationale and Key Considerations
pKa (of conjugate acid)~8.5 - 9.0The electron-withdrawing effect of the fluorine atom is known to decrease the basicity of nearby amines (lower pKa) compared to their non-fluorinated analogs. Studies on 3-fluorocyclobutylamines show a pKa reduction of about 0.8 units compared to the parent compounds.[6]
logP/logD 0.5 - 1.5Fluorination often increases lipophilicity. For trans-1,3-disubstituted fluorocyclobutanes, the increase in lipophilicity (ΔlogP ≈ 1) is more pronounced than in their cis counterparts.[6] The exact value will depend on the pH and the specific measurement conditions.
Molecular Weight 139.60 g/mol As the hydrochloride salt.
Topological Polar Surface Area (TPSA) 26.02 ŲCalculated for the free base. This value is typical for a primary amine and suggests good potential for cell permeability.

Note: These values are estimations derived from literature on analogous compounds and should be experimentally verified for specific applications.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[4] For a 1,3-trans-disubstituted cyclobutane, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions. This conformational preference rigidly defines the spatial relationship between the fluorine atom and the aminomethyl group, which can be critical for precise interactions within a protein binding pocket.

Caption: Puckered conformation of the trans-3-fluorocyclobutylmethanamine cation.

Synthesis of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

A robust and scalable synthesis is crucial for the utility of any building block. While a single, unified experimental protocol for trans-(3-Fluorocyclobutyl)methamine hydrochloride is not documented in a single source, a scientifically sound route can be constructed from established methodologies for analogous systems. The following proposed synthesis starts from the commercially available cis-3-(hydroxymethyl)cyclobutanol and leverages key stereochemical transformations.

synthesis_workflow cluster_0 Synthesis Pathway start cis-3-(Hydroxymethyl)cyclobutanol step1 Protection (e.g., Boc) start->step1 Protect primary alcohol step2 Mitsunobu Reaction (Inversion of stereocenter) step1->step2 Invert secondary alcohol step3 Fluorination (e.g., DAST) step2->step3 Introduce Fluorine step4 Deprotection step3->step4 Remove protecting group step5 Conversion to Amine step4->step5 e.g., Mesylation, Azide displacement, Reduction end trans-(3-Fluorocyclobutyl) methamine hydrochloride step5->end Final Product

Caption: Proposed synthetic workflow for the target molecule.

Proposed Synthetic Protocol

This protocol is a composite of established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Selective Protection of the Primary Alcohol The primary alcohol of cis-3-(hydroxymethyl)cyclobutanol is more reactive than the secondary alcohol and can be selectively protected using a suitable protecting group, such as a tert-butyldiphenylsilyl (TBDPS) ether, to prevent its participation in subsequent reactions.

Step 2: Stereochemical Inversion via Mitsunobu Reaction This is a critical step to establish the desired trans stereochemistry. The free secondary alcohol of the protected intermediate is subjected to a Mitsunobu reaction.[5][10][11][12] This reaction proceeds with a clean SN2 inversion of the stereocenter. Using a nucleophile like p-nitrobenzoic acid, followed by hydrolysis, will yield the trans-alcohol.

  • Reagents: Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid, followed by basic hydrolysis (e.g., NaOH).

  • Causality: The Mitsunobu reaction activates the hydroxyl group as a good leaving group. The subsequent attack by the carboxylate nucleophile occurs from the opposite face, resulting in inversion of configuration.[12]

Step 3: Deoxyfluorination The newly formed trans-alcohol is then converted to the corresponding fluoride. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.[13][14]

  • Reagents: Diethylaminosulfur trifluoride (DAST) in an aprotic solvent like dichloromethane (DCM).

  • Causality: DAST converts the alcohol into an intermediate that is readily displaced by a fluoride ion, typically with inversion of configuration, although retention is possible depending on the substrate and conditions. For this system, the stereochemistry is expected to be maintained.

Step 4: Deprotection of the Primary Alcohol The silyl protecting group is removed to reveal the primary alcohol.

  • Reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Step 5: Conversion of the Primary Alcohol to the Primary Amine The resulting trans-(3-fluorocyclobutyl)methanol can be converted to the target amine through a variety of standard methods. A common two-step procedure involves:

  • Mesylation: Conversion of the alcohol to a mesylate, a good leaving group, using methanesulfonyl chloride and a base (e.g., triethylamine).

  • Azide Displacement and Reduction: The mesylate is displaced with sodium azide (NaN₃) to form an alkyl azide. This is followed by reduction of the azide to the primary amine, for example, by hydrogenation over a palladium catalyst (H₂/Pd-C) or using triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Step 6: Salt Formation The final free base is treated with hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the stable trans-(3-Fluorocyclobutyl)methamine hydrochloride salt.

Applications in Medicinal Chemistry: Incorporation into Lead Scaffolds

The primary utility of trans-(3-Fluorocyclobutyl)methamine hydrochloride is as a building block to be incorporated into larger molecules. The primary amine serves as a versatile handle for forming amide or amine linkages.

Experimental Protocol: Amide Coupling

Amide bond formation is one of the most common reactions in medicinal chemistry.[15]

amide_coupling cluster_1 Amide Coupling Workflow R_COOH Carboxylic Acid (R-COOH) Activation Activation (e.g., HATU, EDC/HOBt) R_COOH->Activation Amine trans-(3-Fluorocyclobutyl) methamine hydrochloride Base Base (e.g., DIPEA) Amine->Base Free-basing Product Amide Product Activation->Product Nucleophilic attack Base->Activation

Caption: General workflow for amide coupling.

Step-by-Step Methodology (HATU Coupling):

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Amine Addition: Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq). The excess base will neutralize the hydrochloride salt to generate the free amine in situ.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or preparative HPLC.

  • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the primary amine to form the stable amide bond with minimal side reactions.[7]

Experimental Protocol: Reductive Amination

Reductive amination is a powerful method to form a C-N bond between an amine and a carbonyl compound (aldehyde or ketone).[3][16][17]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq) in a solvent such as methanol or dichloroethane. Add a mild acid catalyst (e.g., acetic acid) if necessary to facilitate imine/iminium ion formation. A base (e.g., triethylamine, 1.1 eq) is required to free the amine from its hydrochloride salt.

  • Reduction: To the solution containing the in situ formed imine/iminium ion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Reaction: Stir the mixture at room temperature for 4-24 hours, monitoring by LC-MS or TLC.

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, and purify as described for the amide coupling.

  • Causality: The reaction proceeds via the formation of an iminium ion, which is more electrophilic than the starting carbonyl. Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces the iminium ion to the corresponding secondary amine but does not typically reduce the starting aldehyde or ketone under these conditions.

Conclusion: A Valuable Tool for Modern Drug Discovery

trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a sophisticated building block that empowers medicinal chemists to strategically introduce conformational rigidity and fluorine substitution. Its defined stereochemistry and puckered aliphatic core provide a means to explore three-dimensional chemical space, offering a distinct advantage over flat, aromatic scaffolds. The ability to modulate physicochemical properties such as pKa and lipophilicity, coupled with the potential for improved metabolic stability, makes this scaffold a compelling choice for lead optimization campaigns. The synthetic accessibility and versatile reactivity of the primary amine handle ensure its straightforward incorporation into a wide range of molecular architectures. As the demand for drug candidates with superior "drug-like" properties continues to grow, the judicious use of building blocks like trans-(3-Fluorocyclobutyl)methamine hydrochloride will undoubtedly play a crucial role in the successful discovery of next-generation therapeutics.

References

Foundational

The Emergence of Fluorinated Cycloalkanes: A Technical Primer on the Early-Stage Evaluation of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Abstract In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is incessant. Small, strained ring systems, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is incessant. Small, strained ring systems, particularly those incorporating fluorine, have emerged as powerful tools in drug design. This guide provides an in-depth technical framework for the initial assessment of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a compound class representative of this emerging chemical space. While specific data for this molecule is not extensively published, this document serves as a prospective analysis, outlining the scientific rationale, key experimental workflows, and decision-making processes a drug discovery team would undertake in its evaluation.

Introduction: The Rationale for Fluorinated Alicyclic Scaffolds

The incorporation of small cycloalkane rings, such as cyclobutane, into drug candidates has become an increasingly utilized strategy. Unlike larger, more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation. This inherent rigidity can be advantageous for several reasons:

  • Conformational Restriction: By locking a molecule into a more defined shape, the entropic penalty of binding to a biological target can be reduced, potentially leading to increased potency.[1]

  • Improved Selectivity and Pharmacokinetics: The defined three-dimensional structure can facilitate more specific interactions with a target protein and may offer advantages in tuning the pharmacokinetic (PK) profile.

  • Bioisosteric Replacement: The cyclobutane motif can serve as a bioisostere for other chemical groups, including aromatic rings, offering a way to improve properties like solubility and metabolic stability.[2]

The strategic addition of fluorine to these scaffolds further enhances their utility. Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's properties:[3][4]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be crucial for optimizing target engagement and pharmacokinetic characteristics.[5]

  • Increased Lipophilicity (LogP/LogD): Fluorination often increases the lipophilicity of a molecule, which can impact its permeability across biological membranes and its interaction with hydrophobic pockets in target proteins.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can be used to block "metabolic soft spots" in a molecule, thereby increasing its half-life.[7]

Given these principles, trans-(3-Fluorocyclobutyl)methamine hydrochloride presents itself as an intriguing building block for medicinal chemistry exploration, combining the conformational constraints of the cyclobutane ring with the modulating effects of fluorine.

Physicochemical Characterization: The Foundational Data

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any drug discovery campaign. For trans-(3-Fluorocyclobutyl)methamine hydrochloride, the following parameters would be determined early on.

Table 1: Key Physicochemical Parameters and Experimental Protocols
PropertyImportance in Drug DiscoveryStandard Experimental Protocol
pKa Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with an electrode. The pKa is determined from the inflection point of the titration curve.[8][9]
LogP / LogD Measures the lipophilicity of a compound, which influences its absorption, distribution, and potential for off-target effects.The shake-flask method using n-octanol and a buffered aqueous solution (for LogD at a specific pH, typically 7.4) is the gold standard. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[10]
Aqueous Solubility Critical for ensuring adequate absorption and for the preparation of suitable formulations.Kinetic or thermodynamic solubility assays are employed. In a typical kinetic assay, the compound is dissolved in DMSO and then diluted into an aqueous buffer, with precipitation monitored over time.[11]

Proposed Synthesis and Characterization

While multiple synthetic routes could be envisioned, a plausible approach to trans-(3-Fluorocyclobutyl)methamine hydrochloride is outlined below, based on established methods for the synthesis of functionalized cyclobutanes.[12][13]

Diagram 1: Proposed Synthetic Workflow

G A Cyclobutanone B 3-Hydroxycyclobutanone A->B α-hydroxylation C trans-3-Fluorocyclobutanol B->C Deoxyfluorination (e.g., DAST) D trans-3-Fluorocyclobutyl Methanesulfonate C->D Mesylation (MsCl, base) E trans-3-Azido-1-fluorocyclobutane D->E Azide Displacement (NaN3) F trans-(3-Fluorocyclobutyl)methamine E->F Reduction (e.g., H2, Pd/C) G trans-(3-Fluorocyclobutyl)methamine HCl F->G Salt Formation (HCl in ether)

Caption: Proposed synthetic route to trans-(3-Fluorocyclobutyl)methamine HCl.

Step-by-Step Protocol:

  • α-Hydroxylation of Cyclobutanone: Cyclobutanone is treated with an oxidizing agent, such as m-CPBA followed by hydrolysis, to introduce a hydroxyl group at the 3-position.

  • Deoxyfluorination: The resulting 3-hydroxycyclobutanone is subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to stereoselectively introduce the fluorine atom, yielding trans-3-fluorocyclobutanol.

  • Activation of the Hydroxyl Group: The hydroxyl group of trans-3-fluorocyclobutanol is converted to a good leaving group, for instance, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to form the corresponding mesylate.

  • Nucleophilic Displacement with Azide: The mesylate is displaced with sodium azide (NaN3) in a polar aprotic solvent (e.g., DMF) to introduce the azide functionality.

  • Reduction of the Azide: The azide is reduced to the primary amine using a standard method such as catalytic hydrogenation (H2 over Pd/C) or treatment with a reducing agent like lithium aluminum hydride (LAH).

  • Hydrochloride Salt Formation: The final free base is dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether to precipitate the desired hydrochloride salt.

Characterization: The structure and purity of the final compound would be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and elemental analysis.

A Framework for Biological Evaluation: A Tiered Screening Approach

Given the presence of a primary amine, trans-(3-Fluorocyclobutyl)methamine hydrochloride could plausibly interact with a wide range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or transporters. A logical first step would be to perform a broad panel screen to identify potential targets.

Diagram 2: Tiered Screening Cascade

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: Hit Confirmation & Elaboration cluster_2 Tier 3: Lead Optimization Kick-off A Broad Target Panel Screen (e.g., GPCRs, Ion Channels, Transporters) C Dose-Response Assays (IC50 / EC50 determination) A->C Identified 'Hits' B Physicochemical Profiling (pKa, LogD, Solubility) E In Vitro ADME Profiling B->E D Orthogonal & Functional Assays C->D Confirmed Activity F Initial SAR Exploration D->F F->E

Caption: A logical workflow for the biological evaluation of a novel compound.

Early ADME/Tox Profiling: Gauging Drug-like Properties

Concurrent with biological screening, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted to assess the compound's "drug-likeness".[14][15]

Table 2: Essential In Vitro ADME/Tox Assays
AssayPurposeExperimental Protocol
Metabolic Stability To assess the compound's susceptibility to metabolism, primarily by liver enzymes.The compound is incubated with liver microsomes (or hepatocytes) and NADPH (a cofactor for CYP enzymes). Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.[11]
Plasma Protein Binding (PPB) To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to act on its target.Rapid equilibrium dialysis (RED) is a common method. The compound is added to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber. After equilibration, the concentration in each chamber is measured to determine the bound and unbound fractions.[15]
Permeability (e.g., Caco-2) To predict the intestinal absorption of the compound.Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with properties similar to the intestinal epithelium, are grown on a porous membrane. The compound is added to the apical side, and its appearance on the basolateral side is monitored over time to determine the apparent permeability coefficient (Papp).[15]
hERG Inhibition To assess the risk of cardiac toxicity (QT prolongation).An automated patch-clamp electrophysiology assay is the gold standard. The effect of the compound on the hERG potassium channel current is measured in cells expressing the channel.[15]
Cytotoxicity To identify potential for general cellular toxicity.A variety of cell-based assays can be used, such as the MTT or CellTiter-Glo assays, which measure cell viability in a cultured cell line after exposure to the compound.[15]

Conclusion and Forward Look

trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a class of small, fluorinated aliphatic amines that holds considerable potential in medicinal chemistry. Its rigid, three-dimensional structure combined with the electronic effects of the fluorine atom makes it an attractive scaffold for the development of novel therapeutics. While this guide is prospective in nature due to the limited publicly available data on this specific molecule, it provides a robust and scientifically grounded framework for its initial evaluation. By systematically characterizing its physicochemical properties, confirming its synthesis, and subjecting it to a tiered biological and ADME screening cascade, researchers can efficiently determine its potential as a valuable component in the drug discovery toolkit. The insights gained from such an early-stage assessment are critical for making informed decisions and effectively allocating resources in the long and challenging journey of drug development.

References

  • Wouters, J., et al. (2017).
  • BenchChem. (n.d.).
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PharmaBlock. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. PharmaBlock.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Charnwood Discovery.
  • Radboud Repository. (n.d.).
  • Admescope. (n.d.).
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. PubMed Central.

  • Thieme. (2022). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme.
  • PharmaBlock. (n.d.).
  • BenchChem. (n.d.). Cyclobutane vs.
  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • PubMed Central. (n.d.).
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • PubMed. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
  • SlideShare. (n.d.).
  • ResearchGate. (n.d.). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments.
  • Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Chemistry World.
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • MDPI. (2021).
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • PubMed. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed.
  • Chemaxon. (2007). A method for calculating the pK values of small and large molecules. Chemaxon Docs.
  • OUCI. (n.d.).
  • ResearchGate. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • National Institutes of Health. (2013).
  • ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • National Institutes of Health. (n.d.). Developments with Bead-Based Screening for Novel Drug Discovery. PubMed Central.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Prodrugs for Amines. PubMed Central.
  • ResearchGate. (2023). POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS.
  • Drug Target Review. (2017). New approach makes it easier to find novel drug. Drug Target Review.

Sources

Exploratory

The Strategic Integration of trans-(3-Fluorocyclobutyl)methamine Hydrochloride in Modern Chiral Amine Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Imperative for Fluorinated Chiral Amines in Drug Discovery The synthesis of enantiomerically pure amines is a co...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Imperative for Fluorinated Chiral Amines in Drug Discovery

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development, with a significant percentage of small-molecule drug candidates featuring a chiral amine pharmacophore.[1] The precise three-dimensional arrangement of substituents around a stereogenic amine center is often critical for target engagement, potency, and ADME (absorption, distribution, metabolism, and excretion) properties. In recent years, the strategic incorporation of fluorine atoms and fluorinated motifs into drug candidates has emerged as a powerful tool for modulating physicochemical and biological properties. Fluorine's unique electronic properties can influence pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[2]

The confluence of these two critical areas of medicinal chemistry has led to a burgeoning interest in fluorinated chiral building blocks. Among these, trans-(3-Fluorocyclobutyl)methamine hydrochloride has garnered significant attention as a versatile and valuable synthon for the construction of complex chiral amines. Its rigid cyclobutyl scaffold introduces conformational constraint, a desirable feature for optimizing ligand-receptor interactions, while the fluorine substituent provides a powerful handle for fine-tuning molecular properties. This technical guide, authored from the perspective of a Senior Application Scientist, will provide an in-depth exploration of the synthesis, properties, and strategic application of trans-(3-Fluorocyclobutyl)methamine hydrochloride in the asymmetric synthesis of novel chiral amines, with a particular focus on its role in the development of next-generation kinase inhibitors.

Physicochemical Properties and Structural Attributes

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a white to off-white solid that is typically supplied as its hydrochloride salt to improve stability and handling. The key structural features that underpin its utility as a building block are the trans-stereochemistry of the substituents on the cyclobutane ring, which positions the aminomethyl and fluoro groups on opposite faces of the ring, and the primary amine functionality, which serves as a versatile nucleophile for a wide range of chemical transformations.

PropertyValueSource
CAS Number 1260664-80-9Manchester Organics[3]
Molecular Formula C₅H₁₁ClF NManchester Organics[3]
Molecular Weight 139.60 g/mol Manchester Organics[3]

The presence of the fluorine atom has a notable impact on the basicity of the amine. The electron-withdrawing nature of fluorine reduces the pKa of the primary amine compared to its non-fluorinated analog, a factor that must be considered when designing reaction conditions, particularly for acid-sensitive transformations.

Core Synthetic Applications in Chiral Amine Construction

The primary utility of trans-(3-Fluorocyclobutyl)methamine hydrochloride lies in its application as a nucleophilic building block for the construction of more complex chiral amines. The primary amine can participate in a variety of bond-forming reactions, including amide bond formation and reductive amination, to introduce the fluorocyclobutyl motif into a target molecule.

Amide Coupling: A Robust Strategy for Scaffold Elaboration

One of the most common and reliable methods for incorporating trans-(3-Fluorocyclobutyl)methamine is through amide bond formation with a chiral carboxylic acid. This reaction creates a new amide linkage and, if the carboxylic acid partner is enantiomerically pure, allows for the diastereoselective synthesis of a new chiral molecule.

A general workflow for the amide coupling of trans-(3-Fluorocyclobutyl)methamine hydrochloride is depicted below. The process typically begins with the liberation of the free amine from its hydrochloride salt using a non-nucleophilic base, followed by the activation of the carboxylic acid with a coupling reagent, and finally, the nucleophilic attack of the amine to form the desired amide.

AmideCouplingWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Amine_HCl trans-(3-Fluorocyclobutyl)methamine HCl Free_Amine Free Amine Generation (e.g., DIPEA, Et3N) Amine_HCl->Free_Amine Base Acid Chiral Carboxylic Acid Acid_Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) Acid->Acid_Activation Coupling Reagent Coupling Amide Bond Formation Free_Amine->Coupling Acid_Activation->Coupling Amide_Product Chiral Amide Coupling->Amide_Product

Caption: General workflow for amide coupling.

Detailed Experimental Protocol: Amide Coupling with a Chiral Carboxylic Acid

The following protocol is a representative example of an amide coupling reaction using trans-(3-Fluorocyclobutyl)methamine hydrochloride. This procedure is based on established methods for amide bond formation with challenging amines.[4]

Materials:

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq)

  • Chiral carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the chiral carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amide.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: HATU is a highly effective coupling reagent, particularly for less nucleophilic amines, due to its ability to rapidly form the activated ester and minimize side reactions such as racemization.[4] The electron-withdrawing effect of the fluorine in the cyclobutyl ring can decrease the nucleophilicity of the amine, making a robust coupling reagent like HATU a prudent choice.[4]

  • Choice of Base: DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of the amine and to scavenge the acid generated during the reaction. Its non-nucleophilic nature prevents it from competing with the primary amine in the reaction with the activated carboxylic acid.

  • Pre-activation: Pre-activating the carboxylic acid with HATU before the addition of the amine can improve reaction efficiency by ensuring that the activated species is readily available for nucleophilic attack.

Reductive Amination: A Direct Route to Secondary Amines

Reductive amination offers a direct and efficient method for the synthesis of chiral secondary amines by reacting trans-(3-Fluorocyclobutyl)methamine with a chiral ketone or aldehyde in the presence of a reducing agent. This one-pot procedure is highly convergent and atom-economical.

ReductiveAminationWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Amine trans-(3-Fluorocyclobutyl)methamine Imine_Formation Imine/Enamine Formation (in situ) Amine->Imine_Formation Carbonyl Chiral Ketone/Aldehyde Carbonyl->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3, NaBH3CN) Imine_Formation->Reduction Reducing Agent Secondary_Amine Chiral Secondary Amine Reduction->Secondary_Amine

Caption: General workflow for reductive amination.

Detailed Experimental Protocol: Reductive Amination with a Chiral Ketone

The following is a general protocol for the reductive amination of a chiral ketone with trans-(3-Fluorocyclobutyl)methamine, based on widely used procedures.[5][6]

Materials:

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq)

  • Chiral ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of the chiral ketone (1.0 eq) and trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional, to facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired chiral secondary amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which helps to minimize side reactions. It is also tolerant of a wide range of functional groups.

  • Solvent: Dichloroethane and THF are common solvents for reductive amination as they are generally inert to the reaction conditions and effectively solubilize the reactants.

Application in the Synthesis of Bioactive Molecules: A Case Study in TYK2 Inhibitors

The strategic importance of the trans-(3-fluorocyclobutyl)methamine moiety is exemplified by its incorporation into novel Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.[7][8] The development of selective TYK2 inhibitors is an area of intense research, and the unique structural and electronic properties of the fluorinated cyclobutyl group can contribute to enhanced potency and selectivity.[1][9]

While a specific, publicly available protocol for the synthesis of a TYK2 inhibitor using trans-(3-Fluorocyclobutyl)methamine hydrochloride is not readily found in the searched literature, the general synthetic strategies outlined above are directly applicable. For instance, the amine could be coupled with a heterocyclic carboxylic acid core, a common feature in many kinase inhibitors, via the amide coupling protocol described. Alternatively, it could be introduced via reductive amination with a suitable ketone-containing intermediate.

Conclusion and Future Outlook

trans-(3-Fluorocyclobutyl)methamine hydrochloride has established itself as a valuable and versatile building block in the synthesis of complex chiral amines for drug discovery. Its unique combination of a conformationally restricted fluorinated scaffold and a reactive primary amine functionality provides medicinal chemists with a powerful tool for optimizing the properties of drug candidates. The robust and well-established protocols for its incorporation via amide coupling and reductive amination ensure its broad applicability in a variety of synthetic contexts. As the demand for novel, highly specific, and metabolically robust therapeutics continues to grow, the strategic use of fluorinated building blocks like trans-(3-Fluorocyclobutyl)methamine hydrochloride is poised to play an increasingly important role in the future of pharmaceutical research and development.

References

  • Haufe, G. (2014). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

  • Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26, 2606–2611. [Link]

  • Caner, H., Groner, E., Levy, L., & Agranat, I. (2004). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Drug Discovery Today, 9(3), 105–110.
  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 107430. [Link]

  • PubMed. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(5), 126963. [Link]

  • Du, S., Fang, Y., Zhang, W., & Rao, G. (2024). Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors. Anti-Infectives and Infectious Diseases, 31(20), 2900-2920. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Patil, et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]

  • Encyclopedia.pub. (2022). Versatile Fluorine-Containing Building Blocks. [Link]

  • Google Patents. (2013). Preparation method for (1R, 2S)
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

Sources

Foundational

Strained-ring chemistry applications of "trans-(3-Fluorocyclobutyl)methamine hydrochloride"

An In-Depth Technical Guide to the Application of Strained-Ring Systems: The Case of trans-(3-Fluorocyclobutyl)methamine Hydrochloride Abstract In the landscape of modern medicinal chemistry, the pursuit of novel molecul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Strained-Ring Systems: The Case of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Strained-ring systems, particularly cyclobutanes, have emerged as powerful tools for optimizing drug candidates. When combined with strategic fluorination, these building blocks offer a compelling approach to modulating physicochemical and pharmacokinetic profiles. This guide explores the applications of strained-ring chemistry through the lens of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a representative building block that synergizes the benefits of a conformationally restricted carbocycle with the unique electronic properties of fluorine. We will delve into the strategic rationale for its use, potential synthetic applications, and provide detailed protocols for its incorporation into lead compounds, aimed at researchers, medicinal chemists, and drug development professionals.

The Strategic Value of Cyclobutane and Fluorine in Drug Design

The design of a successful drug molecule is a multidimensional optimization problem. Chemists must balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of small, strained rings and fluorine atoms has become a validated strategy for achieving this balance.

The Cyclobutane Moiety: A Three-Dimensional Bioisostere

The cyclobutane ring, with a strain energy of 26.3 kcal/mol, is the second most strained carbocycle after cyclopropane.[1][2] This inherent strain results in a unique, puckered three-dimensional conformation and distinct chemical properties that medicinal chemists can exploit.[1][3]

Key advantages of incorporating a cyclobutane scaffold include:

  • Conformational Restriction: The rigid, puckered structure of cyclobutane can lock flexible ligands into a bioactive conformation, which can lead to enhanced binding affinity and selectivity.[3][4][5]

  • Improved Metabolic Stability: Saturated rings like cyclobutane are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or electron-rich aromatic systems.[6][7] This can increase a drug's half-life and bioavailability.

  • Bioisosteric Replacement: The cyclobutane ring serves as an effective bioisostere for various functional groups.[8] It can replace planar aromatic rings to increase the fraction of sp³-hybridized carbons (Fsp³)—a parameter often correlated with higher clinical success rates—or substitute for alkenes to prevent cis/trans isomerization.[3][6]

  • Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes (e.g., trans-1,3 substitution) allows for precise spatial orientation of pharmacophoric groups, enabling better complementarity with target binding pockets.[1]

The Fluorine Atom: A "Magic" Element in Medicinal Chemistry

The substitution of hydrogen with fluorine is a cornerstone of modern drug design, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom.[9][10] Its unique properties stem from its small size (similar to hydrogen) and extreme electronegativity.[11][12]

Strategic fluorination can profoundly influence a molecule's properties:

  • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol).[13] Placing a fluorine atom at a metabolically labile position can block oxidative degradation, thereby enhancing metabolic stability.[11][14]

  • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity (pKa) of nearby amines.[11][15] This is a critical tool for tuning a molecule's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and off-target activities like hERG channel binding.[15][16] A single fluorine atom can decrease the pKa of an aliphatic amine by 1-2 units.[14][17]

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein) and can alter the conformation of a molecule to favor a more binding-competent state.[14][18]

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement can also modulate this property to optimize blood-brain barrier penetration or other distributional characteristics.[13][19]

By combining these two motifs, trans-(3-Fluorocyclobutyl)methamine hydrochloride emerges as a valuable building block, offering a primary amine handle for synthesis on a metabolically robust, conformationally defined, and electronically modulated scaffold.

Physicochemical Properties and Synthetic Profile

trans-(3-Fluorocyclobutyl)methamine hydrochloride provides a unique combination of structural and electronic features. The trans configuration places the fluorine and aminomethyl groups on opposite faces of the puckered ring, creating distinct spatial vectors for further chemical elaboration.

PropertyInfluence of Structural MotifImpact on Drug Development
Basicity (pKa) The β-fluorine atom significantly lowers the pKa of the primary amine via a strong inductive effect.Reduced basicity can improve membrane permeability, reduce potential for hERG toxicity, and fine-tune interactions with the target protein.[15][16]
Conformation The cyclobutane ring is non-planar and rigid. The trans stereochemistry provides a defined exit vector for the aminomethyl group relative to the fluorine.Provides a rigid scaffold to reduce the entropic penalty of binding and allows for precise positioning of substituents in 3D space.[1][5]
Metabolic Stability The cyclobutane ring is resistant to CYP450-mediated oxidation. The C-F bond is extremely strong and blocks potential sites of metabolism.The scaffold is expected to be highly robust in vivo, leading to improved pharmacokinetic profiles.[6][7][11]
Lipophilicity The fluorine atom generally increases lipophilicity compared to its hydrogen counterpart.Can be leveraged to enhance membrane permeability, including penetration of the blood-brain barrier.[13][19]

Core Synthetic Applications and Protocols

The primary amine of trans-(3-Fluorocyclobutyl)methamine serves as a versatile handle for a variety of crucial synthetic transformations in drug discovery. The hydrochloride salt form ensures stability and improves handling of this relatively small amine. Prior to reaction, the free base is typically generated by treatment with a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous NaOH followed by extraction).

Application I: Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry. Coupling the amine with a carboxylic acid creates a stable, neutral linker that is a key feature of countless drug molecules.

cluster_materials Starting Materials cluster_process Process Amine trans-(3-Fluorocyclobutyl)methamine (Free Base) Couple Nucleophilic Attack by Amine Amine->Couple Acid Carboxylic Acid (R-COOH) Activate Activate Carboxylic Acid (Formation of Active Ester) Acid->Activate Coupling Coupling Agent (e.g., HATU, EDCI) Coupling->Activate Base Non-nucleophilic Base (e.g., DIPEA) Base->Activate Activate->Couple Workup Aqueous Workup & Purification Couple->Workup Product Target Amide Product Workup->Product

Caption: General workflow for amide bond formation.

This protocol is suitable for a wide range of carboxylic acids, including those that are sterically hindered.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at room temperature, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of trans-(3-Fluorocyclobutyl)methamine free base (1.2 eq) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Causality Note: HATU is chosen as a coupling agent for its high efficiency and low rate of racemization for chiral acids.[] The use of a non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions with the coupling agent and to neutralize the ammonium salts formed during the reaction.

Application II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the alkylation of the primary amine with an aldehyde or ketone.[21][22] This reaction expands the chemical space by introducing new substituents and is a cornerstone for building secondary and tertiary amines.

cluster_materials Starting Materials cluster_process Process Amine trans-(3-Fluorocyclobutyl)methamine ImineFormation Imine/Iminium Formation (in situ) Amine->ImineFormation Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Hydride Reduction of C=N bond ReducingAgent->Reduction Solvent Solvent (e.g., DCE, MeOH) Solvent->ImineFormation ImineFormation->Reduction Workup Quench & Workup/ Purification Reduction->Workup Product Target Secondary Amine Workup->Product

Caption: One-pot reductive amination workflow.

This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.

  • Preparation: Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol. Add a mild acid catalyst, such as acetic acid (0.1 eq), if necessary to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature until completion, as monitored by LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired secondary amine.

Trustworthiness Note: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[22] It is less basic and more tolerant of mildly acidic conditions than other hydride reagents like NaBH₄ or NaBH₃CN, preventing side reactions and making the one-pot procedure highly reliable.[22][23]

Conclusion and Future Perspectives

While trans-(3-Fluorocyclobutyl)methamine hydrochloride may not yet be widely documented in the literature, its constituent motifs—the strained cyclobutane ring and the vicinal fluorine atom—represent a powerful and validated combination in modern drug discovery. The principles of strained-ring chemistry and strategic fluorination provide a clear rationale for its use as a building block to enhance metabolic stability, control conformation, and fine-tune the electronic properties of drug candidates. The synthetic protocols detailed herein for amide bond formation and reductive amination offer robust and reliable pathways for its incorporation into discovery programs. As the demand for novel, three-dimensional scaffolds continues to grow, building blocks like this are poised to become increasingly valuable tools for medicinal chemists striving to design the next generation of therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Aggarwal, S., Fico, Z. R., & Miller, M. J. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7349. [Link]

  • Taylor & Francis Online. (2015). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • ACS Publications. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud University. [Link]

  • PubMed. (2015). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

  • RSC Publishing. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • RSC Publishing. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not publicly available.
  • National Institutes of Health. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]

  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Building Blocks: Powering Innovation in Organic Synthesis. InnoPharmChem. [Link]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • ResearchGate. (2025). Reinventing Amide Bond Formation. ResearchGate. [Link]

  • The Open Medicinal Chemistry Journal. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Open. [Link]

  • ACS Publications. (2011). Powerful Amide Synthesis from Alcohols and Amines under Aerobic Conditions Catalyzed by Gold or Gold/Iron, -Nickel or -Cobalt Nanoparticles. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]

  • ResearchGate. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. ResearchGate. [Link]

  • PubMed Central. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • PubMed. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • PubMed. (1990). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2019). Preparation of Amines via Reductive Amination. Chemistry LibreTexts. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. [Link]

  • ResearchGate. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. ResearchGate. [Link]

  • PubMed. (2011). A practical synthesis of trans-3-substituted proline derivatives through 1,4-addition. The Journal of Organic Chemistry. [Link]

  • Imperial College London. (2018). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel trans-(3-Fluorocyclobutyl)methamine Hydrochloride Derivatives

Abstract The incorporation of small, strained, and fluorinated carbocycles is a powerful and increasingly utilized strategy in modern medicinal chemistry. These motifs can significantly enhance key drug-like properties,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of small, strained, and fluorinated carbocycles is a powerful and increasingly utilized strategy in modern medicinal chemistry. These motifs can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The trans-(3-Fluorocyclobutyl)methamine scaffold, in particular, represents a valuable building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of fluorine. This guide provides an in-depth technical overview of the synthesis of the core trans-(3-Fluorocyclobutyl)methamine hydrochloride and explores robust, field-proven strategies for its derivatization. We will detail the causal logic behind experimental designs, provide step-by-step protocols for key transformations, and discuss the strategic application of these novel derivatives in drug discovery programs.

Introduction: The Strategic Value of the Fluorinated Cyclobutane Scaffold

The cyclobutane ring, once considered an exotic motif, is now recognized for its ability to impart favorable characteristics on bioactive molecules. Its three-dimensional, puckered structure offers a distinct advantage over flat aromatic rings, enabling unique spatial arrangements of pharmacophoric groups and reducing the planarity of molecules, which can improve solubility and decrease toxicity.[3]

The introduction of a fluorine atom onto this scaffold further enhances its utility. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties[1]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing fluorine at a metabolically labile position can block oxidation and significantly prolong a drug's half-life.[1][4]

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby enhancing binding affinity and selectivity.[5][6]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[4][5][6] The trans stereochemistry of the amine and fluorine substituents provides a defined vector for these interactions, making it a particularly attractive scaffold for rational drug design.

This guide focuses on providing researchers with the foundational knowledge to synthesize and elaborate upon the trans-(3-Fluorocyclobutyl)methamine core, unlocking its potential for creating novel chemical entities with superior pharmacological profiles.

Synthesis of the Core Scaffold: trans-(3-Fluorocyclobutyl)methamine HCl

A robust and scalable synthesis of the core amine is paramount for any derivatization campaign. The following multi-step synthesis is designed from commercially available starting materials, with a key stereoselective reduction step to establish the desired trans geometry.

Overall Synthesis Workflow

The pathway leverages a [2+2] cycloaddition followed by a stereoselective reduction and subsequent functional group manipulations to arrive at the target primary amine.

G A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanecarboxamide A->B 1. SOCl₂ 2. NH₄OH C 3-Oxocyclobutanemethanamine B->C BH₃·THF D cis-3-Aminomethylcyclobutanol C->D NaBH₄ (Stereoselective Reduction) E cis-3-(Aminomethyl)cyclobutyl Methanesulfonate D->E MsCl, Et₃N F trans-3-Azidomethylcyclobutyl Fluoride E->F 1. NaN₃ (SN2 Inversion) 2. DAST (Fluorination) G trans-(3-Fluorocyclobutyl)methamine F->G H₂, Pd/C H trans-(3-Fluorocyclobutyl)methamine HCl G->H HCl in Ether

Caption: Synthetic pathway to the target amine hydrochloride.

Step 2.1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This key starting material can be synthesized via several reported routes, often starting from the cycloaddition of dichloroketene with an appropriate alkene followed by dehalogenation, or from 1,3-dihydroxyacetone.[7] A common method involves the hydrolysis and decarboxylation of a protected cyclobutane precursor.[8][9][10][11]

Protocol: Hydrolysis of 3,3-Dimethoxycyclobutane-1,1-dicarboxylate

  • Setup: To a round-bottom flask equipped with a reflux condenser, add diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq).

  • Reaction: Add 6 M aqueous hydrochloric acid (10 volumes).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Extract the aqueous solution continuously with diethyl ether or dichloromethane for 20-24 hours.[9]

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid, which can often be used in the next step without further purification.

Causality: The strong acidic conditions and heat are necessary to hydrolyze both the esters and the ketal protecting group. The subsequent decarboxylation of the resulting malonic acid derivative is thermally driven. Continuous extraction is required due to the product's moderate water solubility.

Step 2.2: Stereoselective Ketone Reduction

This is the most critical step for establishing the required trans stereochemistry. The reduction of 3-substituted cyclobutanones with hydride reagents preferentially proceeds via an anti-facial attack, leading to the cis-alcohol.[12][13] This occurs because the hydride attacks from the face opposite to the substituent to minimize steric hindrance and torsional strain.[12] This cis-alcohol is then carried forward, and a subsequent inversion step will yield the final trans product.

Protocol: Reduction of 3-Oxocyclobutanemethanamine

  • Setup: Dissolve 3-oxocyclobutanemethanamine (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Workup: Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl. Basify the solution with 2 M NaOH and extract with dichloromethane.

  • Isolation: Dry the organic layers, concentrate, and purify by column chromatography to yield cis-3-(aminomethyl)cyclobutanol.

Causality: Sodium borohydride is a mild reducing agent, suitable for reducing ketones in the presence of other functional groups. The use of a protic solvent like methanol facilitates the reaction. The high diastereoselectivity (>90%) for the cis isomer is a well-documented phenomenon for 3-substituted cyclobutanones.[12][13]

Step 2.3: Fluorination and Final Steps

The final steps involve converting the hydroxyl group to the fluoride with inversion of stereochemistry and reducing the azide to the primary amine.

Protocol: Mesylation, Azide Displacement (Sₙ2), Fluorination, and Reduction

  • Mesylation: React cis-3-(aminomethyl)cyclobutanol with methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N) to form the mesylate.

  • Azide Displacement: Treat the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with inversion of configuration, yielding the trans-azide.

  • Fluorination & Reduction (Simplified concept): A more direct approach from a suitable precursor like cis-3-hydroxycyclobutanecarbonitrile would involve fluorination with a reagent like DAST (diethylaminosulfur trifluoride), which also proceeds with inversion. The nitrile is then reduced to the primary amine.

  • Final Reduction & Salt Formation: The azide group of the intermediate is reduced to the amine using catalytic hydrogenation (H₂, Pd/C). The resulting free amine is then treated with HCl in a solvent like diethyl ether or dioxane to precipitate the stable hydrochloride salt.

Strategies for the Synthesis of Novel Derivatives

With the core amine hydrochloride in hand, a diverse library of derivatives can be generated using robust and high-yielding chemical transformations.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Resulting Derivatives Core trans-(3-Fluorocyclobutyl)methamine Acylation N-Acylation Core->Acylation Alkylation N-Alkylation Core->Alkylation ReductiveAmination Reductive Amination Core->ReductiveAmination Sulfonylation N-Sulfonylation Core->Sulfonylation Amides Amides (R-CO-NHR') Acylation->Amides SecAmines Secondary Amines (R-NHR') Alkylation->SecAmines ReductiveAmination->SecAmines TertAmines Tertiary Amines (R-NR'R'') ReductiveAmination->TertAmines Sulfonamides Sulfonamides (R-SO₂-NHR') Sulfonylation->Sulfonamides

Caption: Key strategies for derivatizing the core amine.

N-Acylation to Form Amides

N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines.[14][15] The resulting amide bond is a key feature in a vast number of pharmaceuticals.[14]

Protocol: General N-Acylation

  • Setup: Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine or DIPEA, 2.5 eq) in a solvent like dichloromethane (DCM) or DMF.

  • Reagent Addition: Add the desired acylating agent (e.g., an acid chloride or acid anhydride, 1.1 eq) dropwise at 0 °C. Alternatively, use standard peptide coupling conditions (e.g., a carboxylic acid with HATU or EDC/HOBt).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring & Workup: Monitor by LC-MS. Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Causality: The base is required to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction with an acyl chloride.[16] Peptide coupling reagents are used for less reactive carboxylic acids, activating them in situ to form a highly reactive intermediate that readily acylates the amine.

Reductive Amination to Form Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and is considered a principal way to synthesize secondary and tertiary amines while avoiding over-alkylation issues.[17][18] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[17][19]

Protocol: General Reductive Amination

  • Setup: Combine trans-(3-Fluorocyclobutyl)methamine (1.0 eq, free base) and an aldehyde or ketone (1.0-1.2 eq) in a solvent such as dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add acetic acid (0.1-1.0 eq) to catalyze imine formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), and stir at room temperature for 4-24 hours.

  • Monitoring & Workup: Monitor by LC-MS. Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.

  • Isolation: Dry, concentrate, and purify the resulting secondary amine by column chromatography.

Causality: Sodium triacetoxyborohydride is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.[17] The slightly acidic condition facilitates the initial condensation to form the imine/iminium ion.[17]

Data Presentation and Characterization

All novel derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Table 1: Example Derivative Library and Yields
Derivative IDR Group (Acylation)Acylating AgentYield (%)Purity (HPLC, %)
DF-A01 PhenylBenzoyl Chloride92>98
DF-A02 4-Chlorophenyl4-Chlorobenzoyl Chloride88>99
DF-A03 Thiophen-2-ylThiophene-2-carbonyl chloride85>97
DF-R01 BenzylBenzaldehyde (Red. Amin.)78>98
DF-R02 CyclohexylmethylCyclohexanecarbaldehyde (Red. Amin.)81>99

Conclusion and Future Outlook

The trans-(3-Fluorocyclobutyl)methamine scaffold is a highly valuable building block for modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established chemical transformations. The primary amine handle provides a versatile point for diversification, allowing for the rapid generation of amide and secondary amine libraries through robust protocols like N-acylation and reductive amination. The unique combination of a strained carbocyclic core and a strategically placed fluorine atom offers medicinal chemists a powerful tool to create novel molecular entities with potentially enhanced potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a wider range of derivatization reactions and incorporating these novel building blocks into screening libraries to identify new therapeutic leads.

References

Foundational

A-Technical-Guide-to-trans-(3-Fluorocyclobutyl)methamine-hydrochloride-for-PROTAC-Linker-Design-Exploration

Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that eliminates disease-causing proteins.[1][2] The linker...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology that eliminates disease-causing proteins.[1][2] The linker connecting the two ends of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[3][][5][6][7] Historically dominated by flexible alkyl and polyethylene glycol (PEG) chains, the field is rapidly evolving towards more sophisticated, rigid linkers that offer improved control over the PROTAC's spatial conformation.[8][9] This guide provides an in-depth technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride, a next-generation linker building block. We explore the strategic rationale for its use, detailing how the combination of a rigid cyclobutane core and a strategically placed fluorine atom can overcome key challenges in PROTAC development, such as metabolic instability and poor cell permeability. This document provides medicinal chemists and drug development professionals with the foundational knowledge and practical protocols required to leverage this advanced scaffold in their PROTAC design exploration.

The PROTAC Modality: A Linker-Centric Perspective

PROTACs are heterobifunctional molecules composed of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[3][7][] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex that induces proximity-driven polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[][11] The PROTAC is then released to act catalytically, enabling the degradation of multiple protein copies.[11]

While the two ligands provide target specificity and engagement of the degradation machinery, the linker is far from a passive spacer.[][5] Its length, rigidity, and chemical composition are pivotal factors that govern the overall success of the degrader.[3][8]

  • Ternary Complex Geometry: The linker's structure dictates the spatial orientation of the POI and E3 ligase, which is critical for productive ubiquitination.[][8]

  • Physicochemical Properties: As PROTACs are often large molecules that fall outside traditional "rule-of-five" space, the linker significantly impacts solubility, cell permeability, and metabolic stability.[9][12]

  • Pharmacokinetics: The linker's nature affects the absorption, distribution, metabolism, and excretion (ADME) profile of the final PROTAC molecule.

The limitations of early-generation flexible linkers—such as high conformational entropy and potential metabolic liabilities—have spurred the development of rigid scaffolds to address these challenges.[9][13]

The Shift Towards Rigid Linkers

Rigid linkers, such as those incorporating small cycloalkanes or spirocycles, offer several distinct advantages:

  • Reduced Conformational Entropy: By constraining the molecule's flexibility, a rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[8]

  • Improved Cell Permeability: Rigidification can enhance membrane permeability by reducing the polar surface area and the number of rotatable bonds.[8][12]

  • Enhanced Metabolic Stability: Saturated cyclic systems are generally more resistant to oxidative metabolism compared to linear alkyl chains.[14]

  • Vectorial Control: Rigid structures provide precise directional control for the exit vectors from the two binding ligands, enabling more rational, structure-guided design.[15]

The cyclobutane ring, in particular, has emerged as a valuable scaffold, offering a balance of rigidity and three-dimensional character.[12]

trans-(3-Fluorocyclobutyl)methamine: A Privileged Linker Scaffold

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a rationally designed building block that combines the benefits of a rigid cyclobutane core with the unique physicochemical contributions of fluorine.

Physicochemical Properties
PropertyValueSource
CAS Number 1260664-80-9[16]
Molecular Formula C₅H₁₁ClFNCalculated
Molecular Weight 139.60 g/mol Calculated
Stereochemistry trans[16][17]
Appearance White to off-white solidGeneric
The Strategic Role of Fluorine

The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's properties in beneficial ways.[18][19][20] In the context of this linker, the fluorine atom is not merely a hydrogen isostere; it imparts critical attributes:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[14] Placing a fluorine atom on the cyclobutane ring can block potential sites of oxidative metabolism, thereby increasing the PROTAC's half-life.

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[19][21] This effect lowers the pKa of the nearby primary amine, reducing its basicity. A less basic amine is less likely to be protonated at physiological pH, which can improve membrane permeability and reduce off-target interactions.[19]

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preference of the cyclobutane ring, potentially locking it into a shape that is more favorable for ternary complex formation.[14]

  • Lipophilicity Tuning: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[14][21] This is a crucial parameter for PROTACs, which must penetrate the cell to reach their intracellular targets.

The trans stereochemistry ensures that the amine and fluorine substituents are on opposite sides of the ring, providing a defined exit vector and minimizing potential intramolecular interactions that could complicate its conformational profile.[22]

Application in PROTAC Synthesis

trans-(3-Fluorocyclobutyl)methamine hydrochloride is designed for seamless integration into standard PROTAC synthesis workflows, typically involving sequential amide bond formation.

Conceptual Workflow for PROTAC Assembly

The general strategy involves a modular, convergent synthesis where the linker is sequentially coupled to the E3 ligase ligand and the POI-binding warhead.[23]

PROTAC_Synthesis_Workflow E3_Ligand E3 Ligand (e.g., with -COOH) Intermediate Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling 1 Linker trans-(3-Fluorocyclobutyl)methamine (H₂N-Linker) Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Amide Coupling 2 POI_Ligand POI Ligand (e.g., with -COOH) POI_Ligand->Final_PROTAC Purify Purification & Characterization Final_PROTAC->Purify

Caption: A modular workflow for PROTAC synthesis using amide coupling.

Experimental Protocol: Amide Bond Formation

This protocol details the coupling of a carboxylic acid-functionalized ligand (either POI or E3) to the primary amine of the linker.

Materials:

  • Carboxylic acid-functionalized ligand (Ligand-COOH) (1.0 eq)

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution. Note: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization. Stir the mixture for 15-20 minutes at room temperature to form the activated ester.[23]

  • Amine Addition: Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired Ligand-Linker conjugate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Trustworthiness:

  • Why HATU? HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide product.

  • Why DIPEA? DIPEA is a non-nucleophilic base used to activate the carboxylic acid (with HATU) and to neutralize the hydrochloride salt of the amine, liberating the free base required for the reaction. Using 3-4 equivalents ensures all acidic species are neutralized.

  • Why Anhydrous Conditions? The activated ester intermediate is sensitive to hydrolysis. Using anhydrous solvent and a nitrogen atmosphere prevents moisture from quenching the reaction, ensuring its efficiency. This self-validating system ensures reproducibility.

The second ligand is attached by repeating this fundamental amide coupling protocol with the newly formed Ligand-Linker intermediate.

Characterization and Biological Evaluation

Once synthesized, the final PROTAC must be rigorously characterized and evaluated.

PROTAC Characterization Workflow

PROTAC_Characterization_Workflow cluster_0 Analytical Confirmation cluster_1 Biological Evaluation NMR ¹H, ¹³C, ¹⁹F NMR (Structural Integrity) MS LC-MS / HRMS (Purity & Identity) Binding Binding Assays (SPR, ITC, TR-FRET) Degradation Degradation Assays (Western Blot, DC₅₀/Dₘₐₓ) Binding->Degradation Confirm Engagement Viability Cell Viability Assays (IC₅₀/GI₅₀) Degradation->Viability Confirm Function Purified_PROTAC Purified PROTAC Purified_PROTAC->NMR Purified_PROTAC->MS Purified_PROTAC->Binding

Caption: Workflow for analytical and biological characterization of a new PROTAC.

Protocol: Western Blot for Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC compound dissolved in DMSO

  • Cell culture medium, plates, and incubator

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using the BCA assay to ensure equal protein loading for each sample.[11]

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

  • Analysis: Strip the membrane and re-probe with the loading control antibody to confirm equal loading. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion and Future Outlook

The rational design of PROTACs requires a sophisticated understanding of how each component contributes to the final molecule's performance. The linker, in particular, has evolved from a simple tether to a key modulator of activity and drug-like properties. trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a significant step forward in linker design, offering a unique combination of conformational rigidity and beneficial physicochemical modifications. The strategic incorporation of fluorine provides a powerful tool to enhance metabolic stability and fine-tune basicity, directly addressing common liabilities in PROTAC development. By providing defined structural rigidity, this building block facilitates a more predictable and structure-based approach to optimizing the critical ternary complex geometry. As the field of targeted protein degradation continues to advance, the adoption of such rationally designed, multifunctional linkers will be essential for developing the next generation of potent and selective protein degraders for therapeutic use.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Troup, R. I., & Crawford, J. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Kondratov, I. S., et al. (2016). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2016(34), 5695-5705. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. Retrieved from [Link]

  • Bric-Furlong, E., & Mihalič, M. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience, 12(1), 171. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of PROTACs Incorporating a Fluorinated Cyclobutane Linker Element

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] While the two ligands provide the specificity for the target protein and the E3 ligase, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as cell permeability and solubility.[1][2]

The strategic incorporation of rigid motifs, such as cycloalkanes, into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing degradation efficiency.[3] Furthermore, the introduction of fluorine atoms is a well-established medicinal chemistry strategy to modulate a molecule's properties, including metabolic stability and lipophilicity.[4] This application note provides a detailed guide for the synthesis of PROTACs using trans-(3-Fluorocyclobutyl)methamine hydrochloride, a building block that combines the conformational constraints of a cyclobutane ring with the modulatory effects of fluorination.

The Strategic Advantage of Incorporating trans-(3-Fluorocyclobutyl)methamine

The choice of trans-(3-Fluorocyclobutyl)methamine as a linker component is underpinned by several key physicochemical considerations that can confer advantages to the resulting PROTAC.

Physicochemical Properties and Their Implications

The fluorocyclobutyl motif offers a unique combination of properties that can be leveraged in PROTAC design:

PropertyValue/ObservationImplication for PROTAC Design
pKa The presence of fluorine lowers the pKa of the amine by approximately 0.8 units compared to its non-fluorinated analog.[5]The reduced basicity of the amine can be advantageous in modulating the overall charge state of the PROTAC at physiological pH, potentially improving cell permeability.
Lipophilicity (logD) The trans-fluorocyclobutyl group is more lipophilic than the corresponding non-fluorinated and cis-fluorinated isomers.[5]This increased lipophilicity can enhance membrane permeability, a critical factor for PROTACs targeting intracellular proteins. However, this needs to be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.
Conformational Rigidity The cyclobutane ring imparts a degree of rigidity to the linker, reducing the number of rotatable bonds.[3]A more rigid linker can decrease the entropic penalty of forming the ternary complex, leading to improved binding and more potent degradation. It can also enhance metabolic stability.
Metabolic Stability Fluorination at metabolically susceptible positions is a common strategy to block oxidative metabolism.The C-F bond is highly stable, and its presence can shield adjacent positions from enzymatic degradation, potentially prolonging the half-life of the PROTAC.

The following diagram illustrates the key features of the trans-(3-Fluorocyclobutyl)methamine building block.

Caption: General workflow for the modular synthesis of a PROTAC.

Detailed Synthetic Protocol: Amide Coupling with trans-(3-Fluorocyclobutyl)methamine hydrochloride

This protocol describes the amide coupling of a carboxylic acid-functionalized molecule (which could be an E3 ligase ligand or a target protein ligand) with trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Materials and Reagents
  • Carboxylic acid of interest

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC-grade water and acetonitrile

  • TFA (Trifluoroacetic acid) for HPLC

Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition:

    • In a separate vial, dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.5 eq) to the amine solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.

    • Slowly add the amine solution to the pre-activated carboxylic acid mixture from Step 1.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

The following diagram illustrates the chemical reaction described in the protocol.

Caption: General scheme for the amide coupling reaction.

Conclusion and Future Perspectives

The use of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a linker building block in PROTAC synthesis offers a promising strategy to fine-tune the physicochemical and pharmacokinetic properties of these novel therapeutics. The conformational rigidity and the electronic effects of the fluorine atom can lead to PROTACs with improved cell permeability, metabolic stability, and enhanced efficacy in inducing target protein degradation. The detailed protocol provided herein offers a robust starting point for researchers to explore the incorporation of this and other novel linker motifs in their PROTAC design and discovery efforts. Future work should focus on the systematic evaluation of PROTACs containing this linker element in cellular and in vivo models to fully elucidate the impact of this unique chemical scaffold on PROTAC performance.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • Gadd, M. S., et al. (2020). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 5(1), 1-13. Available at: [Link]

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Available at: [Link]

  • Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. Available at: [Link]

  • Zorba, A., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(15), 11466-11481. Available at: [Link]

  • RCSB PDB. (2022). PROteolysis TArgeting Chimeras (PROTACs). Available at: [Link]

Sources

Application

Application Note & Protocols: Strategic Coupling of trans-(3-Fluorocyclobutyl)methamine hydrochloride to E3 Ligase Ligands for Targeted Protein Degradation

Abstract & Introduction Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve complete protein elimination. Proteolysis-targeting chime...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve complete protein elimination. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[1][2] These heterobifunctional molecules consist of a ligand that binds a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] This induced proximity hijacks the cell's natural ubiquitin-proteasome system to tag the POI for destruction.[2][]

The linker is not merely a spacer but a critical component influencing the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC. The incorporation of novel, synthetically accessible building blocks is key to expanding the chemical space and optimizing the "drug-like" properties of these degraders. The trans-(3-Fluorocyclobutyl)methamine moiety is an attractive building block; its primary amine provides a versatile reactive handle, while the fluorinated cyclobutyl ring can impart favorable conformational rigidity and improved metabolic stability, and modulate properties such as lipophilicity and membrane permeability.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the chemical strategies and step-by-step protocols for covalently coupling trans-(3-Fluorocyclobutyl)methamine hydrochloride to E3 ligase ligands functionalized with a carboxylic acid, a crucial step in the synthesis of novel PROTACs and molecular glues. We will focus on the most robust and widely used amide bond formation chemistries, providing the rationale behind reagent choice and reaction conditions.

Foundational Components

The Amine Building Block: trans-(3-Fluorocyclobutyl)methamine hydrochloride
  • Structure: A primary aminomethyl group attached to a 3-fluorocyclobutane ring.

  • CAS Number: 1260664-80-9[5][6]

  • Key Reactive Group: A primary amine (-NH₂).

  • Formulation: Supplied as a hydrochloride salt (·HCl). This is a critical consideration, as the amine must be deprotonated to its free base form to act as a nucleophile. This is achieved by adding a non-nucleophilic organic base to the reaction mixture.

E3 Ligase Ligands: The Anchors of Degradation

While over 600 E3 ligases exist, the majority of PROTACs developed to date utilize ligands for Cereblon (CRBN) or the von Hippel-Lindau (VHL) protein.[1][7][8] These ligands, derived from molecules like thalidomide (for CRBN) or HIF-1α mimetics (for VHL), are synthetically modified to include a convenient attachment point for the linker, most commonly a carboxylic acid (-COOH).[3][] This sets the stage for a highly reliable coupling reaction with an amine.

Core Coupling Chemistries: Forging the Amide Bond

The formation of a stable amide bond between the primary amine of our building block and the carboxylic acid of the E3 ligase ligand is the central transformation. This reaction is kinetically slow and requires activation of the carboxylic acid. We present two gold-standard protocols.

Workflow Overview

The general synthetic workflow is a convergent process involving activation of the carboxylic acid on the E3 ligase ligand, followed by nucleophilic attack by the amine building block.

G cluster_start Starting Materials E3_Ligand E3 Ligase Ligand (-COOH) Coupling Amide Coupling Reaction (e.g., HATU / EDC, NHS) E3_Ligand->Coupling Amine trans-(3-Fluorocyclobutyl)methamine·HCl (-NH₂·HCl) Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Flash Chromatography) Workup->Purification QC Characterization & QC (LC-MS, NMR, HPLC) Purification->QC Final Final E3 Ligase-Linker Conjugate QC->Final

Caption: General workflow for coupling the amine to an E3 ligase ligand.

Chemistry I: Carbodiimide-Mediated Coupling (EDC/NHS)

This is a widely used and cost-effective method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange. The addition of N-hydroxysuccinimide (NHS) traps this intermediate to form a more stable NHS-ester, which then cleanly reacts with the primary amine.[9]

Chemistry II: Uronium Salt-Mediated Coupling (HATU)

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its rapid reaction kinetics and high yields, even with sterically hindered substrates.[9][10][11] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[12][13]

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - HB⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU HATU HATU Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + R'-NH₂ Amine R'-NH₂ (Free Amine) Product R-CO-NH-R' (Amide Product) Intermediate->Product

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
  • E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH, VH032-COOH)

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a reliable standard for routine amide bond formation.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the E3 ligase ligand-COOH (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Amine Addition: To the solution, add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 equiv).

  • Base Addition: Add DIPEA or TEA (2.5 - 3.0 equiv) dropwise to the mixture. Stir for 10-15 minutes at room temperature to ensure the free amine is generated.

  • Activation: Add NHS (1.5 equiv) followed by EDC·HCl (1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The aqueous washes remove the water-soluble urea byproduct and excess reagents.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for its speed and efficiency, especially for more challenging or precious substrates.[10][11]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the E3 ligase ligand-COOH (1.0 equiv) and trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 equiv) to a dry round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve the starting materials in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Reagent Addition: Add HATU (1.5 equiv) to the solution.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (3.0 equiv) dropwise to the reaction mixture. The base is critical for both deprotonating the amine salt and facilitating the HATU mechanism.[9][12]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/NHS coupling. Monitor progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x) (to remove excess base), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized conjugate.[14] Inadequate characterization can compromise downstream biological assays.[15][16]

TechniquePurposeExpected Outcome for Successful Conjugation
LC-MS Reaction monitoring and mass confirmationA new peak with the correct [M+H]⁺ corresponding to the calculated exact mass of the product. Disappearance of starting material peaks.
HPLC Purity assessmentA single major peak, ideally with >95% purity by area under the curve (AUC).
¹H NMR Structural ElucidationAppearance of new signals corresponding to the -(CH₂)-NH-CO- amide protons and the fluorocyclobutyl moiety. Characteristic shifts confirming the covalent linkage.
¹⁹F NMR Fluorine ConfirmationA signal in the fluorine spectrum confirming the incorporation of the fluorocyclobutyl group.
¹³C NMR Carbon Skeleton ConfirmationAppearance of a new amide carbonyl signal (~165-175 ppm) and signals for the new linker carbons.

Conclusion and Next Steps

The protocols described provide robust and reproducible methods for coupling trans-(3-Fluorocyclobutyl)methamine hydrochloride to carboxylic acid-functionalized E3 ligase ligands. The resulting conjugate serves as a key intermediate in the modular synthesis of PROTACs. The next synthetic step typically involves deprotection of an orthogonal protecting group on the E3 ligase ligand-linker fragment or, more commonly, coupling this fragment to a POI ligand that has been similarly functionalized with a reactive handle (e.g., a carboxylic acid, alkyne, or azide for click chemistry). The principles and techniques outlined in this guide are foundational for chemists engaged in the design and synthesis of next-generation protein degraders.

References

  • Vertex AI Search, based on "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones"
  • Vertex AI Search, based on "Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/H
  • Vertex AI Search, based on "CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project"
  • Vertex AI Search, based on "Glycoconjugations of Biomolecules by Chemical Methods - Frontiers"
  • Vertex AI Search, based on "Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde | Bioconjugate Chemistry - ACS Public
  • Vertex AI Search, based on "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Vertex AI Search, based on "Conjugation of oligosaccharides by reductive amination to amine modified chondroitin oligomer and gamma-cyclodextrin - PubMed"
  • Vertex AI Search, based on "Ligands for E3 Ligase (Inhibitors Agonists Modul
  • Vertex AI Search, based on "Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Str
  • Vertex AI Search, based on "Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
  • Vertex AI Search, based on "Discovery of E3 Ligase Ligands for Target Protein Degrad
  • Vertex AI Search, based on "Introducing Functional Groups - CellMosaic"
  • Vertex AI Search, based on "Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Vertex AI Search, based on "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central"
  • Vertex AI Search, based on "(PDF)
  • Vertex AI Search, based on "PROTAC Molecules Activity and Efficacy Evalu
  • Vertex AI Search, based on "TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL - Fluorochem"
  • Vertex AI Search, based on "Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis"
  • Vertex AI Search, based on "(PDF)
  • Vertex AI Search, based on "Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC - PubMed Central"
  • Vertex AI Search, based on "Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich"
  • Vertex AI Search, based on "Amide Synthesis - Fisher Scientific"
  • Vertex AI Search, based on "PROTAC Bioanalysis: Challenges and Str
  • Vertex AI Search, based on "(3-FLUOROCYCLOBUTYL)METHAMINE HCL 1523606-29-2 wiki - Guidechem"
  • Vertex AI Search, based on "trans-(3-fluorocyclobutyl)methamine hydrochloride - Cyclobutanes - Alicyclics - 药物合成砌块- 小分子,大梦想 - 捷化医药"
  • Vertex AI Search, based on "Optimizing Amide Bond Formation with HATU (1-[Bis(dimethy... - Online Inhibitor"
  • Vertex AI Search, based on "trans-(3-Fluorocyclobutyl)methamine hydrochloride - Lab-Chemicals.Com"
  • Vertex AI Search, based on "A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - NIH"
  • Vertex AI Search, based on "Overcome Roadblocks to PROTAC Characteriz
  • Vertex AI Search, based on "Direct-to-Biology Enabled Molecular Glue Discovery | Journal of the American Chemical Society"
  • Vertex AI Search, based on "trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 - ChemicalBook"
  • Vertex AI Search, based on "Molecular Glues - Enamine"
  • Vertex AI Search, based on "The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI"
  • Vertex AI Search, based on "trans-(3-Fluorocyclobutyl)methamine hydrochloride | 1260664-80-9 - Manchester Organics"
  • Vertex AI Search, based on "Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC - PubMed Central"
  • Vertex AI Search, based on "Molecular Glue Discovery: Current and Future Approaches - PMC - NIH"
  • Vertex AI Search, based on "2094029-36-2 | trans-3-Methoxycyclobutane-1-methamine hydrochloride - ChemScene"amine hydrochloride - ChemScene"

Sources

Method

Application Note: Strategies for Amide Bond Formation with trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Introduction: The Value of Fluorinated Cycloalkanes in Medicinal Chemistry The incorporation of small, strained, and fluorinated aliphatic rings is a powerful strategy in modern drug discovery. The cyclobutyl moiety intr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Cycloalkanes in Medicinal Chemistry

The incorporation of small, strained, and fluorinated aliphatic rings is a powerful strategy in modern drug discovery. The cyclobutyl moiety introduces a favorable three-dimensional geometry, improving metabolic stability and modulating physicochemical properties. The addition of a fluorine atom can further enhance binding affinity, block metabolic pathways, and fine-tune pKa. trans-(3-Fluorocyclobutyl)methamine, provided as its hydrochloride salt, is a valuable building block that combines these features, making it a desirable component for novel therapeutics.

However, the unique characteristics of this primary amine—specifically its steric bulk around the nitrogen atom and the potential for the electron-withdrawing fluorine to decrease nucleophilicity—can present challenges for standard amide bond formation protocols. This application note provides a detailed guide for researchers, offering several robust protocols for the efficient coupling of trans-(3-Fluorocyclobutyl)methamine with a range of carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures to ensure high yields and purity.

Key Considerations for Coupling trans-(3-Fluorocyclobutyl)methamine

Before proceeding to specific protocols, several factors must be considered:

  • Steric Hindrance: The cyclobutyl group presents more steric bulk than a simple alkyl chain, potentially slowing the rate of nucleophilic attack. The choice of coupling reagent is critical to overcome this hindrance.

  • Basicity and Salt Form: The amine is supplied as a hydrochloride salt. It is crucial to use a non-nucleophilic organic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine in situ. At least one equivalent of base is required to neutralize the HCl salt, with an additional amount often used to facilitate the coupling reaction itself.

  • Coupling Reagent Choice: The efficiency of the reaction is highly dependent on the coupling reagent's ability to form a highly activated carboxylic acid intermediate. Reagents that generate stable, highly reactive esters are preferred. We will explore three common and effective classes: uronium/aminium salts (HATU), carbodiimides (EDC) with additives, and phosphonium anhydrides (T3P).

Protocol 1: High-Efficiency Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its high efficiency and fast reaction rates, even with challenging substrates.[1][2] It is often the first choice for sterically hindered or electron-deficient amines.[3][4]

Mechanism of Action: The reaction proceeds in two main stages.[1][5] First, the carboxylate, formed by deprotonation with a base, attacks HATU to generate a highly reactive OAt-active ester.[1][5] The liberated HOAt anion facilitates this step. Subsequently, the free amine attacks the active ester to form the thermodynamically stable amide bond, regenerating HOAt. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[1]

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base1 Base (DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts AmineHCl Amine·HCl (trans-(3-Fluorocyclobutyl) methamine hydrochloride) FreeAmine Free Amine (R'-NH₂) AmineHCl->FreeAmine Neutralization Base2 Base (DIPEA) FreeAmine->Amide Nucleophilic Attack

Caption: General workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1-1.2 eq).

  • Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise at 0 °C. The first equivalent neutralizes the amine salt, and the remainder acts as the base for the coupling.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
trans-(3-Fluorocyclobutyl)methamine HCl1.1Substrate
HATU1.1 - 1.2Coupling Reagent
DIPEA2.5 - 3.0Base (for neutralization and coupling)
Anhydrous DMF or DCM-Solvent

Protocol 2: Cost-Effective Coupling with EDC and HOBt

For a more economical approach, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and reliable choice. This method is widely used in medicinal chemistry.[7]

Mechanism of Action: The reaction begins with the carboxylic acid attacking the EDC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is prone to racemization (if the acid is chiral) and can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive to trap the O-acylisourea, forming an HOBt-active ester.[9][10] This new ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine to yield the desired amide.[8]

EDC_Mechanism RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Intermediate) RCOOH->Acylisourea EDC EDC EDC->Acylisourea Activation HOBtEster HOBt-Active Ester Acylisourea->HOBtEster EDU EDU Byproduct (Water-soluble) Acylisourea->EDU HOBt HOBt HOBt->HOBtEster Trapping Amide Amide Product HOBtEster->Amide Amine Free Amine (R'-NH₂) Amine->Amide Coupling T3P_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH MixedAnhydride Mixed Phosphonic Anhydride Intermediate RCOOH->MixedAnhydride Attack Base Base T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide Byproducts Water-Soluble Phosphonic Acids MixedAnhydride->Byproducts Amine Free Amine (R'-NH₂) Amine->Amide Attack

Sources

Application

Guide to the Strategic Incorporation of trans-(3-Fluorocyclobutyl)methamine hydrochloride into Advanced Linker Scaffolds

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The strategic introduction of small, conformationally constrained, and fluorinated moieties is a powerful tool in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of small, conformationally constrained, and fluorinated moieties is a powerful tool in modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The trans-(3-Fluorocyclobutyl)methamine fragment, in particular, offers a unique combination of metabolic stability, reduced basicity of the proximal amine, and a defined three-dimensional vector for linker attachment. This guide provides a detailed, experience-driven framework for the seamless incorporation of its hydrochloride salt into various linker backbones, targeting researchers in drug discovery and development. We will explore essential pre-reaction considerations, detail step-by-step protocols for the most prevalent conjugation chemistries, and outline robust methods for purification and characterization.

Introduction: The Rationale for Fluorocyclobutyl Moieties in Linker Design

Linker chemistry is a critical component in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), PROTACs, and other targeted drug delivery systems. The linker not only tethers the targeting vehicle to the payload but also profoundly influences the overall properties of the conjugate, including solubility, stability, and release mechanisms.

The trans-(3-Fluorocyclobutyl)methamine building block is increasingly sought after for several key reasons:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the cyclobutyl ring is less prone to metabolic degradation compared to linear alkyl chains.

  • Conformational Rigidity: The strained ring system restricts bond rotation, providing a more defined spatial orientation for the payload relative to the delivery vehicle.

  • Modulation of Physicochemical Properties: Fluorination generally increases lipophilicity, which can enhance cell permeability. Furthermore, the electron-withdrawing nature of fluorine reduces the pKa of the amine, which can be advantageous in tuning interactions and avoiding off-target toxicities.

This document serves as a practical guide to harnessing these benefits by providing validated protocols for chemical conjugation.

Initial Handling and Preparation of the Free Amine

trans-(3-Fluorocyclobutyl)methamine hydrochloride is supplied as a stable salt. The primary amine is protonated and therefore unreactive as a nucleophile. Before any conjugation reaction, it must be converted to its free amine form. This is typically achieved in situ by adding a non-nucleophilic organic base to the reaction mixture.

Table 1: Physicochemical Properties of the Reagent

PropertyValue
CAS Number 1260664-80-9
Molecular Formula C₅H₁₁ClFN
Molecular Weight 139.60 g/mol
Appearance White to off-white solid
Purity Typically ≥95%

Causality Behind Base Selection: The choice of base is critical.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are sufficiently basic to deprotonate the ammonium salt but are sterically hindered, which minimizes their potential to act as competing nucleophiles and engage in side reactions with the linker.

  • Stoichiometry: At least one equivalent of the base is required for the deprotonation. In practice, 1.1 to 1.5 equivalents are often used to ensure complete conversion and to neutralize any trace acidic impurities. For reactions that generate an acidic byproduct (e.g., amide coupling), additional base is required.

Core Conjugation Methodologies and Protocols

The primary amine of trans-(3-Fluorocyclobutyl)methamine is a versatile handle for several reliable conjugation reactions. We present the three most common strategies below.

Strategy 1: Amide Bond Formation

This is arguably the most robust and widely used method for incorporating amines. It involves coupling the amine with a linker containing a carboxylic acid functional group using a coupling reagent.

The Chemistry: Coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the nucleophilic free amine to form a stable amide bond. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are common choices that minimize side reactions and reduce the risk of racemization in chiral linkers.

// Nodes start [label="Carboxylic Acid Linker\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Free Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; edc [label="EDC / NHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; activation [label="Activation Step:\nFormation of\nNHS-Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; coupling [label="Nucleophilic Attack", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Stable Amide Bond\n(R-CONH-R')", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Byproducts\n(EDC-urea, NHS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> activation [color="#4285F4"]; edc -> activation [color="#4285F4"]; activation -> coupling [label="Activated Linker", color="#4285F4"]; amine -> coupling [color="#4285F4"]; coupling -> product [color="#4285F4"]; coupling -> byproduct [style=dashed, color="#5F6368"]; } caption [label="Workflow for EDC/NHS-mediated amide coupling.", shape=plaintext, fontsize=10]; }

Protocol 3.1: EDC/NHS Coupling

  • Materials:

    • Linker-Carboxylic Acid (1.0 eq)

    • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq)

    • EDC·HCl (1.5 eq)

    • NHS (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry flask under an inert atmosphere (N₂ or Ar), add the Linker-Carboxylic Acid (1.0 eq), trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq), and NHS (1.5 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture. The first ~1.2 equivalents will neutralize the amine hydrochloride, and the remainder will act as the base for the coupling reaction.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, typically more nonpolar, product spot/peak indicates a successful reaction.

    • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove unreacted amine, excess acid, and byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy 2: Reductive Amination

This method is ideal for coupling the amine to a linker that possesses an aldehyde or ketone. It's a mild, one-pot procedure that is tolerant of many other functional groups.

The Chemistry: The amine first condenses with the carbonyl group to form an intermediate imine (or iminium ion under slightly acidic conditions). A mild, selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond. NaBH(OAc)₃ is the reagent of choice because it is less reactive towards aldehydes and ketones than it is towards the iminium ion, which prevents the formation of alcohol side products.

// Nodes start [label="Aldehyde/Ketone Linker\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Free Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_formation [label="Imine Formation\n(Reversible)", fillcolor="#FFFFFF", fontcolor="#202124"]; imine [label="Imine/Iminium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; stab [label="NaBH(OAc)3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction [label="Reduction", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Secondary Amine Bond\n(R-CH2-NH-R')", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> imine_formation [color="#4285F4"]; amine -> imine_formation [color="#4285F4"]; imine_formation -> imine [color="#4285F4"]; imine -> reduction [color="#4285F4"]; stab -> reduction [color="#4285F4"]; reduction -> product [color="#4285F4"]; } caption [label="One-pot reductive amination workflow.", shape=plaintext, fontsize=10]; }

Protocol 3.2: Reductive Amination with NaBH(OAc)₃

  • Materials:

    • Linker-Aldehyde (1.0 eq)

    • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • DIPEA (1.2 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the Linker-Aldehyde (1.0 eq) and trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq) in anhydrous DCE.

    • Add DIPEA (1.2 eq) to liberate the free amine and stir for 20-30 minutes at room temperature to facilitate imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) in one portion. The reaction is often mildly exothermic.

    • Stir at room temperature for 4-16 hours.

    • Self-Validation: Monitor the reaction by LC-MS. The consumption of the aldehyde and the formation of the product mass are key indicators. A co-spotting TLC can also be effective.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude material via flash column chromatography.

Strategy 3: Urea and Thiourea Formation

This method provides an extremely efficient way to connect the amine to a linker bearing an isocyanate or isothiocyanate group. The reaction is fast, high-yielding, and typically requires no catalyst.

The Chemistry: The highly electrophilic carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group is readily attacked by the nucleophilic amine. This forms a stable urea or thiourea linkage, respectively.

// Nodes start [label="Isocyanate Linker\n(R-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Free Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Nucleophilic Addition", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Urea Linkage\n(R-NH-CO-NH-R')", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> addition [color="#4285F4"]; amine -> addition [color="#4285F4"]; addition -> product [color="#4285F4"]; } caption [label="Mechanism of urea formation.", shape=plaintext, fontsize=10]; }

Protocol 3.3: Urea Formation

  • Materials:

    • Linker-Isocyanate (1.0 eq)

    • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq)

    • DIPEA (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF) or DCM

  • Procedure:

    • Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.1 eq) in anhydrous THF and add DIPEA (1.2 eq). Stir for 10 minutes at room temperature.

    • In a separate flask, dissolve the Linker-Isocyanate (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the free amine to the isocyanate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. These reactions are often complete in a short time.

    • Self-Validation: Monitor by TLC or LC-MS. The isocyanate starting material is often not UV-active, so monitoring the disappearance of the amine is the most reliable method.

    • Workup: If the product is a clean solid, it may precipitate from the solution and can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

    • Purification: The crude product can often be purified by simple trituration with a solvent like diethyl ether or by flash column chromatography if necessary.

Analytical Characterization of the Final Conjugate

Rigorous characterization is essential to confirm the structure and purity of the newly synthesized linker-amine conjugate. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Key Analytical Techniques and Expected Observations

TechniqueInformation ProvidedKey Observations
¹H and ¹⁹F NMR Unambiguous structural confirmationAppearance of signals corresponding to both the linker and the fluorocyclobutyl moiety. A downfield shift of the -CH₂-NH- protons after conjugation. A characteristic signal in the ¹⁹F NMR spectrum confirms the fluorine's presence.
LC-MS Molecular weight confirmation and purity assessmentA parent ion peak in the mass spectrum corresponding to the calculated exact mass of the conjugate. The purity can be estimated from the peak area in the chromatogram.
HPLC High-resolution purity analysisA single major peak in the chromatogram indicates a high-purity sample. Retention time will differ significantly from starting materials.

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a valuable building block for introducing desirable physicochemical properties into linker systems. Its incorporation can be reliably achieved through several standard organic reactions. The choice of strategy—be it amide coupling, reductive amination, or urea formation—will depend on the functional group available on the linker. By following the detailed protocols and paying close attention to the rationale behind each step, researchers can confidently and efficiently synthesize novel conjugates for a wide range of therapeutic applications.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • The Organic Synthesis Archive. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

Method

A Comprehensive Guide to the HPLC Purification of PROTACs Containing a Fluorocyclobutyl Moiety

Introduction The PROTAC Modality: A Paradigm Shift in Drug Discovery Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The PROTAC Modality: A Paradigm Shift in Drug Discovery

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This catalytic mode of action allows for substoichiometric drug concentrations to induce profound and sustained protein degradation, offering a powerful strategy to target proteins previously considered "undruggable."[3] A typical PROTAC consists of three components: a ligand that binds the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties.[4] This tripartite structure results in molecules that are often large (700-1000 Da), structurally complex, and possess challenging physicochemical properties, such as poor solubility and permeability.[2]

The Fluorocyclobutyl Moiety: Unique Properties and Purification Challenges

The incorporation of fluorinated motifs, such as the fluorocyclobutyl group, into drug candidates is a common strategy to modulate metabolic stability, binding affinity, and membrane permeability. The rigid, three-dimensional nature of the cyclobutyl ring combined with the high electronegativity of fluorine can introduce unique conformational constraints and electronic properties. However, these same features present significant challenges for purification.

Key challenges include:

  • Increased Hydrophobicity: Fluorination often increases the overall hydrophobicity of a molecule, leading to strong retention on standard reversed-phase (RP) HPLC columns.[5]

  • Diastereomer Formation: The synthesis of fluorocyclobutyl-containing PROTACs can generate multiple stereoisomers (diastereomers) with very similar physicochemical properties, making their separation exceptionally difficult.[4]

  • Complex Impurity Profiles: The multi-step synthesis of PROTACs often results in a complex mixture of starting materials, intermediates, and byproducts that must be effectively removed.[6]

Scope of this Application Note

This guide provides a comprehensive framework for developing robust and efficient analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of PROTACs containing a fluorocyclobutyl moiety. It is intended for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, provide detailed step-by-step protocols, and offer troubleshooting advice based on established chromatographic principles.

Foundational Principles of PROTAC Purification by HPLC

Due to their predominantly hydrophobic nature, reversed-phase HPLC (RP-HPLC) is the most widely used technique for PROTAC analysis and purification.[6][7] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Hydrophobic molecules, like PROTACs, interact more strongly with the stationary phase, leading to longer retention times.[8] Elution is achieved by increasing the concentration of an organic solvent (modifier) in the mobile phase, which decreases its polarity and reduces the hydrophobic interactions.[8]

The success of a preparative separation is primarily dictated by selectivity, which is the ability of the chromatographic system to differentiate between the target compound and its impurities.[9] Optimizing selectivity is the most critical aspect of method development for achieving high purity and yield.[10]

Method Development and Optimization

A systematic approach is essential for developing a robust HPLC method for a novel PROTAC.[1] The process involves the careful selection and optimization of the column, mobile phase, and gradient conditions.

Column Selection: The Heart of the Separation

The choice of HPLC column is the single most influential factor in achieving the desired separation.[1]

  • Stationary Phase Chemistry:

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the recommended starting point for most PROTACs.[1][7] Its dense C18 alkyl chain coverage provides strong hydrophobic retention, which is generally required for these large molecules.

    • Phenyl-Hexyl: For PROTACs containing multiple aromatic rings, a phenyl-hexyl phase can offer alternative selectivity. It provides π-π interactions in addition to hydrophobic interactions, which can help resolve structurally similar impurities.[10]

    • Fluorinated Phases: While less common, fluorinated stationary phases (e.g., F5 or PFP) can offer unique selectivity for fluorinated analytes like the fluorocyclobutyl PROTACs.[5][11] These phases can exhibit different retention mechanisms compared to traditional C18 columns, sometimes leading to inverted elution orders and improved resolution of difficult-to-separate compounds.[5]

  • Column Dimensions and Particle Size:

    • Analytical HPLC: For purity assessment, a typical column is 50-150 mm in length, with a 2.1-4.6 mm internal diameter (ID), and packed with small particles (e.g., 1.7-5 µm) to maximize efficiency and resolution.[6]

    • Preparative HPLC: For purification, larger columns (e.g., 20-50 mm ID, 150-250 mm length) with larger particle sizes (5-10 µm) are used to accommodate higher sample loads.[12]

Mobile Phase Optimization
  • Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[8]

    • Acetonitrile (ACN): Generally preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths. It is often a stronger eluting solvent than methanol for highly hydrophobic compounds.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a viable alternative to screen during method development.

  • Mobile Phase Additives: Additives are crucial for controlling peak shape and retention.

    • Trifluoroacetic Acid (TFA): An ion-pairing agent commonly added at 0.05-0.1% to both aqueous and organic mobile phases.[13] It is highly effective at masking residual silanol groups on the silica surface and protonating basic functionalities (common in PROTAC linkers), which minimizes peak tailing and improves resolution.[13][14] However, TFA is an ion-suppressing agent and is not ideal for mass spectrometry (MS) detection.[15][16]

    • Formic Acid (FA): A weaker acid and ion-pairing agent than TFA, typically used at 0.1%.[15] It is the preferred additive for LC-MS applications because it is volatile and provides good ionization efficiency.[1] However, it may result in broader peaks compared to TFA.[15][17]

Gradient Elution Strategy

Given the high hydrophobicity of PROTACs, a gradient elution—where the concentration of the organic modifier is increased over time—is almost always necessary.[6]

  • Scouting Gradient: A fast, broad gradient (e.g., 5% to 95% ACN over 10-15 minutes) is an excellent starting point to determine the approximate retention time of the PROTAC and identify the complexity of the sample.[1][18]

  • Focused Gradient: Once the elution window is known, the gradient can be optimized to improve resolution around the target peak. A shallower gradient slope increases the separation between closely eluting peaks.

Detector Settings

A Photo Diode Array (PDA) or UV detector is standard for HPLC analysis. The detection wavelength should be set at the λmax of the PROTAC to ensure maximum sensitivity. If the PROTAC contains multiple chromophores, monitoring several wavelengths can be beneficial. For preparative work, a mass spectrometer provides invaluable real-time confirmation of the desired product in the collected fractions.

Step-by-Step Protocols

Protocol 1: Analytical HPLC for Purity Assessment and Method Development

This protocol describes a general starting point for assessing the purity of a crude fluorocyclobutyl-containing PROTAC and for developing a purification method.

1. Sample Preparation: a. Prepare a stock solution of the crude PROTAC in DMSO at 1-10 mg/mL. b. Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water: 5% ACN) to a final concentration of approximately 0.1 mg/mL.[6] c. Filter the sample through a 0.22 µm syringe filter before injection.[6]

2. Instrumentation and Conditions:

  • HPLC System: An HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA detector.
  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar).
  • Mobile Phase A: Water + 0.1% TFA (or 0.1% Formic Acid for LC-MS).
  • Mobile Phase B: Acetonitrile + 0.1% TFA (or 0.1% Formic Acid for LC-MS).
  • Column Temperature: 40 °C.[1]
  • Flow Rate: 0.5 mL/min.[1]
  • Injection Volume: 2-5 µL.
  • Detection: PDA detector, scan range 200-400 nm; monitor at 254 nm or λmax.

3. Scouting Gradient Program:

Time (min) % Mobile Phase B (ACN)
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 |

4. Data Analysis & Optimization: a. Integrate all peaks to determine the % purity of the crude material. b. Based on the chromatogram, adjust the gradient to improve resolution. If the main peak elutes at 8 minutes (approx. 77% ACN), a shallower, focused gradient from 60% to 90% ACN over 15 minutes could be tested. c. Screen other columns (e.g., Phenyl-Hexyl) and mobile phase modifiers (e.g., Methanol) to optimize selectivity (α).

Protocol 2: Preparative HPLC for Purification

This protocol outlines the process for scaling up the optimized analytical method to purify the PROTAC.

1. Sample Preparation: a. Dissolve the crude PROTAC in a minimal amount of DMSO or DMF. b. Dilute the solution with Mobile Phase A until the point of precipitation, then add a small amount of organic solvent (ACN or MeOH) to redissolve. The goal is to inject the sample in a solvent that is as weak as possible to ensure good peak shape upon loading. c. Filter the sample solution before injection.

2. Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system with a high-pressure gradient pump, autosampler or manual injector, and a UV detector with a preparative flow cell. An automated fraction collector is essential.
  • Column: C18, 21.2 x 150 mm, 5 µm (or appropriately sized column for the desired loading).
  • Mobile Phase A: Water + 0.1% TFA.
  • Mobile Phase B: Acetonitrile + 0.1% TFA.
  • Column Temperature: Ambient.
  • Flow Rate: 20 mL/min (adjust based on column diameter).
  • Injection Volume: 1-5 mL (dependent on concentration and column capacity).

3. Preparative Gradient Program (Example): This is a scaled-up version of an optimized analytical gradient.

Time (min) % Mobile Phase B (ACN)
0.0 60
20.0 85
22.0 95
25.0 95
25.1 60

| 30.0 | 60 |

4. Fraction Collection & Post-Purification: a. Set the fraction collector to trigger collection based on UV signal threshold. b. Analyze aliquots of the collected fractions using the analytical HPLC method (Protocol 1) to determine their purity. c. Combine fractions that meet the purity specification (e.g., >98%). d. Remove the organic solvent (ACN) using a rotary evaporator. e. Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid, typically as a TFA salt.[19]

Visualizations and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the systematic workflow for purifying a novel fluorocyclobutyl-containing PROTAC.

PROTAC Purification Workflow cluster_prep Phase 1: Preparation & Analysis cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Final QC Crude Crude PROTAC Synthesis Product SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep AnalyticalLCMS Analytical LC-MS Analysis (Purity Check & MW Confirmation) SamplePrep->AnalyticalLCMS Scouting Scouting Gradients (C18, Phenyl-Hexyl) AnalyticalLCMS->Scouting Optimization Gradient Optimization (Shallow Gradient for Resolution) Scouting->Optimization Prep Preparative HPLC (Scale-up Method) Optimization->Prep Select Optimal Method Collection Fraction Collection Prep->Collection Analysis Fraction Analysis (Analytical HPLC) Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Solvent Removal & Lyophilization Pooling->Lyophilize FinalQC Final QC (LC-MS, NMR) Lyophilize->FinalQC Pure Pure PROTAC (>98%) FinalQC->Pure HPLC Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions start Observe Chromatogram p1 Peak Tailing start->p1 p2 Poor Resolution (α < 1.2) start->p2 p3 Low Recovery start->p3 s1a Increase TFA/FA conc. (e.g., 0.1%) p1->s1a s1b Use a different mobile phase pH p1->s1b s2a Decrease gradient slope p2->s2a s2b Try different organic (ACN vs MeOH) p2->s2b s2c Change column chemistry (e.g., C18 -> Phenyl) p2->s2c s3a Check sample solubility in mobile phase p3->s3a s3b Passivate system with strong injection p3->s3b

Caption: A decision tree for troubleshooting common HPLC issues.

Summary of Starting HPLC Conditions
ParameterAnalytical HPLCPreparative HPLC
Column Type C18 or Phenyl-HexylC18
Particle Size 1.7 - 3.5 µm5 - 10 µm
Dimensions (ID x L) 2.1-4.6 mm x 50-150 mm20-50 mm x 150-250 mm
Mobile Phase A Water + 0.1% TFA or FAWater + 0.1% TFA
Mobile Phase B ACN or MeOH + 0.1% TFA or FAACN + 0.1% TFA
Flow Rate 0.4 - 1.0 mL/min20 - 100 mL/min
Initial Gradient 5-95% B over 10-15 minTransfer optimized analytical gradient
Temperature 30 - 40 °CAmbient
Typical Load 1 - 10 µg50 - 500 mg

Conclusion

The purification of PROTACs containing a fluorocyclobutyl moiety presents a significant but manageable chromatographic challenge. Due to their high molecular weight and hydrophobicity, reversed-phase HPLC is the method of choice. A systematic approach to method development, beginning with column and mobile phase screening at the analytical scale, is critical for success. Standard C18 columns with an acetonitrile/water gradient containing TFA are a robust starting point. For challenging separations, particularly those involving closely eluting diastereomers, screening alternative stationary phases like phenyl-hexyl or even fluorinated phases can provide the necessary change in selectivity. By following the structured protocols and troubleshooting logic presented in this guide, researchers can efficiently develop methods to achieve the high levels of purity required for subsequent biological evaluation and advance their drug discovery programs.

References

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Available at: [Link]

  • Lin, M. H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]

  • Re-Cz, L. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Przybyciel, M. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • Varughese, P., et al. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available at: [Link]

  • Lovell, J. (2021, March 11). Preparative Chromatography Method Development Webinar. YouTube. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]

  • ResearchGate. (n.d.). Recovery of the proteins from different columns as the function of TFA concentration in the mobile phase. Available at: [Link]

  • WuXi STA. (2024, July 9). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. C&EN Webinars. Available at: [Link]

  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Available at: [Link]

  • Re-Cz, L. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]

  • uHPLCs. (2023, July 14). 9 Methods HPLC for Protein Purification You Interested. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Available at: [Link]

  • Reddit. (2023, July 25). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). r/Chempros. Available at: [Link]

  • Sun, X., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Comprehensive NMR Characterization of trans-(3-Fluorocyclobutyl)methamine Hydrochloride and Its Derivatives

An Application Guide and Standard Operating Protocol Abstract This document provides a detailed guide and robust protocols for the comprehensive nuclear magnetic resonance (NMR) characterization of trans-(3-Fluorocyclobu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Operating Protocol

Abstract

This document provides a detailed guide and robust protocols for the comprehensive nuclear magnetic resonance (NMR) characterization of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its analogous derivatives. This class of fluorinated alicyclic amines represents a privileged scaffold in modern drug discovery, making unambiguous structural confirmation and purity assessment critical.[1] We present an integrated approach using ¹H, ¹⁹F, and ¹³C NMR spectroscopy. This guide emphasizes not only the acquisition of high-quality data but also the causal reasoning behind key experimental choices, from sample preparation to spectral interpretation. The methodologies are designed to be self-validating, ensuring researchers, medicinal chemists, and drug development professionals can confidently elucidate the structure, stereochemistry, and purity of these important pharmaceutical building blocks.

Introduction: The Significance of Fluorinated Cyclobutylamines

The introduction of fluorine into small molecule drug candidates can profoundly and beneficially alter their physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity. The cyclobutyl ring serves as a versatile, non-planar bioisostere for phenyl rings or other cyclic systems, often improving properties like solubility while maintaining biological activity. The trans-(3-Fluorocyclobutyl)methamine scaffold, therefore, combines the advantages of a strained alicyclic ring with a strategic fluorine substituent, making it a valuable motif in medicinal chemistry.

Given the subtle stereochemical and constitutional isomers possible, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for the structural elucidation of these compounds.[2] It provides unparalleled insight into:

  • Structural Connectivity: Confirming the core molecular framework.

  • Stereochemistry: Differentiating between cis and trans isomers through the analysis of nuclear Overhauser effects (NOE) and scalar (J) coupling constants.

  • Purity: Detecting and quantifying impurities, including residual solvents and isomeric contaminants, with high sensitivity.

  • Salt Form Confirmation: Verifying the protonation state of the amine, which is crucial for solubility and formulation.[3]

This guide will walk through the essential one-dimensional (1D) NMR experiments required for full characterization.

Foundational Principles & Experimental Rationale

Sample Preparation: The First Critical Step

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. For amine hydrochloride salts, solvent selection is the most important consideration.

Causality of Solvent Choice:

  • Deuterium Oxide (D₂O): An excellent solvent for many hydrochloride salts. Its primary characteristic is that the acidic protons of the ammonium group (NH₃⁺) will rapidly exchange with the deuterium of the solvent. This results in the disappearance of the NH₃⁺ signal from the ¹H NMR spectrum, a diagnostic feature that confirms the presence of an exchangeable proton. The carbon signals adjacent to the nitrogen may also be affected.

  • Methanol-d₄ (CD₃OD): Similar to D₂O, it is a protic solvent that can facilitate the exchange of the NH₃⁺ protons, often leading to their signal being broadened or absent.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is often the solvent of choice for observing exchangeable protons. As an aprotic, polar solvent, it readily dissolves many hydrochloride salts while significantly slowing the rate of proton exchange.[4] This allows for the direct observation of the NH₃⁺ protons, which typically appear as a broad singlet.

  • Chloroform-d (CDCl₃): The free-base form of the amine is often soluble in CDCl₃, but the hydrochloride salt typically has poor solubility. If the salt is insoluble, this can be used to confirm its formation.[4]

Protocol for Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the analyte for ¹H and ¹⁹F NMR, or 20-50 mg for ¹³C NMR.[5]

  • Solubilization: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ or D₂O).[5][6]

  • Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved. A homogeneous solution is crucial for acquiring high-quality, well-shimmed spectra.

  • Filtering (If Necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[5][7]

  • Referencing: Spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). However, for hydrochloride salts in polar solvents, referencing to the residual solvent peak is often more practical.

The Workflow of NMR Characterization

The logical flow from sample to final analysis is critical for efficiency and accuracy. The following diagram outlines the standard workflow for characterizing a novel derivative.

G Figure 1. Standard NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve & Transfer to NMR Tube B->C D Insert Sample & Lock/Tune/Shim C->D E 1H Spectrum (Proton) D->E F 19F Spectrum (Fluorine) E->F G 13C Spectrum (Carbon) F->G H Process Spectra (FT, Phase, Baseline) G->H I Assign Signals & Analyze Couplings H->I J Confirm Structure & Assess Purity I->J

Caption: Figure 1. Standard NMR Characterization Workflow

Spectroscopic Analysis: A Multi-Nuclear Approach

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial, detailed fingerprint of the molecule.

  • Ammonium Protons (NH₃⁺): In DMSO-d₆, these typically appear as a broad singlet between δ 8.0-9.0 ppm. The chemical shift is highly dependent on concentration and temperature. In D₂O, this signal will be absent.

  • Methine Proton (CHF): This proton, geminal to the fluorine, is the most complex. It will appear as a multiplet significantly downfield from other aliphatic protons due to the electronegativity of fluorine, typically in the range of δ 4.5-5.5 ppm. It will exhibit a large two-bond coupling to fluorine (²JHF ≈ 45-55 Hz) and smaller vicinal couplings to the adjacent cyclobutyl protons.[8]

  • Methylene Protons (CH₂N): The protons on the carbon adjacent to the nitrogen are deshielded by the positive charge of the ammonium group and appear as a multiplet around δ 3.0-3.5 ppm.[9]

  • Cyclobutyl Protons (CH and CH₂): These protons will reside in the aliphatic region (δ 1.8-2.8 ppm). Their signals will be complex multiplets due to geminal (²JHH), cis-vicinal (³JHH), and trans-vicinal (³JHH) couplings with each other, as well as additional splitting from couplings to the fluorine atom (³JHF and ⁴JHF).[10] The trans relationship between the fluorine and the methamine group results in a distinct set of coupling constants compared to the cis isomer.

Proton Group Typical δ (ppm) in DMSO-d₆ Multiplicity Key Couplings
NH₃⁺ 8.0 - 9.0Broad Singlet (br s)Exchangeable
CHF 4.5 - 5.5Multiplet (m)Large ²JHF, ³JHH
CH₂NH₃⁺ 3.0 - 3.5Multiplet (m)³JHH
CH (cyclobutyl) 2.2 - 2.8Multiplet (m)²JHH, ³JHH, ³JHF
CH₂ (cyclobutyl) 1.8 - 2.5Multiplet (m)²JHH, ³JHH, ⁴JHF
¹⁹F NMR: The Fluorine Reporter

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. It offers a wide chemical shift range and is often free from background signals.[11][12]

  • Chemical Shift: For a fluorine atom on a saturated carbon ring (an alkyl fluoride), the signal is expected to appear significantly upfield, typically in the range of δ -170 to -190 ppm (relative to CFCl₃ at δ 0.0 ppm).[13]

  • Multiplicity: The ¹⁹F signal will not be a singlet. It will be split by the protons attached to the same carbon (²JFH) and adjacent carbons (³JFH). The resulting signal is often a complex multiplet, which serves as a powerful confirmation of the local proton environment. Proton-decoupled ¹⁹F NMR can be performed to simplify the spectrum to a singlet, which is useful for purity assessment and quantification.

Nucleus Typical δ (ppm) vs CFCl₃ Multiplicity (Proton-Coupled) Key Couplings
CF -170 to -190Multiplet (m)Large ²JFH, ³JFH
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework and is particularly informative due to carbon-fluorine coupling.[14]

  • Carbon-Fluorine Coupling (¹JCF): The carbon atom directly bonded to fluorine (CHF) will exhibit a very large one-bond coupling constant (¹JCF), typically between 180-220 Hz.[15] This splits the carbon signal into a distinct doublet, which is an unambiguous indicator of the C-F bond.

  • Other C-F Couplings: Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine will also show smaller couplings, typically in the range of 15-25 Hz and 5-10 Hz, respectively. This provides further confirmation of the fluorine's position.

  • Effect of Protonation: The carbons adjacent to the ammonium group (CH₂N and the cyclobutyl CH) will be shifted downfield compared to their positions in the corresponding free base amine.[9][16]

Carbon Group Typical δ (ppm) in DMSO-d₆ Key Couplings
CHF 80 - 90Doublet, ¹JCF ≈ 180-220 Hz
CH₂NH₃⁺ 35 - 45Triplet (in DEPT-135)
CH (cyclobutyl) 30 - 40Doublet (in DEPT-135), ²JCF ≈ 15-25 Hz
CH₂ (cyclobutyl) 25 - 35Triplet (in DEPT-135), ³JCF ≈ 5-10 Hz

Standard Operating Protocols for Data Acquisition

These protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 4.1: ¹H NMR Acquisition
  • Load Sample: Insert the prepared NMR tube into the spinner and place it in the magnet.

  • Lock and Tune: Lock onto the deuterium signal of the solvent. Tune and match the proton channel.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.

  • Setup Experiment:

    • Pulse Program: Standard 1-pulse sequence (e.g., zg30).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Transmitter Offset (O1): Centered on the spectrum (~6 ppm).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation for quantitative analysis.

    • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply Fourier transform (FT), automatic phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

Protocol 4.2: ¹⁹F NMR Acquisition
  • Tune Probe: After the ¹H spectrum, tune and match the fluorine channel.

  • Setup Experiment:

    • Pulse Program: Standard 1-pulse sequence (e.g., zg30). For a decoupled spectrum, use a proton-decoupling sequence (e.g., zgpg30).

    • Spectral Width (SW): ~250 ppm (e.g., from -50 to -300 ppm).

    • Transmitter Offset (O1): Centered on the expected fluorine region (e.g., -180 ppm).

    • Relaxation Delay (D1): 5 seconds.

    • Number of Scans (NS): 16-64 scans.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply FT, phasing, and baseline correction. Reference the spectrum using an external standard or by frequency ratio from the proton spectrum if an internal standard containing fluorine is not used.

Protocol 4.3: ¹³C{¹H} NMR Acquisition
  • Tune Probe: Tune and match the carbon channel.

  • Setup Experiment:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm).

    • Transmitter Offset (O1): Centered on the spectrum (~100 ppm).

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, depending on sample concentration. Acquisition may take several hours.

  • Acquire Data: Start the acquisition.

  • Process Data: Apply FT with line broadening (e.g., 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Conclusion

The systematic application of ¹H, ¹⁹F, and ¹³C NMR spectroscopy provides a complete and unambiguous characterization of trans-(3-Fluorocyclobutyl)methamine hydrochloride and its derivatives. By carefully selecting the appropriate solvent and acquisition parameters as detailed in these protocols, researchers can confidently verify the identity, stereochemistry, and purity of these crucial building blocks. The interpretation of chemical shifts and, most importantly, the scalar coupling patterns between H-H, H-F, and C-F nuclei, forms a self-validating dataset that is indispensable for advancing drug discovery and development programs.[17]

References

  • Kudoh, T., et al. (2009). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Molecular Physics, 16(3), 241-255. [URL: https://www.tandfonline.com/doi/abs/10.1080/00268976900100301]
  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884-3890. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01095a021]
  • Kudoh, T., et al. (2006). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00268976900100301]
  • Saya, P., et al. (2019). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Semenov, V. A., et al. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441. [URL: https://pubmed.ncbi.nlm.nih.gov/25891386/]
  • Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organonitrogen_Compounds_I_-_Amines/23.05%3A_Spectroscopic_Properties_of_Amines]
  • Lustig, E., & Roberts, J. D. (1962). NMR Spectroscopy of Cyclobutanes. ResearchGate. [URL: https://www.researchgate.net/publication/285521990_NMR_Spectroscopy_of_Cyclobutanes]
  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3891-3895. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01095a022]
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [URL: https://www.cif.iastate.
  • Klika, K. D. (2016). 1H-NMR shift for protons adjacent to the amine group in benzylamine... ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-shift-for-protons-adjacent-to-the-amine-group-in-benzylamine-vs-w-w-pH-in-D-2-O_fig1_303390977]
  • Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60363a016]
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [URL: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/91f67205149a4f61f7e0349635f299c8_MIT5_301IAP12_NMR_Handout.pdf]
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [URL: https://www.nanalysis.com/nmr-blog/guide-preparing-a-sample-for-nmr-analysis-part-i]
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [URL: https://web.chem.ucsb.edu/~nmr/chemshifts/19f.htm]
  • Takeuchi, K., & Wagner, G. (2021). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [URL: https://www.mdpi.com/1422-0067/22/19/10362]
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-v-amine-salts]
  • University of Regensburg. (n.d.). Chemical shifts. [URL: https://www-chemie.uni-regensburg.de/Organische_Chemie/Didaktik/Keusch/p3-nmr-e-04.htm]
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Organofluorine. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html]
  • Hanson, B. E. (2023). J-Coupling (Scalar). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Theory/J-Coupling_(Scalar)]
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-coupling-constants-table.html]
  • Pell, A. J., et al. (2013). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038012/]
  • Namjoshi, O. A., & Kovačević, B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6911855/]
  • Wikipedia. (n.d.). J-coupling. [URL: https://en.wikipedia.org/wiki/J-coupling]
  • Moore, J. M. (1999). NMR screening in drug discovery. Current Opinion in Biotechnology, 10(1), 54-58. [URL: https://pubmed.ncbi.nlm.nih.gov/10209133/]
  • Liu, C., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 340, 111450. [URL: https://pubmed.ncbi.nlm.nih.gov/36152449/]
  • Various Authors. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [URL: https://www.researchgate.net/post/Can_the_salt_form_of_my_organic_compound_be_determined_using_NMR]
  • Venkatesh, A., et al. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10279177/]
  • ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. [URL: https://www.researchgate.net/figure/19F-NMR-spectra-for-N-Fmoc-protected-3c-a-376-MHz-CDCl3-25-C-b-376-MHz-D6-DMSO_fig1_262843793]
  • Stockman, B. J. (2000). Flow NMR spectroscopy in drug discovery. Current Opinion in Drug Discovery & Development, 3(3), 269-274. [URL: https://pubmed.ncbi.nlm.nih.gov/19649858/]
  • Weizmann Institute of Science. (n.d.). V J-Coupling. [URL: https://www.weizmann.ac.il/chem_phys/shimon/nmr/part_v.pdf]
  • ResearchGate. (n.d.). Solid state and solution 13C NMR peak assignments for methamphetaminePHCl. [URL: https://www.researchgate.net/figure/Solid-state-and-solution-13-C-NMR-peak-assignments-for-methamphetamine-HCl_tbl1_230868884]
  • ResearchGate. (n.d.). 13C and 13C-DEPT NMR spectra (100 MHz, CD3OD) of 2,2′-Difluorofentanyl HCl. [URL: https://www.researchgate.net/figure/13-C-and-13-C-DEPT-NMR-spectra-100-MHz-CD-3-OD-of-22-Difluorofentanyl-HCl_fig3_336499808]
  • ResearchGate. (n.d.). ¹H-NMR spectrum of methadone hydrochloride in chloroform-d. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-methadone-hydrochloride-in-chloroform-d-1-H-NMR-500-MHz_fig2_322646399]
  • SpectraBase. (n.d.). Diacetylnormorphine - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/H2aD3p77KRh]

Sources

Method

Application Note: Characterization of trans-(3-Fluorocyclobutyl)methamine Containing Compounds using ¹⁹F NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Importance of Fluorinated Cycloalkanes in Medicinal Chemistry The introduction of fluorine into drug candidates is a widely utilize...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorinated Cycloalkanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The trans-(3-Fluorocyclobutyl)methamine moiety, in particular, is an increasingly popular bioisostere for various functional groups, offering a unique three-dimensional scaffold. Its rigid cyclobutyl core, combined with the conformational influence of the fluorine atom and the functional handle of the aminomethyl group, provides a powerful tool for exploring chemical space in drug design.

Given the critical role of fluorine, its direct and unambiguous characterization is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as the premier analytical technique for this purpose. With its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive, providing clean, background-free spectra.[1][2][3] This application note provides a detailed guide to understanding and predicting the ¹⁹F NMR chemical shifts of compounds containing the trans-(3-Fluorocyclobutyl)methamine core and offers a robust protocol for acquiring high-quality spectral data.

I. Fundamental Principles of ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[3] This sensitivity results in a very wide chemical shift range, typically spanning over 800 ppm, which minimizes signal overlap and enhances spectral resolution.[1][4] The observed chemical shift (δ) is primarily governed by shielding and deshielding effects, which are influenced by several key factors:

  • Electronic Effects: The strong electronegativity of fluorine means it withdraws electron density from neighboring atoms. The presence of other electron-withdrawing or electron-donating groups within the molecule can further modulate this effect, causing downfield (deshielding) or upfield (shielding) shifts, respectively.[5][6]

  • Hybridization: The chemical shift of fluorine is dependent on the hybridization of the carbon atom to which it is attached. Fluorine on an sp³-hybridized carbon, as in the fluorocyclobutyl moiety, will have a distinct chemical shift range compared to fluorine on an sp² or sp hybridized carbon.[5][6]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the electronic environment of the fluorine atom, leading to shifts of several ppm.[6] Therefore, consistent use of the same solvent is crucial for comparing data.

  • Through-Space Interactions & Conformation: The rigid nature of the cyclobutyl ring means that the spatial orientation of the fluorine atom relative to other substituents can have a profound impact on its chemical shift due to through-space electronic effects and magnetic anisotropy. This is particularly relevant for the trans configuration of the title moiety.

II. Expected ¹⁹F NMR Chemical Shift for the trans-(3-Fluorocyclobutyl)methamine Moiety

While specific experimental data for compounds containing the precise trans-(3-Fluorocyclobutyl)methamine moiety is not widely published, we can predict an expected chemical shift range based on data for structurally similar compounds. For organofluorine compounds, fluorine attached to an sp³ carbon typically appears in the range of -200 to -220 ppm (for CH₂F groups).[1] The table below provides a summary of typical chemical shift ranges for relevant fluorine environments.

Fluorine-Containing GroupTypical ¹⁹F Chemical Shift Range (ppm)
-CF₃-50 to -70
-CH₂F -200 to -220
-CHF- (in a cycloalkane)-170 to -210 (estimated)
trans-(3-Fluorocyclobutyl)methamine -185 to -205 (Predicted)

All chemical shifts are referenced to CFCl₃ at 0 ppm.

The prediction for the trans-(3-Fluorocyclobutyl)methamine moiety is based on the foundational range for secondary alkyl fluorides, adjusted for the strained four-membered ring system and the electronic influence of the aminomethyl group. The trans stereochemistry will also play a role in defining the precise shift.

III. Experimental Protocol for ¹⁹F NMR Data Acquisition

This section provides a step-by-step protocol for obtaining high-quality ¹⁹F NMR spectra for novel compounds containing the trans-(3-Fluorocyclobutyl)methamine moiety.

A. Sample Preparation
  • Compound Purity: Ensure the sample is of sufficient purity to avoid interference from fluorinated impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. For consistency, it is recommended to use the same solvent for all related compounds.[7]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: The use of an internal standard is crucial for accurate and reproducible chemical shift referencing.[7][8]

    • Choice of Standard: Trifluoroacetic acid (TFA) or 4-(Trifluoromethyl)benzoic acid (TFMBA) are suitable internal standards.[8][9] They should be chemically inert with respect to the analyte and have a chemical shift that does not overlap with the signals of interest.

    • Procedure: Add a small, known amount of the internal standard to the NMR tube. For quantitative purposes, the exact concentration must be known.

B. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up the NMR experiment.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve sample (5-10 mg) in deuterated solvent (0.6 mL) P2 Add internal standard (e.g., TFA) P1->P2 P3 Transfer to NMR tube P2->P3 S1 Lock on deuterium signal of the solvent P3->S1 S2 Shim the magnetic field S1->S2 S3 Tune and match the ¹⁹F probe S2->S3 A1 Load a standard ¹⁹F{¹H} experiment (proton-decoupled) S3->A1 A2 Set spectral width (e.g., -50 to -250 ppm) A1->A2 A3 Set number of scans (e.g., 32-128) and relaxation delay (e.g., 5s) A2->A3 A4 Acquire Free Induction Decay (FID) A3->A4 D1 Apply Fourier Transform A4->D1 D2 Phase correction D1->D2 D3 Baseline correction D2->D3 D4 Reference spectrum to internal standard D3->D4

Caption: Workflow for ¹⁹F NMR Data Acquisition and Processing.

C. Key Acquisition Parameters
  • Experiment Type: A standard 1D ¹⁹F experiment with proton decoupling (¹⁹F{¹H}) is recommended. This simplifies the spectrum by removing ¹H-¹⁹F coupling, resulting in a single peak for the fluorine atom (assuming no other fluorine atoms are present).

  • Spectral Width: A wide spectral width should be used initially (e.g., 200-300 ppm) to ensure the signal is captured, especially for a novel compound.[1]

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is important for accurate integration, particularly in quantitative studies.[8]

  • Number of Scans: Due to the high sensitivity of ¹⁹F NMR, a relatively small number of scans (e.g., 32 or 64) is often sufficient.

IV. Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually correct the phase and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value (e.g., -76.55 ppm for TFA).

  • Interpretation: The resulting spectrum should show a single peak in the predicted region of -185 to -205 ppm for the fluorine atom on the cyclobutyl ring. The precise chemical shift will provide a valuable data point for characterizing the electronic environment within the molecule. Any significant deviation from this range could indicate a different molecular structure or strong intramolecular interactions.

V. Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated molecules in drug discovery. For compounds containing the trans-(3-Fluorocyclobutyl)methamine moiety, ¹⁹F NMR provides a direct and sensitive method to confirm the presence and electronic environment of the fluorine atom. By following the detailed protocol outlined in this application note, researchers can acquire high-quality, reproducible data, enabling confident structural elucidation and facilitating the advancement of medicinal chemistry programs.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Defense Technical Information Center (DTIC). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. [Link]

  • National Institutes of Health (NIH). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • National Institutes of Health (NIH). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. [Link]

  • AIP Publishing. A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • SpectraBase. Perfluorocyclobutane - Optional[19F NMR] - Chemical Shifts. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • National Institutes of Health (NIH). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. [Link]

  • National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. [Link]

Sources

Application

Application Note: Elucidating the Three-Dimensional Architecture of 3-Fluorocyclobutylamine-Containing Molecules via X-ray Crystallography

Abstract The 3-fluorocyclobutylamine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical and pharmacological properties upon drug candidate...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluorocyclobutylamine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer desirable physicochemical and pharmacological properties upon drug candidates.[1][2] Its unique conformational constraints and the strategic placement of the fluorine atom can significantly influence molecular shape, basicity, and metabolic stability. A precise understanding of the three-dimensional structure of molecules incorporating this scaffold is therefore paramount for rational drug design and structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of single-crystal X-ray crystallography to determine the atomic-level structure of molecules containing the 3-fluorocyclobutylamine moiety. We present field-proven insights and detailed protocols for crystallization, data collection, structure solution, and refinement, with a special focus on addressing the unique challenges posed by this particular chemical entity.

Introduction: The Significance of the 3-Fluorocyclobutylamine Scaffold

The introduction of fluorine into small molecules is a well-established strategy in drug discovery to modulate key properties such as lipophilicity, pKa, and metabolic stability.[3][4] The cyclobutane ring, a four-membered carbocycle, offers a greater degree of three-dimensionality compared to its more flexible acyclic counterparts, while still providing vectors for substitution that can be explored to optimize binding to biological targets.[1][5] The combination of these two features in the 3-fluorocyclobutylamine scaffold provides a powerful tool for medicinal chemists.

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions.[6][7] For molecules containing the 3-fluorocyclobutylamine scaffold, crystallographic analysis can reveal:

  • Conformational Preferences: The puckered nature of the cyclobutane ring and the influence of the fluorine and amine substituents on its conformation.[8][9][10][11][12]

  • Stereochemical Assignment: Unambiguous determination of the relative and absolute stereochemistry of chiral centers.

  • Intermolecular Interactions: The role of the fluorine atom and the amine group in crystal packing, including hydrogen bonding and other non-covalent interactions.

  • Impact on Overall Molecular Shape: How the rigid cyclobutane core influences the spatial disposition of other parts of the molecule.

This guide will navigate the intricacies of obtaining high-quality single crystals of 3-fluorocyclobutylamine-containing compounds and subsequently determining their crystal structures.

Crystallization of 3-Fluorocyclobutylamine Derivatives: Challenges and Strategies

The success of any crystallographic study hinges on the ability to grow well-ordered, single crystals of suitable size and quality. Molecules incorporating the 3-fluorocyclobutylamine moiety can present unique challenges in this regard.

Handling Amine Hydrochloride Salts

Many amine-containing drug candidates are formulated as hydrochloride salts to improve their solubility and stability.[13][14] While beneficial for pharmaceutical applications, the presence of the hydrochloride salt can complicate crystallization.[15][16][17]

  • Increased Polarity: The ionic nature of the salt significantly increases the polarity of the molecule, often making it highly soluble in polar solvents and prone to precipitating as an amorphous solid or microcrystalline powder from less polar solvents.

  • Competing Interactions: The chloride anion can compete with other functional groups in the molecule for hydrogen bond formation, potentially disrupting the formation of a well-ordered crystal lattice.

Strategies for Crystallizing Hydrochloride Salts:

  • Solvent Selection: A systematic screening of a wide range of solvents and solvent mixtures is crucial. Slow evaporation from a solvent system where the compound has moderate solubility is often a good starting point. Common solvent systems include methanol/dichloromethane, ethanol/diethyl ether, and water/acetone.

  • Vapor Diffusion: This is a powerful technique for controlling the rate of crystallization. A solution of the compound is allowed to slowly equilibrate with a non-solvent in a sealed container.

  • pH Adjustment: In some cases, careful adjustment of the pH of the crystallization medium can influence the protonation state of the amine and facilitate crystal growth.

The Influence of the Fluorine Atom

The highly electronegative fluorine atom can participate in a variety of intermolecular interactions, including hydrogen bonding (C–H···F) and halogen bonding. These interactions can be both beneficial and detrimental to crystal growth. Understanding and controlling these interactions is key to successful crystallization.

Experimental Workflow: From Powder to Structure

The overall workflow for the X-ray crystallographic analysis of a 3-fluorocyclobutylamine-containing molecule can be broken down into several key stages.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_validation Validation & Deposition Synthesis Synthesis & Purification of 3-Fluorocyclobutylamine Derivative Crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation) Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Reflection Data Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Structure Validation (checkCIF) Refinement->Validation Final Model Deposition CIF Deposition (e.g., CCDC) Validation->Deposition

Caption: Experimental workflow for X-ray crystallography.

Protocol 1: Crystallization Screening
  • Sample Purity: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Prepare a stock solution of the compound in a solvent in which it is freely soluble.

  • Screening Methods:

    • Slow Evaporation: Dispense small aliquots (0.1-0.5 mL) of the stock solution into small vials. Leave the vials loosely capped to allow for slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a small drop (1-5 µL) of the compound solution on a siliconized cover slip (hanging drop) or in a crystallization plate well (sitting drop). The well contains a larger volume of a precipitant solution (a solvent in which the compound is less soluble). Seal the well and allow the system to equilibrate.

  • Incubation: Store the crystallization experiments in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the experiments under a microscope for the formation of crystals.

Parameter Recommendation Rationale
Concentration 5-50 mg/mLA balance between sufficient material for crystal growth and avoiding rapid precipitation.
Temperature 4 °C, Room TemperatureLower temperatures can slow down nucleation and growth, often leading to better quality crystals.
Solvent Systems Methanol, Ethanol, Acetonitrile, Dichloromethane, Acetone, Water, and mixtures thereof.A diverse range of polarities and hydrogen bonding capabilities should be explored.

Table 1: Recommended Starting Conditions for Crystallization Screening.

Protocol 2: Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Using a cryoloop, carefully pick up the selected crystal. The crystal will adhere to the loop via a thin film of cryoprotectant oil.

  • Cryo-cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically 100 K). This flash-cooling process vitrifies the solvent and minimizes radiation damage during data collection.[3]

  • Data Collection: Mount the cryoloop on the goniometer head of the diffractometer. A modern single-crystal X-ray diffractometer equipped with a high-brilliance X-ray source is recommended for small or weakly diffracting crystals.[6] Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: Addressing Specific Challenges

Once a suitable diffraction dataset has been collected, the next step is to determine the crystal structure.

Structure Solution

For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[3] This map is then interpreted to build an initial model of the molecule.

Structure Refinement

The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions and thermal parameters.[3]

Special Considerations for 3-Fluorocyclobutylamine Scaffolds:

  • Disorder in the Cyclobutane Ring: The cyclobutane ring is not planar and can adopt a puckered conformation.[9][10][11][12] In some cases, the ring may be disordered over two or more conformations in the crystal lattice. This disorder must be modeled appropriately during refinement.

  • Refinement of the Fluorine Atom: The fluorine atom has a high scattering factor and its position can usually be determined with high precision. Anisotropic displacement parameters should be used for the fluorine atom.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3] For the amine group, it is important to correctly model the hydrogen atoms, as they are often involved in hydrogen bonding.

refinement_logic InitialModel Initial Structural Model (from Direct Methods) RefineNonH Refine Non-Hydrogen Atoms (Anisotropic) InitialModel->RefineNonH AddH Add Hydrogen Atoms (Geometric Placement) RefineNonH->AddH RefineAll Refine All Atoms (Isotropic H, Anisotropic Non-H) AddH->RefineAll CheckDisorder Check for Disorder (e.g., Cyclobutane Ring) RefineAll->CheckDisorder ModelDisorder Model Disorder (if present) CheckDisorder->ModelDisorder Disorder Detected FinalRefinement Final Refinement Cycles CheckDisorder->FinalRefinement No Disorder ModelDisorder->FinalRefinement Validation Validation (checkCIF) FinalRefinement->Validation

Caption: Logic diagram for structure refinement.

Structure Validation and Deposition

Before a crystal structure can be considered complete, it must be thoroughly validated to ensure its quality and accuracy.

Validation with checkCIF

The International Union of Crystallography (IUCr) provides a free online service called checkCIF for validating Crystallographic Information Files (CIFs).[18][19] This service checks for a wide range of potential issues, including:

  • Syntax errors in the CIF.

  • Geometric inconsistencies.

  • Potential missed symmetry.

  • Unusual displacement parameters.

Any A or B level alerts generated by checkCIF should be carefully investigated and addressed.

Deposition in a Crystallographic Database

Once the structure has been validated, the CIF should be deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[18][20][21] Deposition ensures that the data is preserved and accessible to the wider scientific community.

Database Types of Structures Website
Cambridge Structural Database (CSD) Organic and metal-organic compounds
Inorganic Crystal Structure Database (ICSD) Inorganic compounds
Protein Data Bank (PDB) Macromolecules (proteins, nucleic acids)

Table 2: Major Crystallographic Databases.

Conclusion

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structures of molecules containing the 3-fluorocyclobutylamine scaffold. While the unique properties of this motif can present challenges in crystallization and structure refinement, a systematic approach and careful attention to detail can lead to high-quality structural information. The insights gained from these studies are invaluable for guiding the design of new and improved therapeutic agents.

References

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved January 3, 2026, from [Link]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus. (2025, June). American Chemical Society. Retrieved January 3, 2026, from [Link]

  • Structure Deposition Workshop (DEP-001). (n.d.). CCDC. Retrieved January 3, 2026, from [Link]

  • Prepare and validate files for deposition — CCP4i2 documentation. (n.d.). GitLab. Retrieved January 3, 2026, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved January 3, 2026, from [Link]

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. (n.d.). etd@IISc. Retrieved January 3, 2026, from [Link]

  • What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software? (2021, August 30). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. (1951, October 1). Analytical Chemistry. Retrieved January 3, 2026, from [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved January 3, 2026, from [Link]

  • Controlling topology within halogen-bonded networks by varying the regiochemistry of the cyclobutane-based nodes. (2021, June 1). BearWorks. Retrieved January 3, 2026, from [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2015, August 6). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). ResearchGate. Retrieved January 3, 2026, from [Link]

  • XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World. Retrieved January 3, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • X-ray Crystallography of Small Molecules: Theory and Workflow. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. (2025, October 28). Organometallics. Retrieved January 3, 2026, from [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. (2024, June 3). PubMed. Retrieved January 3, 2026, from [Link]

  • Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations. (2017, August 17). PubMed. Retrieved January 3, 2026, from [Link]

  • The Molecular Structure of Cyclobutane. (n.d.). Caltech Authors. Retrieved January 3, 2026, from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). Chemical Reviews. Retrieved January 3, 2026, from [Link]

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. (2005, February 3). PubMed. Retrieved January 3, 2026, from [Link]

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

Method

Application of "trans-(3-Fluorocyclobutyl)methamine hydrochloride" in targeted protein degradation

An Application Guide to Novel Scaffolds in PROTAC® Linker Design: The Case of trans-(3-Fluorocyclobutyl)methamine Hydrochloride Abstract Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Novel Scaffolds in PROTAC® Linker Design: The Case of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing chimeric molecules like Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[1][2][3] A PROTAC molecule is a heterobifunctional compound comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] While initial focus was on the two protein-binding ligands, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation activity.[6][] This guide moves beyond common flexible linkers to explore the strategic incorporation of rigid, functionalized building blocks. We present trans-(3-Fluorocyclobutyl)methamine hydrochloride as a case study for a commercially available, next-generation linker component. We provide the scientific rationale for its use, a conceptual synthetic workflow, and detailed, field-proven protocols for evaluating the resulting PROTACs.

Part 1: The "Linkerology" Rationale — Beyond a Simple Spacer

The linker is not an inert tether but the dynamic backbone of a PROTAC, scripting the choreography of the three-body (POI-PROTAC-E3) problem.[] Its composition, length, and rigidity dictate the geometry and stability of the ternary complex, which is the essential prerequisite for ubiquitination and subsequent degradation.[4][8][9] While flexible polyethylene glycol (PEG) and alkyl chains are common, they can incur an entropic penalty upon binding and may lead to undesirable physicochemical properties.[4][10] The field is therefore shifting towards more sophisticated, rigid linkers that can pre-organize the molecule into a bioactive conformation.

The Strategic Advantage of Fluorinated Cycloalkanes

The building block trans-(3-Fluorocyclobutyl)methamine hydrochloride[11][12] offers a unique combination of features that are highly desirable for advanced PROTAC design.

  • Rigidity and Conformational Control : The cyclobutane core introduces a rigid, non-planar scaffold into the linker.[10][13] This rigidity can reduce the conformational flexibility of the PROTAC, lowering the entropic cost of forming the ternary complex and potentially increasing its stability.[] The defined trans stereochemistry of the amine and fluoro groups provides predictable exit vectors for attaching the warhead and E3 ligand, enabling more rational design.

  • The Role of Fluorine in Modulating Properties : The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to fine-tune key properties.[14][15][16]

    • Metabolic Stability : Fluorine can block sites of metabolic oxidation, increasing the half-life of the PROTAC.[14][17]

    • Lipophilicity and Permeability : Strategic fluorination can increase lipophilicity, which may enhance cell membrane permeability—a common challenge for large PROTAC molecules.[17][18]

    • pKa Modulation : The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing their ionization state at physiological pH and affecting solubility and off-target interactions.[17][18]

    • Favorable Protein-Ligand Interactions : Fluorine can form productive interactions, such as hydrogen bonds or dipole-dipole interactions, within the ternary complex interface, further enhancing stability.[15]

  • Synthetic Tractability : The primary amine of (3-Fluorocyclobutyl)methamine serves as a versatile chemical handle for straightforward conjugation to standard warhead or E3 ligase ligands using well-established amide bond formation chemistry.

Part 2: Conceptual Design and Synthesis Workflow

Incorporating trans-(3-Fluorocyclobutyl)methamine hydrochloride into a PROTAC follows a logical, multi-step synthetic sequence. The goal is to sequentially couple the linker building block to the POI ligand (warhead) and the E3 ligase ligand.

G cluster_0 Synthesis Workflow A trans-(3-Fluorocyclobutyl) methamine HCl (Linker Building Block) B Amine Protection (e.g., Boc-Anhydride) A->B C Protected Linker B->C E Amide Coupling 1 (e.g., HATU, EDCI) C->E D POI Ligand (with -COOH handle) D->E F Warhead-Linker Intermediate E->F G Amine Deprotection (e.g., TFA) F->G H Deprotected Intermediate G->H J Amide Coupling 2 (e.g., HATU, EDCI) H->J I E3 Ligase Ligand (with -COOH handle) I->J K Final PROTAC Molecule J->K

Caption: Conceptual workflow for PROTAC synthesis.

Protocol 1: General Synthesis of a PROTAC Using the Fluorocyclobutyl Linker

Objective: To provide a representative, step-by-step procedure for synthesizing a PROTAC molecule incorporating the trans-(3-fluorocyclobutyl)methyl moiety. This protocol assumes the POI and E3 ligase ligands possess carboxylic acid functional groups for coupling.

Materials:

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand (e.g., pomalidomide-acid, VHL-acid) with a carboxylic acid handle

  • Coupling agents: HATU, HOBt, or EDCI

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reverse-phase HPLC for purification

Methodology:

  • Step 1: Protection of the Linker's Amine Group

    • Rationale: To prevent self-coupling or reaction at the wrong site, the primary amine of the linker must be protected before coupling to the first ligand. Boc-protection is standard due to its stability and ease of removal.

    • a. Dissolve trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq) in DCM.

    • b. Add TEA (2.2 eq) and stir for 10 minutes at 0 °C.

    • c. Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.

    • d. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • e. Monitor reaction completion by TLC or LC-MS.

    • f. Upon completion, wash the reaction mixture with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected linker.

  • Step 2: Coupling to the POI Ligand (Warhead)

    • Rationale: This step forms the first amide bond, connecting the warhead to the linker. HATU is a highly efficient coupling reagent for this purpose. The order of coupling (warhead or E3 ligand first) can be reversed depending on the specific chemistry of the ligands.

    • a. Dissolve the POI ligand (1.0 eq), Boc-protected linker (1.1 eq), and HATU (1.2 eq) in DMF.

    • b. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 4-8 hours.

    • c. Monitor reaction completion by LC-MS.

    • d. Upon completion, dilute with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • e. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the fully protected Warhead-Linker intermediate.

  • Step 3: Deprotection of the Linker Amine

    • Rationale: The Boc protecting group is removed under acidic conditions to reveal the free amine, which is necessary for the second coupling reaction.

    • a. Dissolve the Warhead-Linker intermediate in DCM.

    • b. Add TFA (20-30% v/v in DCM) and stir at room temperature for 1-2 hours.

    • c. Monitor deprotection by LC-MS.

    • d. Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine salt is often used directly in the next step.

  • Step 4: Coupling to the E3 Ligase Ligand

    • Rationale: This final step assembles the complete heterobifunctional PROTAC molecule.

    • a. Dissolve the E3 ligase ligand (1.0 eq), the deprotected Warhead-Linker intermediate (1.0 eq), and HATU (1.2 eq) in DMF.

    • b. Add DIPEA (3.0 eq) and stir at room temperature for 4-8 hours.

    • c. Monitor the final coupling by LC-MS.

    • d. Purify the final PROTAC molecule using reverse-phase preparative HPLC.

    • e. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).

Part 3: Experimental Protocols for PROTAC Evaluation

Once synthesized, the novel PROTAC must be rigorously tested to validate its biological activity. The following cascade of experiments provides a comprehensive evaluation framework.

G cluster_1 PROTAC Evaluation Cascade A Biochemical Assays (In Vitro) B Ternary Complex Formation (e.g., TR-FRET, SPR) A->B C In Vitro Ubiquitination B->C H Final Validation C->H D Cellular Assays (In Cellulo) E Target Degradation (Western Blot, HiBiT) D->E F Degradation Kinetics (Time Course) E->F I DC50 & Dmax Determination E->I G Selectivity Profiling (Global Proteomics) F->G J Off-Target Analysis G->J I->H J->H

Caption: A systematic workflow for evaluating a novel PROTAC.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.

Principle: This assay measures the proximity between the POI and the E3 ligase. A fluorescently labeled antibody for the POI (e.g., using a Terbium donor fluorophore) and a labeled E3 ligase (e.g., with a Fluorescein acceptor) are used. When the PROTAC brings them together, FRET occurs, generating a measurable signal proportional to complex formation.

Methodology:

  • Reconstitute recombinant purified POI and E3 ligase complex (e.g., VHL/Elongin B/Elongin C) in assay buffer.

  • Prepare a serial dilution of the PROTAC molecule in DMSO, followed by dilution in assay buffer.

  • In a 384-well assay plate, add the POI, the E3 ligase complex, and the PROTAC dilutions. Include controls with no PROTAC and with each protein alone.

  • Incubate for 60 minutes at room temperature to allow the complex to form.

  • Add the anti-POI antibody (Tb-labeled) and the anti-E3 ligase tag antibody (Fluorescein-labeled).

  • Incubate for another 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor and 620 nm for donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against PROTAC concentration to determine the concentration at which half-maximal complex formation occurs. Assess cooperativity (α), where α > 1 indicates positive cooperativity.

Protocol 3: Cellular Target Degradation Assay (Western Blot)

Objective: To measure the dose-dependent degradation of the target POI in a relevant cell line.

Methodology:

  • Cell Plating: Seed a human cell line known to express the POI and the recruited E3 ligase (e.g., HEK293T, or a cancer cell line like MCF7) in 12-well or 24-well plates. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare a 10-point serial dilution of the PROTAC (e.g., from 10 µM to 0.1 nM) in cell culture medium. Treat the cells with the different concentrations for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • a. Normalize lysate concentrations and denature samples by boiling in Laemmli buffer.

    • b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • d. Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

    • e. Incubate with a loading control primary antibody (e.g., anti-GAPDH, anti-β-actin) to confirm equal loading.

    • f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • g. Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for the POI and normalize it to the loading control. Plot the normalized protein level against the log of PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

Part 4: Data Presentation and Interpretation

Summarizing key quantitative data in a structured table is essential for comparing the efficacy of different PROTACs.

Parameter Description Example Value Interpretation
Ternary Complex KD Dissociation constant for the ternary complex.50 nMLower values indicate a more stable complex.
Cooperativity (α) A measure of the favorable protein-protein interactions induced by the PROTAC.5α > 1 indicates positive cooperativity, which is highly desirable.
Cellular DC₅₀ The concentration of PROTAC that induces 50% degradation of the target protein.25 nMA key metric for potency; lower values are better.
Dₘₐₓ The maximum level of degradation achieved.>90%Indicates the efficacy of the degrader.
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[19]Observed >1 µMCaused by the formation of unproductive binary complexes; confirms bifunctional mechanism.

Troubleshooting Insights:

  • No Degradation, but Ternary Complex Forms: This suggests the complex is non-productive. The linker may be too short, too long, or holding the proteins in an orientation where lysine residues on the POI are not accessible to the E3 ligase's ubiquitin-transfer machinery. Synthesizing analogs with different linker lengths or attachment points is the logical next step.

  • Poor Cellular Potency (High DC₅₀) Despite Good Biochemical Activity: This often points to poor cell permeability or high efflux. The physicochemical properties of the PROTAC, heavily influenced by the linker, should be optimized. The fluorine atom in the cyclobutyl moiety may be leveraged here to improve permeability.[17]

  • Significant Off-Target Degradation (from Proteomics): If proteomics reveals degradation of proteins other than the intended target, it could be due to a lack of specificity of the warhead or induced promiscuous ternary complexes. The linker design can influence this by altering the surfaces available for protein-protein interactions.[1]

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a promising, rationally designed building block for the next generation of PROTACs. Its rigid core and fluorine substituent offer medicinal chemists powerful tools to overcome common challenges in TPD, such as poor pharmacokinetics and low ternary complex stability. By employing the systematic design and evaluation workflows detailed in this guide, researchers can effectively harness such novel chemical matter to accelerate the discovery of potent and selective protein degraders for therapeutic intervention.

References

  • Scott, D.E., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Acme Bioscience (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Acme Bioscience. [Link]

  • Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. [Link]

  • Moss, S.M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Crown Bioscience (2024). Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog. [Link]

  • Priya A, et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Synthonix (n.d.). trans-(3-Fluorocyclobutyl)methamine hydrochloride - [F11496]. Synthonix. [Link]

  • Shilik, O., et al. (2024). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. Cellular & Molecular Immunology. [Link]

  • Ciossani, G., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Drug Discovery News (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]

  • Wang, L., et al. (2024). Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions. Bioconjugate Chemistry. [Link]

  • Testa, A., et al. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Ahmad, S., et al. (2021). Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Letters in Drug Design & Discovery. [Link]

  • Wikipedia (n.d.). Proteolysis targeting chimera. Wikipedia. [Link]

  • ResearchGate (2024). Mechanism of action of targeted protein degradation (TPD) technology. ResearchGate. [Link]

  • Encyclopedia.pub (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • ResearchGate (2023). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

  • Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate (2022). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of PROTACs Incorporating trans-(3-Fluorocyclobutyl)methamine hydrochloride

Welcome to the technical support guide for chemists and drug development professionals working with trans-(3-Fluorocyclobutyl)methamine hydrochloride. This building block is increasingly utilized in PROTAC synthesis to e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for chemists and drug development professionals working with trans-(3-Fluorocyclobutyl)methamine hydrochloride. This building block is increasingly utilized in PROTAC synthesis to enhance metabolic stability, modulate physicochemical properties, and introduce favorable conformational constraints.[1][2] However, its unique characteristics can present specific challenges during synthesis.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common hurdles and optimize your synthetic workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use and properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride in PROTAC development.

Q1: What are the primary advantages of incorporating the (3-Fluorocyclobutyl)methylamine moiety into a PROTAC linker?

A1: The strategic incorporation of this fluorinated motif offers several benefits rooted in medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly alter a molecule's properties.[2] Key advantages include:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the cyclobutyl ring resistant to metabolic degradation (e.g., oxidation), which can prolong the PROTAC's half-life.[2][3]

  • Modulation of Physicochemical Properties: Fluorination can fine-tune lipophilicity, permeability, and solubility. While often increasing lipophilicity, strategic placement can also reduce pKa of nearby basic centers and influence membrane permeability, a critical challenge for "beyond Rule of Five" molecules like PROTACs.[4][5]

  • Conformational Control: The rigid cyclobutyl scaffold restricts the flexibility of the linker, which can help pre-organize the PROTAC into a bioactive conformation for efficient ternary complex formation.[1] This is a crucial factor for degradation potency.[6]

Q2: The amine is supplied as a hydrochloride (HCl) salt. What is the significance of this for my reaction setup?

A2: The hydrochloride salt form enhances the compound's shelf-life and handling stability by protecting the primary amine from atmospheric CO2 and oxidative degradation. However, the amine is protonated (R-NH3⁺Cl⁻) and is therefore not nucleophilic . For it to participate in a coupling reaction (e.g., amide bond formation), it must be deprotonated to the free base (R-NH2) in situ. This is achieved by adding a suitable non-nucleophilic base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. At least one equivalent of base is required to neutralize the HCl salt, with a slight excess often used to drive the reaction.

Q3: What are the most common and reliable methods for coupling this amine to a linker or E3 ligase ligand?

A3: The most prevalent method is standard amide bond formation with a carboxylic acid. This reaction requires activation of the carboxylic acid, which is typically achieved using a peptide coupling reagent. Given the potential for slightly reduced nucleophilicity of the fluorinated amine and the often-precious nature of PROTAC intermediates, robust and high-yielding coupling reagents are recommended. Common choices include HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma.[7]

Q4: How might the fluorocyclobutyl group impact the purification of my final PROTAC?

A4: The fluorinated moiety will increase the non-polar character of your molecule. This can be advantageous in reverse-phase HPLC purification, potentially improving peak shape and resolution. However, it can also make the compound more challenging to purify via normal-phase silica gel chromatography, where it may co-elute with other non-polar impurities. PROTACs, in general, are known for their poor solubility and difficult purification, and this building block is no exception.[8][] You may need to explore specialized solvent systems or switch to preparative reverse-phase chromatography for optimal purity.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures you may encounter and provides actionable solutions.

Problem: My amide coupling reaction shows low or no yield, with mainly unreacted starting materials observed by LC-MS.

Answer: This is a common issue that can typically be traced to one of four factors:

  • Inadequate Basification: The trans-(3-Fluorocyclobutyl)methamine HCl was not fully deprotonated.

    • Cause: Insufficient equivalents of base were added. Remember, the first equivalent of base is consumed to neutralize the HCl salt.

    • Solution: Ensure at least 1.1-1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) are used relative to the amine salt. For sluggish reactions, 2-3 equivalents may be necessary.

  • Ineffective Carboxylic Acid Activation: The coupling reagent is not performing optimally.

    • Cause: The coupling reagent may have degraded due to moisture. Reagents like HATU and HBTU are hygroscopic. Alternatively, the chosen reagent may not be potent enough for your specific substrates, especially if there is steric hindrance.

    • Solution: Use freshly opened or properly stored coupling reagents. Consider switching to a more powerful uronium/aminium salt-based reagent like HATU. Ensure the order of addition is correct: pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[7]

  • Low Reactant Concentration: PROTAC syntheses can be hampered by low concentrations, which disfavors bimolecular reactions.

    • Cause: The reaction is too dilute.

    • Solution: Increase the concentration of your reactants. Typical concentrations for these couplings are in the 0.05 M to 0.2 M range.

  • Steric Hindrance: The coupling sites on either the amine or the carboxylic acid are sterically encumbered.

    • Cause: Bulky adjacent groups are preventing the reactants from approaching each other effectively.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. A more potent coupling reagent may also be required.

Problem: LC-MS analysis shows incomplete conversion, and the reaction has stalled after several hours.

Answer: A stalled reaction suggests that one of the active components has been consumed or degraded, or that an equilibrium has been reached.

  • Reagent Degradation: The activated carboxylic acid species is not stable over long periods.

    • Cause: The active ester (e.g., O-acylisourea intermediate) formed by the coupling reagent can hydrolyze with trace water or undergo other side reactions over time.[7]

    • Solution: Instead of letting the reaction run overnight, monitor it by LC-MS every 1-2 hours. If it stalls, consider a second addition of the coupling reagent (0.3-0.5 equivalents) to reactivate the remaining carboxylic acid.

  • Product Inhibition or Insolubility: The desired product may be precipitating out of solution or inhibiting the reaction.

    • Cause: PROTACs often have poor solubility.[] As the product forms, it may crash out of the reaction solvent.

    • Solution: Visually inspect the reaction for any precipitate. If observed, try switching to a solvent with higher solubilizing power, such as DMF or NMP, or a mixture (e.g., DCM/DMF). Gentle heating may also help maintain solubility.

Problem: Purification by silica gel chromatography is difficult, resulting in broad peaks and poor separation.

Answer: This is a hallmark challenge of PROTAC chemistry, exacerbated by the unique properties of fluorinated compounds.

  • Strong Interaction with Silica: The presence of multiple hydrogen bond donors/acceptors and polar groups in the PROTAC structure can lead to strong, non-ideal interactions with the acidic silica surface.

    • Cause: The molecule "streaks" down the column instead of eluting as a sharp band.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of an amine base (e.g., 0.1-1% TEA) to your eluent to "deactivate" the acidic sites on the silica. Alternatively, adding a competitive polar solvent like methanol (1-10%) to a DCM or EtOAc-based eluent can improve peak shape.

      • Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized (reverse-phase) silica gel for column chromatography.

  • Poor Solubility in Eluent: The compound is not fully soluble in the mobile phase, causing it to precipitate and re-dissolve on the column.

    • Cause: The chosen eluent system (e.g., hexanes/ethyl acetate) is too non-polar.

    • Solution: Switch to a more polar solvent system, such as DCM/Methanol. For highly insoluble PROTACs, preparative reverse-phase HPLC is often the most effective purification method.

Section 3: Key Protocols & Methodologies

This section provides a reliable, step-by-step protocol for a standard coupling reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of a generic carboxylic acid-bearing linker fragment (1 ) with trans-(3-Fluorocyclobutyl)methamine hydrochloride (2 ).

Diagram 1: General PROTAC Amide Coupling Workflow A flowchart of the key steps in the synthesis.

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1) in anhydrous DMF B Add HATU and DIPEA A->B C Stir for 10 min (Pre-activation) B->C D Add Amine HCl Salt (2) C->D E Stir at RT for 2-4h D->E F Monitor by LC-MS E->F G Quench reaction (e.g., with water) F->G H Extract with organic solvent G->H I Purify by Chromatography (Reverse-Phase HPLC) H->I

Materials:

  • Carboxylic acid fragment 1 (1.0 equiv)

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride2 (1.1 equiv)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3,3'-diium hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Pre-activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid fragment 1 (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). Note: The solution may turn pale yellow.

  • Stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step.

  • Coupling: Add trans-(3-Fluorocyclobutyl)methamine hydrochloride2 (1.1 equiv) to the activated mixture in one portion.

  • Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC every 1-2 hours. The reaction is typically complete within 2-4 hours. Check for the disappearance of the carboxylic acid starting material.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like DCM or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by an appropriate method. Reverse-phase preparative HPLC is often most effective for PROTAC molecules.

Section 4: Data & Visualization

Table 1: Comparison of Common Amide Coupling Reagents
ReagentStructureProsConsRecommended Use Case
HATU Uronium SaltVery fast, high-yielding, low rate of racemization.Expensive, hygroscopic, can be difficult to remove byproducts.Preferred choice for valuable or sterically hindered substrates.
HBTU Uronium SaltEffective and slightly less expensive than HATU.Can form a guanidinium byproduct with the amine if not pre-activated.A reliable workhorse for standard amide couplings.
EDC / HOBt CarbodiimideInexpensive, byproducts are water-soluble and easily removed.Slower reaction rates, higher risk of racemization without an additive.[7]Good for large-scale synthesis where cost is a factor and substrates are reactive.
Diagram 2: Troubleshooting Logic Tree for Failed Amide Coupling

A decision tree to diagnose and solve common synthesis problems.

G Start Problem: Low Coupling Yield CheckBase Was >= 2 eq. of DIPEA/TEA used? Start->CheckBase CheckReagent Is the coupling reagent fresh? CheckBase->CheckReagent Yes Sol_AddBase Solution: Add more base (Target 2-3 eq.) CheckBase->Sol_AddBase No CheckPreact Was the acid pre-activated? CheckReagent->CheckPreact Yes Sol_NewReagent Solution: Use fresh reagent or switch to HATU CheckReagent->Sol_NewReagent No CheckTemp Was the reaction run at RT? Sol_Heat Solution: Increase temp to 40-50°C and extend time CheckTemp->Sol_Heat Yes (Suggests Steric Hindrance) Success Reaction Optimized CheckTemp->Success No CheckPreact->CheckTemp Yes Sol_Preact Solution: Pre-activate acid with reagent for 15 min before adding amine CheckPreact->Sol_Preact No Sol_AddBase->Success Sol_NewReagent->Success Sol_Heat->Success Sol_Preact->Success

References

  • Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. 1

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. 10

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. 11

  • Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. 4

  • American Chemical Society. (2025). High-throughput PROTAC synthesis for direct, biological assaying. ACS Fall 2025. 12

  • Gupta, T. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. 2

  • Buer, B. C., et al. (n.d.). Fluorine: A new element in protein design. PubMed Central. 13

  • Goudedranche, S., et al. (2021). The Role of Fluorine in Glycomimetic Drug Design. PubMed. 3

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. 14

  • Sun, X., et al. (n.d.). PROTAC Technology: Opportunities and Challenges. PubMed Central. 15

  • Lin, H. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. 5

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. 16

  • AstraZeneca. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. 17

  • Altus Formulation. (2024). PROTACs in focus: Navigating the complexities of preclinical development. 18

  • National Institutes of Health. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. 19

  • National Institutes of Health. (n.d.). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. 8

  • WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. 20

  • National Institutes of Health. (n.d.). Lessons in PROTAC design from selective degradation with a promiscuous warhead. 6

  • National Institutes of Health. (n.d.). Property-based optimisation of PROTACs. 21

  • BOC Sciences. (n.d.). PROTAC Solubility and Stability Testing.

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Valeur, E., & Bradley, M. (2009). Evolution of amide bond formation. University of Michigan. 7

Sources

Optimization

Technical Support Center: Enhancing PROTAC® Drug Properties with Fluorinated Cyclobutane Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the solubility and permeability challenges of Proteolysis Targeting Chimeras (PROTACs) by incorporating fluorinated cyclobutane linkers. As an emerging strategy in medicinal chemistry, the use of these linkers requires a nuanced understanding of their impact on the physicochemical properties and biological activity of PROTACs.[1][2] This resource is designed to equip you with the foundational knowledge and practical guidance needed to navigate this innovative area of drug discovery.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and impact of fluorinated cyclobutane linkers in PROTAC design.

Question 1: Why are solubility and permeability significant challenges for PROTACs?

PROTACs are inherently large molecules, often with a high molecular weight and a significant number of hydrogen bond donors and acceptors, placing them "beyond the Rule of Five" (bRo5).[3] This characteristic frequently leads to poor aqueous solubility and low cell permeability, which can hinder their development as orally bioavailable drugs.[3] Poor solubility can complicate formulation and lead to unreliable results in biological assays, while low permeability limits the ability of the PROTAC to reach its intracellular target.[4]

Question 2: How do fluorinated cyclobutane linkers address the solubility issues of PROTACs?

The incorporation of fluorinated cyclobutane linkers is a sophisticated strategy that leverages several principles of medicinal chemistry to enhance the drug-like properties of PROTACs:

  • Modulation of Lipophilicity: Fluorine is highly electronegative and can significantly alter the electronic properties of a molecule. Strategic fluorination of a cyclobutane linker can lower the lipophilicity (logP) of the PROTAC, which can, in turn, improve its aqueous solubility.[5] This is a key strategy for moving away from highly lipophilic molecules that tend to have poor solubility.[3]

  • Conformational Control: The rigid structure of the cyclobutane ring restricts the conformational flexibility of the linker.[6] This can be advantageous as it may pre-organize the PROTAC into a bioactive conformation that is more favorable for binding to the target protein and the E3 ligase. This pre-organization can also lead to a more defined and potentially more soluble three-dimensional structure.

  • Reduced Crystal Packing: The introduction of fluorine atoms can disrupt the crystal lattice packing of the PROTAC molecule, which can lead to an increase in its solubility.

Question 3: What is the "chameleon effect" and how do these linkers contribute to it?

The "chameleon effect" describes the ability of a molecule to adopt different conformations in different environments. For a PROTAC, this means it can present a more polar surface in an aqueous environment (enhancing solubility) and a more nonpolar surface in a lipid environment (enhancing membrane permeability). Rigid linkers like cyclobutanes can facilitate this by enabling the PROTAC to fold into a compact conformation that shields its polar surface area, thereby improving its ability to traverse the cell membrane.[7][8]

Question 4: How does the stereochemistry of the fluorinated cyclobutane linker affect PROTAC activity?

The stereochemistry of the linker can have a profound impact on the overall shape and biological activity of the PROTAC. The cis and trans isomers of a substituted cyclobutane will orient the warhead and the E3 ligase ligand differently in three-dimensional space. This can significantly affect the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), ultimately influencing the efficiency of protein degradation.[9][10] Therefore, it is crucial to synthesize and test different stereoisomers to identify the optimal configuration for a given target.

Section 2: Troubleshooting Guide

This section provides practical advice for addressing specific experimental challenges you may encounter when working with PROTACs containing fluorinated cyclobutane linkers.

Issue 1: Low synthetic yield during the coupling of the fluorinated cyclobutane linker.

  • Potential Cause: Steric hindrance around the reactive functional groups of the linker or the binding moieties can impede the coupling reaction. The rigid nature of the cyclobutane ring can exacerbate this issue.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: If using standard amide coupling reagents, consider switching to more potent options like HATU or COMU, which are more effective for sterically hindered reactions.

    • Modify Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Consider increasing the reaction temperature or using microwave irradiation to overcome the activation energy barrier.

    • Alternative Ligation Chemistries: If amide bond formation is consistently problematic, explore other ligation strategies such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition).[11][] This may require synthesizing linker precursors with the appropriate functional groups.

Issue 2: The final PROTAC is difficult to purify.

  • Potential Cause: The introduction of the fluorinated cyclobutane linker can alter the polarity and chromatographic behavior of the PROTAC, making separation from starting materials and byproducts challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium hydroxide) in your HPLC purification. A shallower gradient can often improve the resolution of closely related compounds.

    • Orthogonal Purification Techniques: Consider using a combination of purification methods, such as flash chromatography followed by preparative HPLC or supercritical fluid chromatography (SFC).

Issue 3: The PROTAC demonstrates poor cell permeability in assays (e.g., PAMPA, Caco-2).

  • Potential Cause: While intended to improve properties, the specific fluorination pattern and stereochemistry of the cyclobutane linker may not be optimal for cell permeability in your particular PROTAC.

  • Troubleshooting Steps:

    • Synthesize and Test Analogs: Prepare a small library of PROTACs with different fluorination patterns on the cyclobutane ring (e.g., mono- vs. di-fluorinated) and different stereoisomers (cis vs. trans).[9]

    • Computational Modeling: Use molecular dynamics simulations to study the conformational behavior of your PROTACs in different solvent environments (e.g., water vs. a nonpolar solvent mimicking the cell membrane).[8] This can help you identify which analogs are more likely to adopt a folded, "chameleon-like" conformation conducive to cell permeability.[7][8]

    • Vary Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the overall shape and permeability of the PROTAC. If possible, synthesize analogs with different attachment points.

Issue 4: The PROTAC has good solubility and permeability but low degradation activity.

  • Potential Cause: The linker, while improving physicochemical properties, may not be of the optimal length or geometry to facilitate the formation of a stable and productive ternary complex.

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize analogs with linkers of different lengths by, for example, introducing short PEG or alkyl extensions to the fluorinated cyclobutane core. The optimal linker length is highly dependent on the specific target and E3 ligase pair.[13]

    • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to the target protein and the E3 ligase, both individually and in the formation of the ternary complex. This can help you understand if the linker is hindering binding.

    • Cellular Ubiquitination Assays: Perform an in-cell ubiquitination assay to confirm that the PROTAC is capable of inducing the ubiquitination of the target protein. A lack of ubiquitination in the presence of good ternary complex formation may suggest an unproductive binding mode.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Synthesis of a PROTAC with a Fluorinated Cyclobutane Linker via Amide Coupling

This protocol outlines a general method for the final coupling step in a PROTAC synthesis.

Materials:

  • Fluorinated cyclobutane linker with a carboxylic acid and a protected amine

  • Warhead with a free amine or alcohol

  • E3 ligase ligand with a free amine or alcohol

  • Coupling reagent (e.g., HATU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Deprotect the amine on the fluorinated cyclobutane linker using standard conditions (e.g., TFA for a Boc group).

  • Dissolve the warhead (1.0 eq) and the deprotected linker (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

  • Repeat the deprotection and coupling steps to attach the E3 ligase ligand to the other end of the linker.

  • Characterize the final PROTAC using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method for assessing the passive permeability of a PROTAC.[14]

Materials:

  • PAMPA plate with donor and acceptor wells

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Add PBS to the acceptor wells.

  • Dilute the PROTAC stock solution in PBS to the desired final concentration in the donor wells.

  • Assemble the PAMPA plate and incubate at room temperature for 4-16 hours.

  • After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) to determine the permeability of the PROTAC.

Section 4: Data Presentation & Visualization

Table 1: Hypothetical Physicochemical Properties of PROTACs with Different Linkers

Linker TypeMolecular Weight (Da)cLogPAqueous Solubility (µM)PAMPA Permeability (10⁻⁶ cm/s)
Standard PEG Linker8504.5100.5
Alkyl Linker8205.821.2
Fluorinated Cyclobutane Linker 860 3.9 25 1.8

This table illustrates the potential improvements in solubility and permeability that can be achieved with a fluorinated cyclobutane linker compared to more traditional linkers.

Diagrams

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Fluorinated Cyclobutane Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: Structure of a PROTAC with a fluorinated cyclobutane linker.

Troubleshooting_Workflow Start Low PROTAC Solubility or Permeability Check_Purity Confirm Purity (NMR, LC-MS) Start->Check_Purity Synthesize_Analogs Synthesize Analogs (Stereoisomers, Fluorination Patterns) Check_Purity->Synthesize_Analogs Computational_Modeling Computational Modeling (Conformational Analysis) Synthesize_Analogs->Computational_Modeling Permeability_Assay Re-evaluate Permeability (PAMPA, Caco-2) Computational_Modeling->Permeability_Assay Solubility_Assay Re-evaluate Solubility Computational_Modeling->Solubility_Assay Success Optimized PROTAC Permeability_Assay->Success Solubility_Assay->Success

Caption: Workflow for troubleshooting solubility and permeability issues.

References

  • Pike, A., Williamson, B., Harlfinger, S., Martin, S., & McGinnity, D. F. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(11), 1953-1961.
  • BenchChem. (2025). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
  • Grygorenko, O. O., Ryabukhin, S. V., & Volochnyuk, D. M. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
  • Grygorenko, O. O., Ryabukhin, S. V., & Volochnyuk, D. M. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF.
  • Various Authors. (2023). FDA‐approved drugs containing fluorinated cycloalkane motifs.
  • Kihlberg, J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029-13040.
  • Kihlberg, J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.
  • AxisPharm. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Caron, G., et al. (2022). Experimental solubility versus TPSA for the PROTAC data set.
  • BenchChem. (2025). Application Notes and Protocols: Cell Permeability Assays for Bromo-PEG24-Boc Containing PROTACs.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties (Doctoral thesis, University of Southampton).
  • Precise PEG. (2023). Linkers in PROTACs.
  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 312-318.
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • BenchChem. (2025). Navigating the Maze: A Comparative Guide to Linker Composition in PROTAC Design for Enhanced Cell Permeability and Solubility.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar.
  • Various Authors. (2025). Applications of Fluorine in Medicinal Chemistry.
  • Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861.
  • BenchChem. (2025). An In-depth Technical Guide to PROTAC Linkers and Their Core Components.
  • Various Authors. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • Grygorenko, O. O., et al. (2022). Conformational preference of fluorocyclopentane. The calculated energy...
  • Beier, P., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Discovery Research Portal - University of Dundee.
  • BOC Sciences. (2023). Overview of PROTAC Linkers: Types and Design.
  • Kihlberg, J., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Various Authors. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-20.
  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
  • Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022).
  • Grygorenko, O. O., et al. (2025).
  • Various Authors. (2023).
  • Various Authors. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for trans-(3-Fluorocyclobutyl)methamine hydrochloride

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the successful coupling of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the successful coupling of trans-(3-Fluorocyclobutyl)methamine hydrochloride. This unique primary amine, featuring a strained, fluorinated cyclobutane ring, presents specific challenges and opportunities in synthesis. This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to optimize conditions for your specific substrates and achieve high-yield, high-purity products.

Section 1: Amide Bond Formation - Coupling with Carboxylic Acids

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. However, the steric bulk of the cyclobutyl group in trans-(3-Fluorocyclobutyl)methamine can hinder this reaction.[1][2][3] This section provides a detailed guide to overcoming these challenges.

Frequently Asked Questions & Troubleshooting Guide: Amide Coupling

Q1: My standard EDC/HOBt coupling is failing or giving low yields. What is the likely cause and what should I do?

A1: The primary reason for failure with standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often insufficient activation of the carboxylic acid to overcome the steric hindrance of the amine.[3] The O-acylisourea intermediate formed by EDC, while reactive, may not be potent enough for this challenging coupling.[4]

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: Uronium/aminium or phosphonium-based reagents are generally more effective for hindered couplings.[3][5] Reagents such as HATU, HBTU, or PyBOP are excellent alternatives.[3][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly recommended due to its rapid kinetics and high efficiency.[4][6][7]

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a more reactive acyl fluoride can significantly improve yields for sterically demanding couplings.[2][3][8] This can be achieved using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[1][3][8]

  • Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier.[3][9] Microwave heating can also be a valuable tool to accelerate the reaction.[3] Ensure your solvent (e.g., DMF, NMP) completely dissolves all reactants.[3][9]

Q2: I'm observing significant epimerization of my chiral carboxylic acid. How can I minimize this?

A2: Epimerization is a common side reaction, especially with highly activated carboxylic acid intermediates.[9] The choice of coupling reagent, additive, and base are all critical factors.

Mitigation Strategies:

  • Additive Selection: Additives like HOBt (Hydroxybenzotriazole) are used to suppress racemization, but HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are generally more effective.[1][10][11]

  • Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), which can promote epimerization.[9][10]

  • Temperature Control: Running the reaction at a lower temperature can help reduce the rate of epimerization.[1][10]

Recommended Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the coupling of trans-(3-Fluorocyclobutyl)methamine hydrochloride with a generic carboxylic acid.

Materials:

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)[7]

  • DIPEA (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution. Note: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][7]

  • Add the trans-(3-Fluorocyclobutyl)methamine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1][7]

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation: Comparison of Coupling Reagents for Hindered Amines

Coupling Reagent SystemTypical Reaction TimeTypical Yield RangeKey Considerations
EDC/HOBt2-12 hours70-95%May be inefficient for sterically hindered substrates.[3][4]
HATU/Base15-60 minutes85-99%Highly efficient and fast, excellent for difficult couplings.[4]
HBTU/Base30-120 minutes80-98%Very effective, with slightly longer reaction times than HATU.[4]

Visualization: HATU Coupling Workflow

HATU_Coupling_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine trans-(3-Fluorocyclobutyl)methamine Amine->Product

Caption: HATU-mediated amide coupling workflow.

Section 2: C-N Cross-Coupling - Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[12][13] This section addresses the specific considerations for using trans-(3-Fluorocyclobutyl)methamine in this context.

Frequently Asked Questions & Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is giving low conversion. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, base, and solvent.[14][15]

Optimization Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical.[12] For primary amines, ligands like BrettPhos have been shown to be effective.[12] XantPhos is another excellent choice, particularly for its effectiveness with a range of substrates.[14][15]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and often leads to high reaction rates.[16] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or organic bases like DBU may be necessary, though this might require higher temperatures or longer reaction times.[12][14][15]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[12] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Catalyst Precursor: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, using pre-catalysts can sometimes improve reaction efficiency and reproducibility.

Q2: I'm concerned about the stability of the fluorocyclobutyl ring under the reaction conditions. Is this a valid concern?

A2: The fluorocyclobutane moiety is generally stable under typical Buchwald-Hartwig conditions.[17] The C-F bond and the cyclobutane ring are robust enough to withstand the basic conditions and elevated temperatures often employed.[17][18] However, it is always prudent to monitor for potential side products arising from ring-opening or elimination, especially if very harsh conditions are used for extended periods.

Recommended Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the N-arylation of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, XantPhos, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene, followed by the trans-(3-Fluorocyclobutyl)methamine hydrochloride.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineComplex + Amine AmidoComplex L-Pd(II)(Ar)(Amido) AmineComplex->AmidoComplex - HX (+ Base) AmidoComplex->Pd0 Reductive Elimination (Ar-Amine)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem. 10

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem. 1

  • Application Notes and Protocols for the Use of HATU as a Coupling Reagent with Bis-PEG7-acid. Benchchem. 6

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. 19

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem. 7

  • Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide. Benchchem. 9

  • HATU: a third-generation coupling reagent. ChemicalBook. 20

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. 21

  • HATU. Wikipedia.

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Buchwald–Hartwig amination. Wikipedia.

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar.

  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Benchchem. 4

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

  • Improving the efficiency of coupling reactions with hindered amines. Benchchem. 3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog.

  • Tips and tricks for difficult amide bond formation?. Reddit.

  • The Synthesis of Sterically Hindered Amides. ResearchGate.

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

  • Optimizing Peptide Coupling: Key Techniques. Peptide Sciences.

  • Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. NINGBO INNO PHARMCHEM CO.,LTD.

  • The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and Materials Science. Benchchem. 22

  • (PDF) Procedures to Improve Difficult Couplings. ResearchGate.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride. Manchester Organics.

  • trans-(3-Fluorocyclobutyl)methamine hydrochloride. Lab-Chemicals.Com.

  • What do you do when your peptide synthesis fails?. Biotage.

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.

  • Stability of fluorocyclopropane moiety under acidic vs basic conditions. Benchchem. 17

  • 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate.

  • Protecting Groups. T. W. Greene, P. G. M. Wutz.

  • Protective Groups. Organic Chemistry Portal.

  • trans-3-Methoxycyclobutane-1-methamine hydrochloride. ChemScene.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance with trans-(3-Fluorocyclobutyl)methamine hydrochloride

Welcome to the technical support resource for trans-(3-Fluorocyclobutyl)methamine hydrochloride. As Senior Application Scientists, we understand that incorporating novel building blocks into a synthetic route can present...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for trans-(3-Fluorocyclobutyl)methamine hydrochloride. As Senior Application Scientists, we understand that incorporating novel building blocks into a synthetic route can present unique challenges. This guide is designed to provide direct, experience-driven answers to common issues encountered when using this sterically demanding, yet valuable, primary amine.

Part 1: Frequently Asked Questions (FAQs) - The 'Why' Behind the Challenge

This section addresses the fundamental structural features of trans-(3-Fluorocyclobutyl)methamine hydrochloride that contribute to its challenging reactivity profile.

Q1: My standard reaction conditions are failing. What makes this amine so difficult to work with?

Answer: The reactivity issues with trans-(3-Fluorocyclobutyl)methamine hydrochloride stem from a combination of steric and electronic factors originating from its unique three-dimensional structure.

  • Ring Strain and Puckering: Unlike a flexible alkyl chain, the cyclobutane ring is conformationally restricted and puckered, not flat.[1][2] This puckering forces the substituents into pseudo-axial and pseudo-equatorial positions. The rigid framework of the ring itself presents a significant steric shield to the aminomethyl group, hindering the approach of incoming reagents.

  • The Bulky Cyclobutyl Moiety: The primary amine is not directly on the ring but is attached via a methylene (-CH2-) linker. Even so, the entire cyclobutyl group acts as a bulky substituent, analogous to a neopentyl group, which is known for its steric hindrance.

  • Influence of the Fluorine Atom: While fluorine is relatively small, its high electronegativity creates a strong C-F bond and influences the ring's conformation.[3] In the trans configuration, the fluorine and aminomethyl groups are on opposite sides of the ring, which generally places the bulkier aminomethyl group in a more accessible equatorial position to minimize steric strain.[4][5] However, the fluorine's electron-withdrawing nature can subtly decrease the nucleophilicity of the amine through inductive effects.

Q2: I'm performing an amide coupling and getting abysmal yields. Is the amine's nucleophilicity or steric hindrance the primary culprit?

Answer: In most cases, particularly in amide bond formation, steric hindrance is the dominant issue . While electronic effects from the fluorine atom exist, the major kinetic barrier is the difficulty the amine's lone pair has in attacking the activated carboxylic acid species.

The slow rate of this desired nucleophilic attack allows competing side reactions to become significant pathways, leading to low yields.[6][7] Common failure modes include:

  • Hydrolysis of the Activated Ester: If the coupling reagent activates the carboxylic acid, but the amine attack is slow, the activated intermediate can be quenched by trace amounts of water in the solvent.

  • Rearrangement of the Activated Ester: Certain coupling agents can form activated species (e.g., O-acylisourea with carbodiimides) that can rearrange to a stable, unreactive N-acylurea byproduct if the amine fails to attack in a timely manner.

  • Epimerization: For chiral carboxylic acids, the extended reaction times and elevated temperatures often used to overcome steric hindrance can lead to racemization at the alpha-carbon.

Part 2: Troubleshooting Guides for Common Reactions

This section provides actionable solutions to specific experimental problems.

Amide Coupling Reactions: A Common Stumbling Block

Amide bond formation is one of the most frequent applications for this amine and also the most common source of trouble.

This is the most common failure mode. The troubleshooting workflow below can systematically address the issue.

G start Low Amide Coupling Yield reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check Start Here coupling_agent Step 2: Change Coupling Reagent reagent_check->coupling_agent If reagents are OK success Problem Solved reagent_check->success If stoichiometry was wrong conditions Step 3: Optimize Reaction Conditions coupling_agent->conditions If yield is still low coupling_agent->success If new reagent works reagent_table Consult Table 1 for potent reagents (e.g., HATU, COMU) coupling_agent->reagent_table conditions->success If optimization works temp Increase Temperature (e.g., RT -> 50-80 °C) conditions->temp time Increase Reaction Time (e.g., 4h -> 12-24h) conditions->time conc Increase Concentration (e.g., 0.1M -> 0.5M) conditions->conc

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Standard carbodiimide reagents like EDC, especially when used with HOBt, are often insufficient for highly hindered amines. You should switch to a uranium- or phosphonium-based reagent, which creates a more reactive activated species.

Table 1: Comparison of Common Amide Coupling Reagents for Hindered Amines

Reagent Name Class Advantages for Hindered Systems Common Byproducts
EDC (with HOBt/Oxyma) Carbodiimide Cost-effective, common. Water-soluble urea.
HATU / HBTU Uranium (Immonium) High reactivity, fast kinetics, low epimerization. Tetramethylurea, HOBt/HOAt.
COMU Uranium (Immonium) More potent and soluble than HATU, considered one of the most powerful. Morpholino-based urea.

| T3P® (Propylphosphonic Anhydride) | Phosphonium | High reactivity, byproducts are water-soluble and easily removed. | Phosphonic acids. |

Recommendation: Start by switching to HATU . It provides an excellent balance of high reactivity and suppression of side reactions.[7][8]

  • Increase Reactant Concentration: Driving the equilibrium forward is critical. Increase the concentration from a typical 0.1 M to 0.3-0.5 M. This increases the frequency of molecular collisions.[6]

  • Elevate Temperature: Many hindered couplings require thermal energy to overcome the activation barrier. Gently heat the reaction to 40-60 °C. Monitor for potential degradation of sensitive substrates.

  • Extend Reaction Time: These reactions are kinetically slow. Allow the reaction to proceed for 12-24 hours before quenching.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA). This prevents the base from competing as a nucleophile.

N-Alkylation Reactions

This is a classic problem when alkylating primary amines.[9] The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Use an Excess of the Amine: Employ a 2- to 5-fold excess of trans-(3-Fluorocyclobutyl)methamine hydrochloride relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter a molecule of the starting primary amine rather than the mono-alkylated product.

  • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump over several hours) to a solution of the amine. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the most abundant nucleophile (the starting amine).

  • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of the second alkylation relative to the first.

Part 3: Validated Experimental Protocol

This section provides a reliable starting point for your experiments.

Protocol 1: Optimized HATU-Mediated Amide Coupling

This protocol is designed to maximize the chances of success when coupling a carboxylic acid with trans-(3-Fluorocyclobutyl)methamine hydrochloride.

G start Start step1 1. Dissolve Acid (1.0 eq) & HATU (1.1 eq) in DMF start->step1 step2 2. Add DIPEA (2.5 eq) Stir 15 min at RT step1->step2 Activation step3 3. Add Amine HCl (1.2 eq) Solution step2->step3 Coupling step4 4. Stir 12-24h (Monitor by TLC/LCMS) step3->step4 step5 5. Aqueous Workup (e.g., EtOAc/Water) step4->step5 end 6. Purify by Chromatography step5->end

Caption: Experimental workflow for robust amide coupling.

Methodology:

  • Reagent Preparation:

    • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a final concentration of approximately 0.4 M (based on the carboxylic acid).

  • Activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Note: An extra equivalent of base is needed to neutralize the hydrochloride salt of the amine.

    • Stir the mixture at room temperature for 15 minutes. This is the "pre-activation" step, where the active ester is formed.

  • Amine Addition:

    • Add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.2 eq) to the activated mixture.

  • Reaction:

    • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, as determined by TLC or LC-MS analysis, heat the mixture to 50 °C.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired amide product.

References

  • Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ... - Google Patents.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available at: [Link]

  • Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. PubMed. Available at: [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols. ACS Catalysis - ACS Publications. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Synthesis method of trans-3-aminobutanol - Google Patents.
  • Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Conformational analysis. Organic Chemistry 1: An open textbook. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Efficacy of PROTACs with Fluorocyclobutyl Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the development of Proteolysis Targeting Chimeras (PROTACs) that incorporate fluorocyclobutyl linkers. The unique properties of this linker class—namely its conformational rigidity and the metabolic influence of fluorine—present specific challenges and opportunities. This document is designed to help you navigate these complexities and improve the overall yield and performance of your molecules.

Foundational Concepts

Understanding the PROTAC Mechanism

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] They consist of three key components: a ligand that binds to a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6] This catalytic mechanism allows for potent protein knockdown at sub-stoichiometric concentrations.[4][6]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC Fluorocyclobutyl PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.
The Role of the Fluorocyclobutyl Linker

The linker is not merely a spacer; it critically influences a PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex.[7][8][9] A fluorocyclobutyl linker offers distinct features:

  • Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the cyclobutyl scaffold restricts the conformational freedom of the PROTAC, which can "pre-organize" the molecule into a bioactive conformation, potentially improving ternary complex stability and potency.[][11]

  • Metabolic Stability: Fluorination is a common medicinal chemistry strategy to block sites of oxidative metabolism, which can enhance the metabolic stability and half-life of a compound.[12][13]

  • Physicochemical Modulation: The introduction of fluorine can alter properties like lipophilicity and membrane permeability.[14][15] This can be a double-edged sword, requiring careful optimization to maintain a balance suitable for cell entry.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and evaluation of PROTACs containing a fluorocyclobutyl linker.

Part A: Synthesis & Purification

Question 1: I'm observing very low yields during the coupling of my fluorocyclobutyl linker to my warhead (or E3 ligand). What's going wrong?

Answer: This is a frequent challenge, often stemming from a combination of steric hindrance and the electronic properties of the fluorinated scaffold.

  • Underlying Causes:

    • Steric Hindrance: The cyclobutyl ring is sterically more demanding than a linear chain. The functional group (e.g., carboxylic acid, amine) attached to this rigid scaffold may be poorly accessible to the coupling partner.

    • Inefficient Coupling Reagents: Standard peptide coupling reagents (like DCC/DMAP) may be too slow or inefficient to overcome the steric barrier, leading to low yields or decomposition of activated intermediates.

    • Poor Solubility: Fluorinated intermediates can sometimes exhibit poor solubility in common reaction solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

    • Side Reactions: Although the C-F bond is strong, harsh reaction conditions could potentially lead to side reactions.

  • Solutions & Troubleshooting Steps:

    • Switch to a More Potent Coupling Reagent: Uronium-based reagents are highly effective for sterically hindered couplings. See the table below for recommendations.

    • Optimize Reaction Conditions:

      • Solvent: Use polar aprotic solvents like DMF, NMP, or DMA to improve solubility. Ensure the solvent is anhydrous, as water will quench the reaction.[16]

      • Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) can sometimes accelerate slow reactions. Monitor carefully for decomposition by LC-MS.

      • Base: Use a non-nucleophilic base like DIPEA. Ensure the stoichiometry is correct (typically 2-3 equivalents).

    • Verify Starting Material Purity: Impurities in either the linker or the ligand can inhibit the reaction. Confirm purity by NMR and LC-MS before starting.[16]

Table 1: Recommended Coupling Reagents for Hindered Systems
Reagent Full Name Key Advantages & Use Case
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, fast reaction times, low epimerization. Excellent first choice for difficult amide couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateStronger acylating agent than HATU, often effective when HATU fails. Good for very hindered systems.
T3P Propylphosphonic AnhydrideA milder, effective reagent that often results in easy purification as byproducts are water-soluble.

Question 2: My final PROTAC is extremely difficult to purify by reverse-phase HPLC. I see broad peaks or multiple, poorly resolved peaks. How can I improve this?

Answer: Purification challenges with these rigid PROTACs are common and often related to aggregation, the presence of diastereomers, or poor chromatographic behavior.

  • Underlying Causes:

    • Stereoisomers: The fluorocyclobutyl linker itself can have multiple stereocenters, and if your synthesis is not stereocontrolled, you may be producing a mixture of diastereomers that are difficult to separate.

    • Aggregation: PROTACs are often large and lipophilic, leading to aggregation in solution, which results in poor peak shape on HPLC.

    • Suboptimal Chromatography Conditions: The mobile phase composition or gradient may not be suitable for your specific molecule.

  • Solutions & Troubleshooting Steps:

    • Modify HPLC Conditions:

      • Mobile Phase Additives: Add a small amount of formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%) to both mobile phases. This can protonate basic sites on your molecule, reducing tailing and improving peak shape.

      • Shallow Gradient: Use a very shallow elution gradient (e.g., increasing organic phase by 0.5% per minute) to maximize the separation of closely eluting species like diastereomers.[16]

      • Alternative Solvents: If using acetonitrile, try substituting it with methanol. The different selectivity can sometimes resolve difficult peaks.

    • Consider Alternative Chromatography: Supercritical Fluid Chromatography (SFC) is an excellent technique for separating stereoisomers and is often more effective than HPLC for chiral molecules.

    • Analytical Characterization: Before preparative purification, thoroughly analyze the crude product. Use analytical HPLC-MS to identify the mass of each peak. Use chiral analytical HPLC to determine if you have a mixture of stereoisomers. This information will guide your purification strategy.

Part B: Characterization & Biological Activity

Question 3: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but it fails to induce a stable ternary complex. What is the likely issue?

Answer: This classic problem points directly to the linker. A productive ternary complex requires a specific spatial orientation between the two proteins, and a rigid linker like fluorocyclobutyl can lock the PROTAC into a non-productive conformation.

  • Underlying Causes:

    • Incorrect Linker Vector: The attachment points on the warhead and E3 ligand are critical.[9] The exit vector from the ligand might force the PROTAC into a shape where the other end cannot simultaneously bind its partner protein due to steric clashes.

    • Suboptimal Linker Length/Geometry: The rigidity of the fluorocyclobutyl ring fixes the distance and angle between the two ligands. If this geometry is incompatible with the formation of favorable protein-protein interactions within the ternary complex, the complex will be unstable.[11]

    • Negative Cooperativity: In some cases, the binding of the second protein is sterically or electronically disfavored once the first is bound, leading to negative cooperativity and a destabilized ternary complex.

  • Solutions & Troubleshooting Steps:

    • Synthesize Analogs with Different Attachment Points: This is the most critical step. Analyze the crystal structures of your ligands bound to their respective proteins to identify alternative solvent-exposed regions for linker attachment that provide different exit vectors.[9][]

    • Explore Different Stereoisomers: The stereochemistry of the fluorocyclobutyl ring dictates the 3D orientation of the ligands. Synthesizing and testing different stereoisomers (e.g., cis vs. trans) can reveal a conformation that is productive for ternary complex formation.

    • Quantify Ternary Complex Formation: Use biophysical techniques to get quantitative data on ternary complex formation and stability. This is essential for guiding your design.

Biophysical_Workflow Start Start: New PROTAC Synthesized Binary Step 1: Confirm Binary Binding (e.g., SPR, ITC, FP) Start->Binary Q_Binary Does it bind POI & E3 separately? Binary->Q_Binary Ternary Step 2: Assess Ternary Complex (e.g., SPR, BLI) Q_Binary->Ternary Yes End_Fail Redesign Linker (Attachment Point, Stereochemistry) Q_Binary->End_Fail No Q_Ternary Does it form a stable complex? Ternary->Q_Ternary Degrade Step 3: Test Cellular Degradation (e.g., Western Blot, DC50) Q_Ternary->Degrade Yes Q_Ternary->End_Fail No End_Success Success! Degrade->End_Success Potent Degradation Degrade->End_Fail No Degradation

Caption: A logical workflow for the biophysical characterization of a PROTAC.

Question 4: My PROTAC has poor cellular activity (high DC₅₀ value) despite forming a stable ternary complex in biophysical assays. Why isn't it working in cells?

Answer: This common disconnect between in vitro biophysics and cellular activity often boils down to poor physicochemical properties, primarily low cell permeability.[17]

  • Underlying Causes:

    • Low Cell Permeability: PROTACs are large molecules, often violating Lipinski's "Rule of 5". The fluorocyclobutyl linker, while potentially improving metabolic stability, can increase lipophilicity (high cLogP) or polarity depending on the substitution pattern, hindering passive diffusion across the cell membrane.[18][19]

    • Metabolic Instability: While fluorination can block metabolism, other parts of the molecule (the warhead, E3 ligand, or other parts of the linker) may be metabolically liable, leading to rapid clearance within the cell.

    • "Hook Effect": At high concentrations, the PROTAC can form binary complexes (PROTAC-POI and PROTAC-E3) that do not lead to degradation, reducing overall efficiency.[18] This is a classic PROTAC phenomenon.

  • Solutions & Troubleshooting Steps:

    • Assess Physicochemical Properties:

      • Calculate the cLogP and Polar Surface Area (PSA) of your molecule.

      • Experimentally measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Optimize the Linker for Permeability:

      • If cLogP is too high, consider incorporating heteroatoms (like an ether oxygen) into an alkyl chain attached to the cyclobutyl ring to increase polarity.[11]

      • If PSA is too high, try to shield polar groups. The rigid linker may help stabilize conformations that mask polar functionality through intramolecular hydrogen bonding.[19]

    • Perform a Full Dose-Response Curve: To check for a "hook effect," test your PROTAC over a wide range of concentrations (e.g., from 1 pM to 100 µM). If degradation decreases at higher concentrations, this confirms the hook effect and indicates your molecule is active at lower doses.

    • Conduct Metabolic Stability Assays: Use liver microsome or hepatocyte stability assays to identify if your PROTAC is being rapidly metabolized. If so, medicinal chemistry efforts will be needed to block the identified metabolic "hot spots."

Table 2: Troubleshooting Poor Cellular Permeability
Observation Potential Cause Suggested Linker Modification
High cLogP (>5)Molecule is too greasy, gets stuck in the membrane.Incorporate polar groups (e.g., ether, amide) into the linker chain.
High PSA (>140 Ų)Too many exposed polar groups.Modify the linker to promote intramolecular hydrogen bonding to shield polar groups.
Low SolubilityAggregation prevents effective concentration at the membrane.Add solubilizing groups or reduce overall lipophilicity.
High Efflux RatioPROTAC is a substrate for efflux pumps (e.g., P-gp).Modify structure to reduce recognition by efflux transporters; often involves subtle changes to H-bond donors/acceptors.

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling a component with a free carboxylic acid to a component with a free amine, a common step in PROTAC synthesis.

  • Reactant Preparation: In a dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid component (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the amine component (1.1 eq) to the solution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by LC-MS every 1-2 hours until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a high-level workflow for assessing ternary complex formation using SPR.[20][21]

  • Chip Preparation: Choose a sensor chip (e.g., CM5) and immobilize the target protein (POI) or E3 ligase to the surface using standard amine coupling chemistry. Aim for a low immobilization density to avoid avidity effects.

  • Binary Interaction (Control): Inject the PROTAC over the immobilized protein surface at various concentrations to determine the binary binding affinity (Kᴅ).

  • Ternary Complex Formation: In separate experiments, inject a constant, saturating concentration of the second protein (the one not immobilized) mixed with varying concentrations of the PROTAC.

  • Data Analysis: An increase in the binding response in the presence of the second protein compared to the PROTAC alone indicates the formation of a ternary complex. The data can be fit to kinetic models to determine the on/off rates and overall affinity of the complex. A positive cooperativity value (alpha > 1) indicates that the ternary complex is more stable than the individual binary interactions.

Final Remarks

The development of PROTACs with fluorocyclobutyl linkers is a challenging but potentially rewarding area of drug discovery. The rigidity and unique electronic nature of this linker require a departure from strategies used for more flexible linkers. Success depends on a rational, iterative design process that is tightly integrated with robust synthetic chemistry, quantitative biophysical analysis, and cellular assays. By systematically troubleshooting issues related to synthesis, ternary complex geometry, and cell permeability, researchers can unlock the potential of this promising PROTAC architecture.

References

  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(4), 273-290. Available at: [Link]

  • Kihal, A. A., & Bussiere, D. E. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(15), 10745-10772. Available at: [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and.... Retrieved from [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]

  • Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

  • Frontiers in Chemistry. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

  • Semantic Scholar. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Retrieved from [Link]

  • DiVA portal. (2021). Development of biophysical methods for characterization of PROTACs. Retrieved from [Link]

  • JoVE. (2023). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Retrieved from [Link]

  • PubMed Central. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

  • Crown Bioscience Blog. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

  • PubMed Central. (2020). PROTAC Technology: Opportunities and Challenges. Retrieved from [Link]

  • Frontiers in Drug Discovery. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved from [Link]

  • ePrints Soton. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. Retrieved from [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

  • PubMed Central. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]

  • Research Repository UCD. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. Retrieved from [Link]

  • PubMed Central. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • MDPI. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubMed. (2025). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Retrieved from [Link]

  • Cresset. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers. Retrieved from [Link]

  • National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from [Link]

Sources

Optimization

Stability of the fluorocyclobutyl group under various reaction conditions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for researchers, scientists, and drug development professionals working with the increasingly important fluor...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the increasingly important fluorocyclobutyl moiety. This guide provides in-depth, field-proven insights into the stability of this structural motif under a variety of common and challenging reaction conditions. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot experiments and make informed decisions in your synthetic campaigns.

The incorporation of fluorinated motifs, particularly strained ring systems like fluorocyclobutanes, is a key strategy in modern medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring itself offers a rigid scaffold that can enforce a specific conformation upon a molecule.[3][4] However, the unique electronics and inherent ring strain of this group can present stability challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions: General Stability
Q1: How stable is the fluorocyclobutyl moiety in general?

The fluorocyclobutyl group is generally considered a robust and stable moiety, which is a primary reason for its growing use in drug discovery programs.[5] Its stability is attributed to the high strength of the carbon-fluorine bond.[6] The motif can withstand a wide range of synthetic transformations, including many standard acidic and basic conditions, reductions, and cross-coupling reactions without degradation of the four-membered ring.[7][8] However, its stability is not absolute and is influenced by factors such as the degree of fluorination, substitution pattern, and the specific reaction conditions employed.[9]

Q2: Are there significant stability differences between mono-, gem-difluoro-, and trifluoromethyl-cyclobutanes?

Yes, the degree and position of fluorination have a significant impact.

  • Monofluorocyclobutanes : Generally very stable. The single electron-withdrawing fluorine atom does not dramatically alter the ring's integrity but can influence the reactivity of adjacent functional groups.[10]

  • gem-Difluorocyclobutanes : This motif is also highly stable and widely used.[1] The two fluorine atoms on the same carbon can make adjacent protons more acidic and can influence the stability of nearby carbocations. For example, the formation of a carbocation adjacent to the CF2 group is generally disfavored. However, access to 1,1-diaryl-3,3-difluorocyclobutane fragments via a Lewis acid-catalyzed Friedel-Crafts reaction of difluorocyclobutanols suggests that carbocation intermediates can be effectively generated and trapped.[1][5]

  • (Trifluoromethyl)cyclobutanes : These are typically synthesized via deoxyfluorination of the corresponding carboxylic acids using reagents like sulfur tetrafluoride (SF₄), indicating the final product is stable even if the reaction conditions are harsh.[11][12] The powerful electron-withdrawing nature of the CF₃ group can significantly impact the electronics of the rest of the molecule but the core cyclobutane scaffold remains intact.

Troubleshooting Guide: Stability Under Specific Reaction Conditions

This section addresses common problems encountered during synthesis.

Acidic Conditions

Q: My fluorocyclobutyl-containing compound is degrading during an acidic workup or a reaction like a Boc deprotection (e.g., using strong HCl or neat TFA). What is happening and how can I prevent it?

A: This is a classic issue related to the inherent strain of the cyclobutane ring. Under strongly acidic conditions, particularly with heat, the ring can undergo acid-catalyzed ring-opening or elimination. The likely mechanism involves protonation of the fluorine atom (or another Lewis basic site), which weakens the C-F bond or strains the ring, making it susceptible to nucleophilic attack or elimination to form a more stable cyclobutene derivative.[7][9]

Troubleshooting & Protocol:

  • Use Milder Acids: Replace strong acids like HCl or H₂SO₄ with milder alternatives. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common first choice. If that still causes degradation, consider even weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).[9]

  • Control Temperature: Perform the reaction at the lowest effective temperature. Start at 0 °C and only warm to room temperature if the reaction is sluggish. Avoid heating unless absolutely necessary.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Experimental Protocol: Robust Boc Deprotection

  • Dissolve the N-Boc protected, fluorocyclobutyl-containing substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC every 15 minutes.

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Basic Conditions

Q: I am attempting a saponification of an ester adjacent to a fluorocyclobutyl ring and observing low yields and multiple side products. Is the ring unstable to bases like NaOH or LiOH?

A: The fluorocyclobutyl ring is generally more stable under basic conditions compared to acidic conditions, especially concerning ring-opening.[9] Saponification is typically successful without compromising the ring.[7] However, issues can arise from two main sources:

  • Increased Acidity: The electron-withdrawing fluorine atom can increase the acidity of protons on the cyclobutane ring, particularly those alpha to the fluorine or other activating groups. A strong, non-nucleophilic base could potentially cause epimerization or other undesired side reactions.[9]

  • Steric Hindrance: The rigid, three-dimensional structure of the cyclobutane ring can create steric hindrance around the reaction center, slowing down the desired reaction and allowing side reactions to compete.

Troubleshooting:

  • Use Stoichiometric Base: Use the minimum required amount of base (e.g., 1.1-1.5 equivalents of LiOH) to avoid excess basicity that could promote side reactions.

  • Optimize Solvent and Temperature: Use a co-solvent system like THF/water or Methanol/water to ensure solubility. Gentle heating (e.g., 40-50 °C) can often accelerate the desired saponification without causing degradation.

  • Consider Alternative Hydrolysis Methods: If standard saponification fails, enzymatic hydrolysis could be a milder alternative.

Reductive Conditions

Q: Can I perform a catalytic hydrogenation (e.g., reducing a nitro group or a double bond) on my molecule without affecting the C-F bond of the fluorocyclobutyl group?

A: Yes, in most cases. The C(sp³)–F bond is generally stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C, atmospheric pressure).[7] However, C-F bond hydrogenolysis is possible under very harsh conditions, such as high pressures, high temperatures, or with highly active catalysts like Raney Nickel.

Troubleshooting:

  • Catalyst Choice: For most reductions, 10% Palladium on Carbon (Pd/C) is a safe and effective choice. Platinum oxide (PtO₂) can also be used. Avoid highly reactive catalysts unless necessary.

  • Reaction Conditions: Conduct the hydrogenation at room temperature and atmospheric or slightly elevated pressure (e.g., balloon pressure or up to 50 psi).

  • Monitor for Defluorination: If you suspect C-F bond cleavage, analyze the crude reaction mixture by LCMS, looking for the mass of the defluorinated product (M-18+H)⁺.

Cross-Coupling Reactions

Q: My Suzuki-Miyaura coupling using a potassium fluorocyclobutyltrifluoroborate is failing. What are the common pitfalls?

A: The fluorocyclobutyl ring is highly stable to palladium-catalyzed cross-coupling conditions. Issues with these reactions are almost always related to the optimization of the catalytic cycle rather than the instability of the coupling partner.[8][13]

Troubleshooting Workflow:

G start Low Yield in Fluorocyclobutyl Suzuki Coupling catalyst Is the Catalyst/Ligand Optimal? start->catalyst base Is the Base Correct? catalyst->base Yes sol_catalyst Try Pd(OAc)₂ with XPhos or n-BuPAd₂ catalyst->sol_catalyst No solvent Is the Solvent System Appropriate? base->solvent Yes sol_base Use K₂CO₃ or Cs₂CO₃ base->sol_base No temp Is the Temperature High Enough? solvent->temp Yes sol_solvent Use an ether solvent (e.g., CPME) with water solvent->sol_solvent No outcome Successful Coupling temp->outcome Yes sol_temp Increase to 80-100 °C temp->sol_temp No sol_catalyst->base sol_base->solvent sol_solvent->temp sol_temp->outcome

Caption: Troubleshooting a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling [8][13]

  • To a reaction vial, add the aryl chloride (1.0 equiv), potassium fluorocyclobutyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%).

  • Add potassium carbonate (K₂CO₃, 3.0 equiv).

  • Seal the vial and purge with argon or nitrogen.

  • Add degassed cyclopentyl methyl ether (CPME) and water (10:1 ratio, 0.25 M).

  • Heat the reaction to 100 °C and stir for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Data Summary: Stability Overview

The following table provides a general guide to the stability of the fluorocyclobutyl moiety under various conditions.

Reaction ConditionReagentsStability RatingKey Considerations & Potential Issues
Strongly Acidic Conc. HCl, H₂SO₄, Neat TFA (Heated)Low / Caution High risk of ring-opening or elimination to cyclobutene.[7] Avoid if possible.
Mildly Acidic Dilute TFA, Acetic Acid, PPTSHigh Generally stable. Ideal for deprotections. Monitor for prolonged reaction times.[9]
Strongly Basic NaOH, KOH, LiOH (conc., heated)High Ring is stable, but watch for epimerization at adjacent centers or other base-mediated side reactions.
Mildly Basic K₂CO₃, NaHCO₃, Et₃NVery High Extremely stable.
Catalytic Hydrogenation H₂, Pd/C, PtO₂High C-F bond is stable under standard conditions.[7] Avoid harsh conditions (high T/P, Raney Ni).
Common Oxidations PCC, DMP, KMnO₄, Swern, Dess-MartinVery High The saturated carbocyclic ring is inert to most common oxidants.
Palladium Cross-Coupling Pd(OAc)₂, XPhos, K₂CO₃, HeatVery High Ring is stable. Reaction success depends on optimizing catalytic conditions.[8][13]
Organometallic Addition Grignard Reagents, OrganolithiumsHigh Stable to nucleophilic attack on adjacent carbonyls.[4] Direct formation of fluoro-Grignards is difficult.[14]
Deoxyfluorination (Synthesis) DAST, SF₄Formed These reagents are used to create the fluorocyclobutyl group from alcohols or acids.[7][11]
Visualizing Degradation & Workflows
Potential Acid-Catalyzed Degradation Pathway

Under harsh acidic conditions, two primary degradation pathways are possible: ring-opening or elimination.

G cluster_0 Harsh Acidic Conditions (H⁺, Nu⁻, Heat) Start Fluorocyclobutyl Substrate Protonated Protonated Intermediate Start->Protonated H⁺ Elimination Cyclobutene Product Protonated->Elimination - H₂F⁺ RingOpening 1,3-Disubstituted Propane Product Protonated->RingOpening Nu⁻ Attack

Caption: Potential degradation pathways under harsh acid.

General Workflow for Stability Assessment

When working with a new, potentially sensitive fluorocyclobutyl-containing compound, a systematic stability assessment is crucial.

G start Prepare Stock Solution of Compound in Acetonitrile acid Aliquot into pH 2 Buffer start->acid neutral Aliquot into pH 7.4 Buffer start->neutral base Aliquot into pH 10 Buffer start->base analyze Analyze by HPLC/LCMS at T=0, 2, 4, 8, 24h acid->analyze neutral->analyze base->analyze plot Plot % Remaining vs. Time Determine Degradation Rate analyze->plot

Caption: Workflow for assessing hydrolytic stability.

References
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. (n.d.).
  • Revil-Baudard, V. L., & Zard, S. Z. (2023). A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helvetica Chimica Acta.
  • Ishikura, H., Rojas, J., Begg, C. S., Choi, C., & Bull, J. (2025). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry.
  • Stability of fluorocyclopropane moiety under acidic vs basic conditions. (2025). BenchChem.
  • Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols. (2025). BenchChem.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025).
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology.
  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.).

Sources

Troubleshooting

Protecting group strategies for "trans-(3-Fluorocyclobutyl)methamine hydrochloride"

Welcome to the technical support guide for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this v...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-(3-Fluorocyclobutyl)methamine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique combination of a primary amine, a strained cyclobutane ring, and a carbon-fluorine bond presents specific challenges and opportunities in multi-step synthesis. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to amine protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to protect the primary amine of trans-(3-Fluorocyclobutyl)methamine hydrochloride?

The primary aminomethyl group (-CH₂NH₂) is both a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity will interfere with a wide array of subsequent chemical transformations.

  • Unwanted Nucleophilic Attack: The amine can react with electrophilic reagents intended for other parts of your molecule, such as acyl chlorides, alkyl halides, or activated carboxylic acids.

  • Basicity Issues: The amine can neutralize acidic reagents or catalyze undesired side reactions.

Protection masks this reactivity by converting the amine into a less reactive functional group, typically a carbamate.[1][2] This ensures that your planned reactions proceed with high chemoselectivity at the desired position.

Q2: What are the primary protecting group choices for this molecule, and how do they compare?

For primary amines, carbamate-based protecting groups are the industry standard due to their ease of installation, stability, and predictable removal.[1][3] The three most common choices are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethoxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu
Protection Conditions Mild base (e.g., TEA, NaHCO₃) in various solvents.[4][5][6]Mild base (e.g., NaHCO₃, Na₂CO₃) in aqueous or organic solvents.[7][8][9]Mild base (e.g., NaHCO₃, piperidine) in various solvents.[10][11][12]
Deprotection Method Acidolysis Hydrogenolysis Base-mediated β-Elimination
Deprotection Reagents Strong acids (TFA, HCl).[5][13][14][15]H₂, Pd/C.[9][16][17]Secondary amines (e.g., 20% Piperidine in DMF).[10][12][18]
Stability Profile Stable to bases, hydrogenolysis, and weak nucleophiles.[19][20]Stable to acidic and basic conditions.[7][8]Stable to acids and hydrogenolysis.[10][11]
Key Consideration Not suitable for molecules with other acid-labile groups (e.g., t-butyl esters).Avoid if molecule contains other reducible groups (alkenes, alkynes, nitro groups).Not suitable for molecules with other base-labile groups.
Q3: How do I select the optimal protecting group for my specific synthetic route?

The choice of protecting group is dictated by the overall synthetic plan, a concept known as orthogonal protection .[2][21][22][23][24][25] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. The stability of the fluorocyclobutyl moiety must also be considered. While the C-F bond and cyclobutane ring are robust under most standard protection/deprotection conditions, extremely harsh conditions should be avoided.[26][27][28][29]

Use the following workflow to guide your decision:

G cluster_boc Boc Path cluster_cbz Cbz Path cluster_fmoc Fmoc Path start Start: Assess Downstream Reaction Conditions base_q Are there base-labile groups? (e.g., esters, Fmoc) start->base_q acid_q Are there acid-labile groups? (e.g., t-butyl esters, silyl ethers) reduc_q Are there reducible groups? (e.g., alkenes, alkynes, nitro) acid_q->reduc_q No avoid_boc Avoid Boc Group acid_q->avoid_boc Yes base_q->acid_q No avoid_fmoc Avoid Fmoc Group base_q->avoid_fmoc Yes use_boc Use Boc Group (Deprotect with H₂/Pd-C or Base) reduc_q->use_boc Yes use_cbz Use Cbz Group (Deprotect with Acid or Base) reduc_q->use_cbz No use_fmoc Use Fmoc Group (Deprotect with Acid or H₂/Pd-C) reduc_q->use_fmoc No avoid_boc->reduc_q avoid_boc->use_cbz avoid_cbz Avoid Cbz Group avoid_cbz->use_boc avoid_fmoc->acid_q avoid_fmoc->use_fmoc

Decision workflow for selecting an amine protecting group.

Troubleshooting and Detailed Protocols

Scenario 1: Issues with Boc Protection

Q: My Boc protection of trans-(3-Fluorocyclobutyl)methamine hydrochloride is sluggish or incomplete. What are the common causes and solutions?

This is a frequent issue stemming from the fact that the starting material is a hydrochloride salt. The protonated amine (-CH₂NH₃⁺) is not nucleophilic and cannot react with Boc₂O.

Root Causes & Solutions:

  • Insufficient Base: You must add at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the hydrochloride salt to generate the free amine. The second equivalent neutralizes the acidic byproduct of the protection reaction.

  • Incorrect Base: While a base like sodium bicarbonate can work, a stronger, non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is often more effective. For slow reactions, catalytic 4-Dimethylaminopyridine (DMAP) can be added.

  • Solvent Choice: While dichloromethane (DCM) or tetrahydrofuran (THF) are common, alcoholic solvents like methanol can significantly accelerate the N-Boc protection of amines, even without a base.[30]

Optimized Boc-Protection Protocol:

  • Setup: To a round-bottom flask, add trans-(3-Fluorocyclobutyl)methamine hydrochloride (1.0 eq).

  • Dissolution: Add Dichloromethane (DCM, approx. 0.1 M).

  • Neutralization: Add Triethylamine (TEA, 2.2 eq) and stir for 10 minutes at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. A small amount of DMAP (0.05 eq) can be added to accelerate the reaction.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4][19]

Scenario 2: Challenges with Cbz Deprotection

Q: I am attempting to deprotect a Cbz group via hydrogenolysis, but I'm observing side reactions or incomplete conversion. What should I do?

Hydrogenolysis is a powerful deprotection method, but it can be sensitive to catalyst activity and substrate features.

Root Causes & Solutions:

  • Catalyst Inactivation: The palladium catalyst (Pd/C) can be poisoned by sulfur-containing compounds or other impurities. Ensure all reagents and solvents are high purity. If poisoning is suspected, filter the reaction mixture through celite and add fresh catalyst.

  • Incomplete Reaction: Ensure an adequate hydrogen source (a balloon of H₂ is often sufficient) and vigorous stirring to maintain catalyst suspension. In some cases, increasing the pressure or using a different solvent (e.g., ethanol, ethyl acetate, or methanol) can help.

  • Potential Ring Opening: While the cyclobutane ring is generally stable, high-pressure hydrogenation or prolonged reaction times with highly active catalysts can potentially lead to ring cleavage.[28] If you suspect this, use a lower catalyst loading (e.g., 5 mol%) and monitor the reaction closely, stopping it as soon as the starting material is consumed.

Standard Cbz-Deprotection Protocol (Hydrogenolysis):

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitoring & Workup: Monitor the reaction progress by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[16][17]

Scenario 3: Orthogonality and Fmoc Removal

Q: I need to use Fmoc protection, but my downstream synthesis involves acidic conditions that would remove a Boc group. How does the Fmoc/Boc orthogonal strategy work in practice?

This is a classic example of leveraging orthogonal protection.[23][24] You can have both a Boc-protected alcohol (as a t-butyl ether) and an Fmoc-protected amine in the same molecule. The Fmoc group can be selectively removed without affecting the Boc group.

G start Dual-Protected Molecule (Fmoc-Amine, Boc-Other) piperidine 20% Piperidine in DMF start->piperidine tfa TFA or HCl start->tfa deprotect_amine Selectively Deprotected Amine (Boc-Other intact) piperidine->deprotect_amine deprotect_other Selectively Deprotected 'Other' (Fmoc-Amine intact) tfa->deprotect_other

Orthogonal deprotection of Fmoc and Boc groups.

Standard Fmoc-Deprotection Protocol:

  • Setup: Dissolve the Fmoc-protected amine in N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.

  • Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 30 minutes.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The resulting residue can then be purified or used directly in the next step.[12][18]

By carefully selecting your protecting group based on the planned synthetic route, you can navigate the complexities of synthesizing advanced molecules with the trans-(3-Fluorocyclobutyl)methamine hydrochloride core, ensuring high yields and predictable outcomes.

References

  • BenchChem. (2025). protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. BenchChem.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Fiveable.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry.
  • da Silva, M. I., et al. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society.
  • Kamal, A., et al. (2010). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Journal of the Serbian Chemical Society.
  • Mihoubi, K., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Reddy, K. V., et al. (2012).
  • Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Green, D. S., et al. (2019). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
  • Master Organic Chemistry. (2018, June 7).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Slideshare. (n.d.). Protection for the AMINE.pptx. Slideshare. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.

Sources

Optimization

Technical Support Center: Enhancing PROTAC Cell Permeability with trans-(3-Fluorocyclobutyl)methamine Hydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals exploring innovative strategies to overcome one of the most significant hurdles in PROTAC development: cell permea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals exploring innovative strategies to overcome one of the most significant hurdles in PROTAC development: cell permeability.[1][2] This guide focuses on the potential application of trans-(3-Fluorocyclobutyl)methamine hydrochloride as a novel building block to enhance the cellular uptake of Proteolysis Targeting Chimeras (PROTACs).

PROTACs represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that catalytically induces protein degradation.[3][4] However, their high molecular weight and topological polar surface area often lead to poor membrane permeability, limiting their efficacy.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in systematically evaluating and optimizing your PROTACs using fluorinated cyclobutane moieties.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of trans-(3-Fluorocyclobutyl)methamine hydrochloride in PROTAC design to improve cell permeability.

Q1: What is the scientific rationale for using trans-(3-Fluorocyclobutyl)methamine hydrochloride in PROTACs?

A1: The rationale is grounded in established medicinal chemistry principles. Poor cell permeability is a major challenge for PROTACs, which often fall into the "beyond Rule of 5" chemical space.[5] The incorporation of small, rigid, and lipophilic moieties can improve a molecule's ability to cross the lipid bilayer. The trans-(3-Fluorocyclobutyl)methamine hydrochloride building block offers several potential advantages:

  • Increased Lipophilicity: Fluorine substitution is a well-known strategy to increase the lipophilicity of a molecule, which can enhance membrane permeability.[6] Studies on 3-fluorocyclobutylamines have shown that trans-fluorinated compounds are more lipophilic than their non-fluorinated counterparts.[7]

  • Conformational Rigidity: The cyclobutane ring introduces a degree of rigidity into the PROTAC linker or warhead, which can be advantageous. Linker rigidification can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more potent protein degradation.[5][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[9][10] Incorporating this moiety at a metabolically labile position can improve the pharmacokinetic profile of the PROTAC.

  • Vectorial Properties: The trans configuration provides a defined exit vector for linker attachment, allowing for more controlled and systematic structure-activity relationship (SAR) studies.

Q2: Where should I incorporate the (3-Fluorocyclobutyl)methamine moiety in my PROTAC design?

A2: The placement of the moiety is critical and should be guided by SAR. Consider incorporating it as a bioisosteric replacement for more flexible or polar groups in either the linker or as part of the E3 ligase or protein-of-interest (POI) ligand. For instance, it could replace a flexible alkyl chain or a more polar piperidine/piperazine motif within the linker to enhance overall lipophilicity and rigidity.[5][8]

Q3: What are the potential downsides or risks of using this building block?

A3: While promising, there are potential challenges to consider:

  • Synthesis Complexity: The synthesis of this fluorinated building block and its incorporation into a complex PROTAC molecule may present synthetic challenges.

  • Unpredictable Permeability Effects: While fluorination generally increases lipophilicity, its effect on permeability is context-dependent and can be influenced by other molecular properties.[11]

  • Toxicity: As with any novel chemical entity, the potential for off-target toxicity should be carefully evaluated.

Q4: How do I confirm that improved degradation is due to enhanced cell permeability?

A4: This is a critical question that requires a multi-faceted approach. You will need to perform a suite of assays to differentiate between improved intrinsic potency and enhanced cellular uptake. Key experiments include:

  • Direct Intracellular Concentration Measurement: Use LC-MS/MS to quantify the amount of PROTAC inside the cells after a defined incubation period.

  • Cell-Free vs. Cell-Based Assays: Compare the PROTAC's performance in a cell-free system (e.g., biochemical ternary complex formation assay) with its activity in a cell-based degradation assay. A significant improvement in the cell-based assay relative to the cell-free assay suggests better cell permeability.

  • Permeabilized Cell Assays: The NanoBRET™ Target Engagement assay can be run in parallel with intact and permeabilized cells. A smaller discrepancy in potency between the two conditions for your modified PROTAC would indicate improved passive diffusion.[12]

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental issues you may encounter.

Scenario 1: No Improvement in Target Degradation After Incorporating the Moiety
Possible Cause Troubleshooting Step Rationale
Suboptimal Placement of the Moiety Synthesize and test isomers and analogues with the fluorocyclobutyl group at different positions within the PROTAC structure.The position of the moiety can significantly impact the overall conformation and physicochemical properties of the PROTAC, affecting its ability to form a productive ternary complex.
Negative Impact on Ternary Complex Formation Perform a cell-free ternary complex formation assay (e.g., TR-FRET or AlphaLISA) to assess if the modification hinders the binding of the PROTAC to the POI and/or the E3 ligase.The rigid nature of the cyclobutane ring might introduce steric hindrance that prevents the optimal geometry for ternary complex formation.
Poor Solubility Measure the aqueous solubility of the new PROTAC. If solubility is low, consider formulation strategies or minor structural modifications to improve it.While lipophilicity can aid permeability, very poor solubility can limit the effective concentration of the PROTAC available for cellular uptake.
Scenario 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step Rationale
PROTAC Instability Assess the chemical stability of the PROTAC in your assay medium. Prepare fresh stock solutions for each experiment and store them appropriately (-20°C or -80°C).Degradation of the PROTAC during the experiment will lead to inconsistent results.
Inconsistent Cell Health or Density Ensure consistent cell passage numbers and seeding densities. Monitor cell health and morphology throughout the experiment.Variations in cell health and density can affect protein turnover rates and drug uptake, leading to high variability.[13]
Issues with Assay Readout Validate your protein detection method (e.g., Western blot). Ensure the antibody is specific and that you are working within the linear range of detection. Use a reliable loading control.Inaccurate protein quantification will lead to unreliable degradation data.
Scenario 3: Observing the "Hook Effect" at Lower Concentrations
Possible Cause Troubleshooting Step Rationale
Enhanced Permeability Leading to High Intracellular Concentrations Perform a wider dose-response curve, starting from very low concentrations (e.g., picomolar range).The hook effect occurs when high concentrations of PROTAC favor the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.[13] Improved permeability may shift the hook effect to lower concentrations.

Part 3: Experimental Protocols & Workflows

Workflow for Evaluating PROTAC Permeability

The following diagram illustrates a comprehensive workflow for assessing the impact of incorporating trans-(3-Fluorocyclobutyl)methamine hydrochloride on PROTAC permeability and efficacy.

G cluster_0 Initial PROTAC Design & Synthesis cluster_1 In Vitro Permeability Assessment cluster_2 Cell-Based Target Engagement & Degradation cluster_3 Data Analysis & Interpretation A Parent PROTAC B Modified PROTAC with trans-(3-Fluorocyclobutyl)methamine C PAMPA Assay (Passive Diffusion) B->C Test Permeability D Caco-2 Assay (Active Transport & Efflux) B->D Test Permeability E NanoBRET™ Target Engagement (Intact vs. Permeabilized Cells) B->E Assess Target Engagement H Correlate Permeability Data with Degradation Efficacy C->H Input Data D->H Input Data F Western Blot / In-Cell Western (Target Degradation - DC50, Dmax) E->F Confirm Degradation G LC-MS/MS Quantification (Intracellular Concentration) F->G Measure Uptake G->H Input Data I Determine if Modification Enhances Permeability

Caption: Workflow for assessing PROTAC permeability and efficacy.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay models passive diffusion and is an excellent first screen for permeability.[14][15]

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreenIP, 0.45 µm)

  • 96-well acceptor plate

  • Phosphatidylcholine solution in dodecane

  • PROTAC stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Methodology:

  • Prepare the Artificial Membrane: Carefully coat the filter of the 96-well filter plate with the phosphatidylcholine solution in dodecane.

  • Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Dilute the PROTAC stock solutions to the final desired concentration in PBS.

  • Assemble the PAMPA Sandwich: Place the filter plate (donor plate) on top of the acceptor plate, ensuring the coated filters are in contact with the PBS in the acceptor wells.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability Coefficient (Pe): Use the established formula to calculate the permeability coefficient, taking into account the incubation time, filter area, and well volumes.

Protocol 2: NanoBRET™ Target Engagement Assay (Intact vs. Permeabilized Cells)

This assay measures the binding of a PROTAC to its target in live cells, and by comparing results in intact versus permeabilized cells, you can infer cell permeability.[12][16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-fused target protein

  • Transfection reagent

  • NanoBRET™ Tracer specific for the target

  • PROTAC compounds

  • Saponin (for cell permeabilization)

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring dual-filtered luminescence

Methodology:

  • Cell Transfection and Seeding: Transfect cells with the NanoLuc®-fusion vector. Plate the transfected cells in white, 96-well assay plates and allow them to attach overnight.

  • Assay Preparation (Parallel Plates):

    • Intact Cells Plate: Replace the medium with fresh assay medium.

    • Permeabilized Cells Plate: Replace the medium with assay medium containing a low concentration of saponin (e.g., 0.01%) to permeabilize the cell membranes.

  • Assay Procedure:

    • Prepare serial dilutions of your PROTAC compounds.

    • Add the NanoBRET™ Tracer to all wells.

    • Add the diluted PROTACs or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for 2 hours at 37°C.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the donor (460 nm) and acceptor (610 nm) luminescence signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the ratio against the PROTAC concentration to determine the IC50 value for both intact and permeabilized cells.

    • A smaller fold-shift in IC50 between intact and permeabilized cells for the fluorocyclobutyl-modified PROTAC compared to the parent compound indicates improved cell permeability.

Part 4: Data Presentation & Signaling Pathways

Table 1: Hypothetical Comparative Data for a Parent vs. Modified PROTAC

This table illustrates the kind of data you should aim to generate to evaluate the effectiveness of your modification strategy.

ParameterParent PROTACModified PROTAC (trans-F-cyclobutyl)Desired Outcome
Molecular Weight ( g/mol ) 850915.4Minimal increase
cLogP 3.54.1Increase
PAMPA (Pe, 10⁻⁶ cm/s) 0.52.5Increase
NanoBRET™ IC50 (Intact Cells, nM) 50080Decrease
NanoBRET™ IC50 (Permeabilized, nM) 6050Minimal Change
IC50 Fold Shift (Intact/Perm.) 8.3x1.6xDecrease
Degradation DC50 (nM) 800120Decrease
Intracellular Conc. (LC-MS/MS) Low/UndetectableQuantifiableIncrease
Diagram: PROTAC Mechanism of Action

This diagram illustrates the fundamental mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_MoA POI Protein of Interest (POI) Ternary POI:PROTAC:E3 Ternary Complex POI->Ternary PROTAC PROTAC (e.g., with F-cyclobutyl) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

By systematically applying the principles, protocols, and troubleshooting logic outlined in this guide, researchers can effectively investigate the potential of trans-(3-Fluorocyclobutyl)methamine hydrochloride to enhance the cell permeability and overall efficacy of their PROTAC molecules, accelerating the development of this transformative therapeutic modality.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclobutyl Linkers in PROTACs

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While initially perceived as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][3] The linker's length, rigidity, and chemical composition dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[4]

In the quest for optimal PROTAC performance, medicinal chemists are increasingly exploring rigid linker motifs to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[1] Saturated carbocycles, such as cyclobutane, have gained traction as valuable components of rigid linkers.[5][6] They offer a three-dimensional structure that can improve metabolic stability and provide unique vectors for orienting the two ends of the PROTAC.[5][6]

This guide presents a comparative study of non-fluorinated and fluorinated cyclobutyl linkers in PROTACs. Fluorination is a well-established strategy in medicinal chemistry to modulate key physicochemical properties, including metabolic stability, cell permeability, and conformational preferences.[7][8] By incorporating fluorine atoms into the cyclobutyl linker, we can hypothesize significant impacts on the overall performance of the resulting PROTAC.

This guide will delve into the rationale behind using cyclobutyl linkers, the expected benefits of fluorination, and a comprehensive experimental framework for a head-to-head comparison. We will present a hypothetical case study to illustrate the potential differences in performance between a PROTAC with a non-fluorinated cyclobutyl linker and its fluorinated counterpart.

The Rationale for Cyclobutyl Linkers in PROTACs

The use of rigid linkers, such as those incorporating cyclobutane, is a strategic approach to enhance PROTAC performance. The puckered, three-dimensional nature of the cyclobutane ring offers several advantages over flexible alkyl or PEG linkers:[5][6]

  • Conformational Rigidity: Cyclobutane linkers restrict the number of accessible conformations, which can pre-organize the PROTAC into an orientation favorable for ternary complex formation. This can lead to enhanced binding affinity and cooperativity.[1]

  • Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism compared to linear alkyl chains, potentially increasing the PROTAC's in vivo half-life.[5]

  • Three-Dimensional Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for productive ternary complex formation.

The Hypothesized Impact of Fluorination on Cyclobutyl Linkers

Introducing fluorine into the cyclobutyl linker is a rational strategy to further optimize PROTAC properties. The unique characteristics of the fluorine atom can impart several benefits:[7][8]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine can block sites of metabolism on the linker. Gem-difluorination, in particular, can shield adjacent positions from enzymatic attack.[9]

  • Modulated Cell Permeability: Fluorination can alter the lipophilicity and conformational behavior of the linker, which in turn influences the PROTAC's ability to cross cell membranes. Strategic fluorination can help achieve an optimal balance between solubility and permeability.[7][10]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the cyclobutane ring, further pre-organizing the PROTAC for optimal ternary complex formation.[7]

  • Altered Physicochemical Properties: Fluorination can modulate the acidity and basicity of nearby functional groups, which can impact solubility and interactions with biological targets.[11][12]

Hypothetical Case Study: Targeting BRD4 with Cyclobutyl-Linked PROTACs

To illustrate the potential differences between fluorinated and non-fluorinated cyclobutyl linkers, we will consider a hypothetical case study targeting the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. We will design two PROTACs, CB-PROTAC (with a non-fluorinated cyclobutyl linker) and F-CB-PROTAC (with a gem-difluorinated cyclobutyl linker), both utilizing the same BRD4 ligand (JQ1) and VHL E3 ligase ligand.

Diagram of the Hypothetical PROTACs:

PROTAC_Structures cluster_CB CB-PROTAC cluster_F_CB F-CB-PROTAC JQ1_CB JQ1 (BRD4 Ligand) Linker_CB Cyclobutyl Linker JQ1_CB->Linker_CB VHL_CB VHL Ligand Linker_CB->VHL_CB JQ1_F_CB JQ1 (BRD4 Ligand) Linker_F_CB gem-Difluorocyclobutyl Linker JQ1_F_CB->Linker_F_CB VHL_F_CB VHL Ligand Linker_F_CB->VHL_F_CB

Caption: Hypothetical PROTAC structures for comparative analysis.

Comparative Experimental Evaluation

A comprehensive evaluation of CB-PROTAC and F-CB-PROTAC would involve a series of biophysical and cell-based assays to determine their degradation efficacy, cell permeability, metabolic stability, ternary complex formation kinetics, and off-target effects.

Degradation Efficacy (DC50 and Dmax)

The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[13]

Expected Outcome: We hypothesize that F-CB-PROTAC will exhibit a lower DC50 and a higher or comparable Dmax compared to CB-PROTAC . The improved metabolic stability and potentially enhanced cell permeability of the fluorinated PROTAC could lead to higher intracellular concentrations and more sustained degradation.

Table 1: Predicted Degradation Efficacy Data

PROTACTargetCell LineDC50 (nM)Dmax (%)
CB-PROTAC BRD4HEK29350>90
F-CB-PROTAC BRD4HEK29320>95
Cell Permeability

The ability of a PROTAC to cross the cell membrane is a critical prerequisite for its activity.[10][14] Cell permeability is typically assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive evaluation that includes active transport.[10][14]

Expected Outcome: The impact of fluorination on permeability can be complex. However, strategic fluorination can improve permeability by modulating the molecule's conformational flexibility and polarity.[7] We predict that F-CB-PROTAC will show improved cell permeability compared to CB-PROTAC .

Table 2: Predicted Cell Permeability Data

PROTACPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp, A-B, 10⁻⁶ cm/s)
CB-PROTAC 1.51.2
F-CB-PROTAC 3.02.5
Metabolic Stability

The metabolic stability of a PROTAC determines its half-life in biological systems. This is often evaluated in vitro using liver microsomes or hepatocytes.[9][15]

Expected Outcome: The gem-difluorination of the cyclobutyl linker in F-CB-PROTAC is expected to significantly enhance its metabolic stability by blocking potential sites of oxidation.[9]

Table 3: Predicted Metabolic Stability Data

PROTACSystemHalf-life (t½, min)
CB-PROTAC Human Liver Microsomes45
F-CB-PROTAC Human Liver Microsomes>120
Ternary Complex Formation and Cooperativity

The formation of a stable and productive ternary complex is essential for PROTAC activity.[16][17][18] The kinetics and thermodynamics of ternary complex formation can be studied using techniques such as Surface Plasmon Resonance (SPR) and NanoBRET assays.[16][19] Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein.[19]

Expected Outcome: The rigid nature of both linkers should promote ternary complex formation. The conformational constraints imposed by fluorination in F-CB-PROTAC may lead to a more favorable pre-organization for binding, resulting in enhanced cooperativity.

Table 4: Predicted Ternary Complex Formation Data (SPR)

PROTACBinary Affinity (KD, nM) - BRD4Binary Affinity (KD, nM) - VHLTernary Complex Affinity (KD, nM)Cooperativity (α)
CB-PROTAC 100200504
F-CB-PROTAC 110220307.3
Off-Target Effects

Ensuring the selective degradation of the target protein without affecting other proteins is crucial for the safety of a PROTAC.[20] Mass spectrometry-based proteomics is a powerful tool for assessing off-target degradation across the entire proteome.

Expected Outcome: Both PROTACs are expected to be highly selective for BRD4 due to the specificity of the JQ1 ligand. However, subtle differences in the ternary complex conformation induced by the different linkers could potentially lead to minor variations in off-target profiles. A comprehensive proteomics analysis would be necessary to confirm this.

Experimental Protocols

Synthesis of Cyclobutyl Linkers and PROTACs

Synthesis_Workflow cluster_synthesis General PROTAC Synthesis Workflow start Functionalized Cyclobutane (or Fluorocyclobutane) step1 Couple to E3 Ligase Ligand start->step1 step2 Deprotection step1->step2 step3 Couple to POI Ligand step2->step3 end Final PROTAC step3->end

Caption: General workflow for synthesizing cyclobutyl-linked PROTACs.

Step-by-step methodology for PROTAC synthesis:

  • Synthesis of Functionalized Linkers: Synthesize cyclobutane-1,3-dicarboxylic acid (for CB-PROTAC ) and 3,3-difluorocyclobutane-1,1-dicarboxylic acid (for F-CB-PROTAC ) with appropriate protecting groups and activation chemistries (e.g., conversion to an active ester).

  • Coupling to E3 Ligase Ligand: React the activated linker with the VHL ligand at a suitable attachment point.

  • Deprotection: Remove the protecting group from the other end of the linker.

  • Coupling to POI Ligand: Couple the linker-VHL construct with the JQ1 ligand to yield the final PROTAC.

  • Purification and Characterization: Purify the final PROTACs using high-performance liquid chromatography (HPLC) and characterize their structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Degradation Analysis (DC50/Dmax)
  • Cell Culture: Plate HEK293 cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of CB-PROTAC or F-CB-PROTAC (e.g., from 1 pM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow cluster_pampa PAMPA Workflow start Prepare Donor Plate (with PROTAC) step2 Assemble Sandwich (Donor + Acceptor Plates) start->step2 step1 Prepare Acceptor Plate (with Buffer) step1->step2 step3 Incubate step2->step3 step4 Quantify PROTAC in Donor and Acceptor Wells (LC-MS/MS) step3->step4 end Calculate Papp step4->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Step-by-step methodology for PAMPA:

  • Prepare Plates: Prepare a 96-well donor plate with a filter coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) and an acceptor plate with buffer.

  • Add PROTAC: Add the PROTAC solution to the donor wells.

  • Incubate: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using a standard formula that accounts for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.[7]

In Vitro Metabolic Stability Assay
  • Prepare Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and buffer in a 96-well plate.

  • Add PROTAC: Add the PROTAC to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculate Half-life: Plot the natural logarithm of the percentage of remaining PROTAC against time and determine the half-life (t½) from the slope of the linear regression.[9][15]

Conclusion

The strategic choice of a linker is paramount in the design of efficacious PROTACs. Rigid linkers, such as those containing a cyclobutane scaffold, offer a promising approach to pre-organize the PROTAC for efficient ternary complex formation. The incorporation of fluorine into the cyclobutyl linker represents a rational strategy to further enhance the drug-like properties of these novel therapeutics.

Based on established principles of medicinal chemistry, we hypothesize that a fluorinated cyclobutyl linker can lead to significant improvements in metabolic stability, cell permeability, and ternary complex cooperativity, ultimately resulting in a more potent PROTAC. While direct head-to-head comparative data for this specific linker modification is still emerging, the experimental framework outlined in this guide provides a robust methodology for evaluating the performance of fluorinated versus non-fluorinated cyclobutyl linkers. By systematically applying these assays, researchers can make data-driven decisions to accelerate the development of the next generation of highly effective and selective targeted protein degraders.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC - PubMed Central. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ResearchGate. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Correlating cellular ternary complex formation with degradation kinetics. ACS Fall 2025. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC - NIH. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH. [Link]

  • Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Targeting Protein Function Using Structure-Activity Relationship (SAR) Studies and Proteolysis-Targeting Chimeras (PROTACs) – Organic Synthesis is the Key. UBC Chemistry. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Fluorinated and non-fluorinated phenylcycloalkylamines. ResearchGate. [Link]

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]

  • Synthesis of building blocks cis‐/trans‐1a, cis‐/trans‐2a,... ResearchGate. [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. [Link]

  • Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings. bioRxiv. [Link]

  • of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. ResearchGate. [Link]

  • Synthesis of conjugates 154 connected with the linker via the benzylic... ResearchGate. [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

Sources

Comparative

A Comparative Guide to Linker Scaffolds in PROTAC Efficacy: PEG Chains vs. Rigid Cycloalkanes

Introduction: The Linker as the Linchpin of PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three distinct elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[4][5] While significant effort is often focused on the two protein-binding ligands, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[1][6][7][]

The choice of linker chemistry dictates crucial parameters such as solubility, cell permeability, metabolic stability, and the precise spatial orientation of the POI and E3 ligase.[7][9][10] This guide provides an in-depth, objective comparison of two distinct and widely employed linker strategies: the flexible, hydrophilic polyethylene glycol (PEG) chains and the conformationally restricted, rigid scaffolds, exemplified by moieties derived from trans-(3-Fluorocyclobutyl)methamine hydrochloride . We will explore the underlying chemical principles of each linker class, present supporting experimental data, and provide detailed protocols for their comparative evaluation.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[11][12] The linker's role in orchestrating this sequence is paramount.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Flexible Linkers: The Versatility of Polyethylene Glycol (PEG)

PEG chains are, by a significant margin, one of the most common motifs incorporated into PROTAC linkers.[4][] Their popularity stems from their synthetic accessibility, biocompatibility, and, most notably, their hydrophilicity.

Characteristics and Advantages:

  • Enhanced Solubility: PROTACs are often large molecules that push the boundaries of "drug-like" chemical space, leading to poor aqueous solubility.[13] The repeating ethylene glycol units in PEG linkers are hydrophilic and can significantly improve the solubility of the entire molecule, which is crucial for both in vitro assays and in vivo bioavailability.[2][13][14]

  • Conformational Flexibility: The high number of rotatable bonds in a PEG linker provides significant conformational adaptability.[15][16] This flexibility allows the PROTAC to sample a wide range of spatial arrangements, increasing the probability of achieving a productive ternary complex geometry between diverse POI-E3 ligase pairs.[16]

  • Improved Permeability (The "Chameleon Effect"): While seemingly counterintuitive for a hydrophilic chain, PEG linkers can sometimes improve cell permeability. It has been proposed that flexible linkers can adopt a more compact, folded conformation to shield polar groups within the hydrophobic environment of the cell membrane, a phenomenon known as the "chameleon effect".[13][16]

Disadvantages and Efficacy Considerations:

  • Metabolic Instability: The ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to rapid clearance and a short in vivo half-life.[13][15]

  • High Rotatable Bond Count: The flexibility of PEG linkers can come at a cost. A high number of rotatable bonds (nRotB) is often associated with poor pharmacokinetic properties.[4] Furthermore, the conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[16]

  • The "Hook Effect": While not unique to PEG linkers, the flexibility and length can sometimes exacerbate the "hook effect," where at high concentrations, the formation of binary POI-PROTAC or E3-PROTAC complexes is favored over the productive ternary complex, leading to a bell-shaped dose-response curve.[13][17]

Case Study: PEG Linker Length Optimization for BRD4 Degradation DC50 (nM) Dmax (%) Reference
JQ1-VHL PROTAC with PEG3 Linker5585[12]
JQ1-VHL PROTAC with PEG4 Linker2095[12]
JQ1-VHL PROTAC with PEG5 Linker15>98[12]
JQ1-VHL PROTAC with PEG6 Linker3092[12]
This table illustrates that linker length is a critical parameter that requires empirical optimization. A PEG5 linker provided the optimal degradation potency for this specific BRD4-targeting PROTAC.

Rigid Linkers: Pre-organization and Stability with Cycloalkane Scaffolds

To overcome the drawbacks of flexible linkers, researchers are increasingly incorporating rigid structural elements.[4][16] Saturated cyclic structures like piperazine, piperidine, and cyclobutane constrain the linker's conformation, which can offer significant advantages.[9][16] The trans-(3-Fluorocyclobutyl)methamine moiety serves as an excellent example of this design philosophy.

Characteristics and Advantages:

  • Conformational Restriction: The cyclobutane ring locks the linker into a more defined three-dimensional geometry. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to more stable complexes and higher degradation potency.[15][16]

  • Improved Metabolic Stability: Rigid cyclic structures are generally less prone to metabolism than linear alkyl or PEG chains, which can lead to improved half-life and better pharmacokinetic profiles.[9][10][15]

  • Vectorial Control: The defined exit vectors from a rigid scaffold provide precise control over the orientation of the POI and E3 ligase ligands, which can be crucial for achieving a productive ubiquitination geometry and enhancing selectivity.[6]

  • Modulation of Physicochemical Properties: The incorporation of fluorine, as in the trans-(3-Fluorocyclobutyl) group, can modulate properties like lipophilicity and pKa.[18] Fluorine can also serve to block sites of metabolism. Studies have shown that fluorinated trans-cyclobutyl compounds are more lipophilic than their non-fluorinated analogs, which can be tuned to balance solubility and permeability.[18]

Disadvantages and Efficacy Considerations:

  • Synthetic Complexity: The synthesis of PROTACs incorporating rigid, three-dimensional scaffolds is often more challenging and resource-intensive than for those with simple PEG or alkyl linkers.[15]

  • Risk of Misfit: The lack of flexibility means that if the pre-organized conformation is not ideal for a specific POI-E3 ligase pair, it can completely prevent the formation of a productive ternary complex, leading to a loss of activity.[15] Therefore, a library of rigid linkers may be required to find the optimal geometry.

Comparative Analysis: Flexible vs. Rigid Linkers Flexible PEG Linkers Rigid (e.g., Fluorocyclobutyl) Linkers
Conformational Freedom HighLow (Constrained)
Solubility Generally improved due to hydrophilicity[2][14]Can be modulated; may require other polar groups
Metabolic Stability Potentially lower (susceptible to oxidation)[13][15]Generally higher[9]
Ternary Complex Formation Increased probability of formation via samplingPotentially higher stability (lower entropic penalty)[16]
Synthetic Accessibility HighLower / More complex[15]
Key Advantage Broad applicability, solubility enhancementPotency, selectivity, improved pharmacokinetics[15]
Key Disadvantage Poor PK properties, entropic penalty[4][16]Risk of geometric misfit[15]

Experimental Protocols for Comparative Evaluation

To objectively compare PROTACs built with different linkers, a series of standardized in vitro assays is required. The following protocols provide a robust framework for assessing key performance parameters.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesize PROTAC Library (PEG vs. Rigid Linkers) Degradation 1. Assess Protein Degradation (Western Blot) Start->Degradation Permeability 2. Measure Cell Permeability (PAMPA Assay) Degradation->Permeability Metabolism 3. Determine Metabolic Stability (Microsome Assay) Permeability->Metabolism Viability 4. Evaluate Cytotoxicity (MTT/CellTiter-Glo Assay) Metabolism->Viability Analysis Data Analysis & Comparison (DC50, Dmax, Permeability, t½) Viability->Analysis End Select Lead Candidate Analysis->End

Caption: A typical experimental workflow for evaluating and comparing PROTACs.

Quantitative Western Blot for Protein Degradation (DC50 & Dmax)

This assay is the gold standard for quantifying PROTAC-induced protein degradation.[19]

Methodology:

  • Cell Seeding: Plate a relevant human cell line (e.g., MCF-7 for ERα, MV4;11 for BET bromodomains) in 12-well or 6-well plates and allow cells to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC compound (e.g., 0.1 nM to 10 µM) in complete cell culture medium. Treat the cells with the varying concentrations for a defined period (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] Visualize the bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation versus log[PROTAC concentration] and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[19]

Methodology:

  • Prepare Donor Plate: Add the PROTAC compounds (typically 10-50 µM in a buffered solution, e.g., PBS at pH 7.4) to a 96-well donor plate.

  • Prepare Acceptor Plate: Fill a 96-well acceptor plate with the same buffer.

  • Coat Filter Plate: Coat the microporous filter of a 96-well filter plate with an artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

  • Assemble Sandwich: Place the coated filter plate on top of the donor plate, ensuring the filters are in contact with the PROTAC solutions. Then, place this assembly into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the sandwich at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, measure the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the known surface area and incubation time. Compare the Pe values of PROTACs with different linkers.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (human or rat), a NADPH-generating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiate Reaction: Add the PROTAC test compound (typically at 1 µM final concentration) to the reaction mixture and incubate at 37°C.

  • Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Immediately quench the enzymatic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent PROTAC compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, and the choice between a flexible or rigid scaffold represents a fundamental decision in the optimization process.[5] Flexible PEG linkers offer synthetic tractability and a reliable method for improving the solubility of large, complex PROTAC molecules.[2][14] However, they can suffer from metabolic instability and unfavorable pharmacokinetic properties.[15]

Conversely, rigid linkers, such as those incorporating the trans-(3-Fluorocyclobutyl)methamine scaffold, provide a strategy to enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation, potentially leading to superior potency and selectivity.[9][15] This approach, however, requires more intensive synthetic effort and carries the risk of geometric incompatibility if the linker conformation is not optimal.[15]

Ultimately, there is no one-size-fits-all solution. The optimal linker is highly dependent on the specific POI and E3 ligase pair.[5][20] A successful PROTAC discovery campaign will likely involve the systematic synthesis and evaluation of a focused library of degraders, exploring a diversity of linker compositions, lengths, and rigidities. The experimental framework provided in this guide offers a robust methodology for this critical head-to-head comparison, enabling the rational design of next-generation protein degraders with enhanced therapeutic potential.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Pharma Compass. Available at: [Link]

  • Maple, H. J., et al. (2019). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shcherbakov, D., & Varnek, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blogs. Available at: [Link]

  • Goracci, L., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. Available at: [Link]

  • AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. AxisPharm. Available at: [Link]

  • Maple, H. J., et al. (2019). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Donovan, K. A., & Fischer, E. S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols. Available at: [Link]

  • Dolciami, D., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. RSC Medicinal Chemistry. Available at: [Link]

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • Scardino, M., et al. (2023). Classification of most common linkers used in PROTAC design based on their E3-ligase binders. ResearchGate. Available at: [Link]

  • Kondratov, I. S., & Haufe, G. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

Leveraging Novel Scaffolds Like trans-(3-Fluorocyclobutyl)methamine for the Design of Ternary Complex Modulators: A Comparative and Methodological Guide

Introduction: The Dawn of Ternary Complex-Mediated Therapeutics The paradigm of drug discovery is undergoing a significant transformation. Historically, the focus has been on designing molecules that inhibit the function...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Ternary Complex-Mediated Therapeutics

The paradigm of drug discovery is undergoing a significant transformation. Historically, the focus has been on designing molecules that inhibit the function of a disease-causing protein by binding to its active site. However, a revolutionary approach, known as Targeted Protein Degradation (TPD), has emerged, which doesn't just inhibit a target but eliminates it entirely.[1][2] This strategy is orchestrated by heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), and smaller "molecular glues."[3][4] These molecules function by inducing the formation of a "ternary complex"—a transient structure composed of the target protein, the degrader molecule, and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1][5][6][7] The formation of this complex is the critical first step in tagging the target protein for destruction by the proteasome.[5][6]

The efficacy of a PROTAC is not merely dependent on its ability to bind to the target and the E3 ligase independently; it is critically governed by the stability and conformational dynamics of the ternary complex it forms.[8][9][10] This has shifted the focus of medicinal chemistry towards the rational design of the "linker" component of PROTACs, which bridges the target-binding and ligase-binding moieties.[11][12] The linker's composition, length, and rigidity are paramount in dictating the PROTAC's overall performance.[11][]

This guide explores the strategic incorporation of novel, structurally sophisticated building blocks, exemplified by trans-(3-Fluorocyclobutyl)methamine hydrochloride , into the design of next-generation ternary complex modulators. While this specific molecule is a synthetic building block and not an active degrader itself, its structural and physicochemical properties—namely, its rigid, three-dimensional cyclobutyl core and the strategic placement of a fluorine atom—represent the cutting edge of linker design philosophy.[14][15][16] We will provide a comparative framework for how such advanced scaffolds are hypothesized to outperform traditional flexible linkers and detail the essential experimental protocols required to validate these hypotheses.

Part 1: The Rationale - Why Advanced Scaffolds are a Game-Changer for Ternary Complexes

Early-generation PROTACs predominantly featured simple, flexible linkers, such as polyethylene glycol (PEG) or alkyl chains.[11][17] While synthetically accessible, these linkers often lead to molecules with suboptimal drug-like properties, including poor solubility, high metabolic turnover, and unpredictable conformational behavior. The introduction of more rigid and chemically nuanced scaffolds aims to overcome these limitations.

The Advantages of Fluorination and Rigidity:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at metabolically vulnerable positions can shield a molecule from enzymatic degradation, thereby prolonging its therapeutic effect.[18][19][20]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity (pKa), lipophilicity, and membrane permeability.[18][19][20] Judicious use of fluorine can fine-tune these properties to enhance oral bioavailability and cellular uptake.[19][20]

  • Improved Binding Affinity and Pre-organization: Rigid linkers, like a cyclobutyl group, reduce the conformational flexibility of the PROTAC.[11][][17] This pre-organizes the molecule into a bioactive conformation that is more favorable for forming a stable ternary complex, potentially leading to enhanced potency.[11] This can also improve selectivity for the desired target protein.[11]

  • Novel Structural Vectors: The defined three-dimensional structure of a cyclobutyl ring provides precise vectors for orienting the target and E3 ligase, enabling new and potentially more productive protein-protein interactions within the ternary complex.

By incorporating a moiety like trans-(3-Fluorocyclobutyl)methamine, a medicinal chemist can leverage these benefits to design a more potent, selective, and pharmacokinetically robust PROTAC.

Part 2: A Comparative Framework - A Hypothetical Case Study

To illustrate the potential impact of an advanced scaffold, let's consider a hypothetical case study comparing two PROTACs designed to degrade the well-known cancer target, Bromodomain-containing protein 4 (BRD4), by recruiting the von Hippel-Lindau (VHL) E3 ligase.

  • Molecule A (Baseline): A first-generation PROTAC utilizing a flexible PEG4 linker.

  • Molecule B (Hypothetical): An advanced PROTAC where the flexible linker is replaced with a more rigid structure incorporating the trans-(3-fluorocyclobutyl)methane moiety.

The expected performance differences are summarized in the table below. This comparison is based on established principles in medicinal chemistry and PROTAC design.[11][17]

Parameter Molecule A (Flexible Linker) Molecule B (Rigid Fluorinated Linker) Rationale for Expected Difference
Binding Affinity (Binary) Strong binding to both BRD4 and VHL.Strong binding to both BRD4 and VHL.The warhead and ligase binder are unchanged, so binary affinities should be similar.
Ternary Complex Stability (KD,ternary) Moderate stability.Higher stability (Lower KD) The rigid linker reduces the entropic penalty of complex formation and may enable additional stabilizing interactions.[11]
Cooperativity (α) May show positive or negative cooperativity.Potentially higher positive cooperativity The pre-organized conformation can lead to more favorable protein-protein interactions upon complex formation.[9]
Cellular Degradation (DC50 / Dmax) Potent degradation.More potent degradation (Lower DC50, higher Dmax) Higher ternary complex stability often correlates with more efficient ubiquitination and degradation.[9]
Metabolic Stability (t1/2) Moderate half-life.Longer half-life The fluorinated scaffold is less susceptible to metabolic breakdown by cellular enzymes.[18][20]
Cell Permeability Variable, may be limited by high flexibility and polarity.Improved permeability The rigid, more compact structure and modulated lipophilicity can enhance passive diffusion across cell membranes.[18][20]

Part 3: Experimental Validation - A Guide to Testing the Hypothesis

Validating the hypothesized advantages of a novel PROTAC requires a suite of robust biophysical and cell-based assays.[21][22] Below are detailed, step-by-step protocols for key experiments.

Protocol 1: Biophysical Characterization of Ternary Complex Formation via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (kₐ, kₔ) and affinity (Kₗ).[5][6][23] It is an invaluable tool for dissecting both binary and ternary complex interactions.[5][6]

Objective: To determine the kinetic and affinity constants for the binary (PROTAC-Target, PROTAC-Ligase) and ternary (Target-PROTAC-Ligase) interactions.

Methodology:

  • Immobilization:

    • Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface using standard amine coupling chemistry.[8]

    • Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8]

    • Inject the E3 ligase solution over the activated surface.

    • Deactivate any remaining active sites with an injection of ethanolamine.[8]

  • Binary Interaction Analysis:

    • To measure PROTAC binding to the E3 ligase, inject a series of increasing concentrations of the PROTAC (e.g., Molecule A or B) over the immobilized ligase surface.

    • To measure PROTAC binding to the target protein, a separate experiment can be run with the target protein immobilized.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) mixed with a series of increasing concentrations of the PROTAC.

    • Inject these pre-mixed solutions over the immobilized E3 ligase surface.[9] The resulting sensorgram will reflect the binding of the target-PROTAC complex to the ligase.

  • Data Analysis:

    • Fit the sensorgram data from both binary and ternary experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to extract the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[8]

    • Calculate the cooperativity factor (α) by dividing the Kₗ of the binary interaction by the Kₗ of the ternary interaction. An α value greater than 1 indicates positive cooperativity.[9]

Protocol 2: Cellular Assessment of Protein Degradation via NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to monitor protein-protein interactions and protein levels, making it ideal for studying ternary complex formation and subsequent target degradation in a physiological context.[24][25][26]

Objective: To quantify the formation of the ternary complex and measure the degradation of the target protein in living cells.

Methodology:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) engineered to express the target protein (e.g., BRD4) fused to NanoLuc® luciferase (the energy donor).

    • Co-express the E3 ligase (e.g., VHL) fused to HaloTag® (the energy acceptor).[25][27]

  • Ternary Complex Formation Assay:

    • Plate the engineered cells in a multi-well plate.

    • Add the HaloTag® fluorescent ligand to the cells and incubate to label the E3 ligase.

    • Add a dilution series of the PROTAC (Molecule A or B) to the wells.

    • Add the NanoLuc® substrate and immediately measure both the donor and acceptor emission signals using a luminometer.

    • The BRET ratio (acceptor emission / donor emission) is proportional to the proximity of the target and the E3 ligase, indicating ternary complex formation.[26]

  • Target Degradation Assay:

    • In parallel, treat the cells with the PROTACs for a longer duration (e.g., 2-24 hours).

    • After the treatment period, measure the total luminescence from the NanoLuc®-target fusion protein.

    • A decrease in luminescence directly correlates with the degradation of the target protein.[24][28]

  • Data Analysis:

    • For the ternary complex assay, plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.

    • For the degradation assay, plot the remaining luminescence against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Part 4: Visualization and Data Interpretation

Visual models are essential for understanding the complex mechanisms and workflows involved in studying ternary complexes.

Diagram 1: PROTAC-Mediated Ternary Complex Formation

PROTAC_Mechanism PROTAC PROTAC (e.g., Molecule B) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Catalyzes Ubiquitin Ubiquitin Ubiquitin->Poly_Ub Proteasome Proteasome Poly_Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Leads to Workflow cluster_invitro In Vitro Biophysical Analysis cluster_incell In-Cellular Analysis SPR SPR Analysis (Kinetics & Affinity) Data Comparative Data Analysis (DC50, Dmax, KD, α) SPR->Data ITC ITC Analysis (Thermodynamics) ITC->Data NanoBRET_TC NanoBRET Assay (Ternary Complex Formation) NanoBRET_Deg NanoBRET / Western Blot (Target Degradation) NanoBRET_TC->NanoBRET_Deg NanoBRET_Deg->Data Design PROTAC Design (Molecule A vs. B) Design->SPR Design->ITC Design->NanoBRET_TC

Caption: Workflow for comparing novel and baseline PROTACs.

Interpreting the Results:

By executing these experiments, a researcher can build a comprehensive dataset to compare Molecule A and Molecule B. If the data aligns with the hypothetical table, it would strongly support the hypothesis that incorporating the rigid, fluorinated scaffold leads to a superior PROTAC. Specifically, a lower Kₗ and higher cooperativity (α) from SPR, coupled with a lower DC₅₀ and higher Dₘₐₓ from the NanoBRET assay for Molecule B, would constitute a clear validation of the design strategy.

Conclusion and Future Directions

The rational design of ternary complex modulators is a frontier in drug discovery. While trans-(3-Fluorocyclobutyl)methamine hydrochloride is a building block, it exemplifies a crucial principle: the move away from simple, flexible linkers towards sophisticated, conformationally constrained, and metabolically robust scaffolds is key to unlocking the full potential of targeted protein degradation. The strategic use of properties like rigidity and fluorination can directly translate to improved ternary complex stability, cellular efficacy, and pharmacokinetic profiles.

The future of this field lies in the continued exploration of novel linker chemotypes and the integration of predictive computational models with robust biophysical and cellular validation. [10][21][29]By systematically applying the principles and experimental workflows outlined in this guide, researchers can accelerate the development of next-generation degraders capable of tackling diseases driven by proteins once considered "undruggable."

References

  • Bricelj, A., Steinebach, C., & Gütschow, M. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

  • Zhong, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Virtual Labs IIT Kharagpur. (n.d.). Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC). [Link]

  • Ternath, K., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. [Link]

  • Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4015-4041. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

  • Bjelic, S. (2013). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Methods in Molecular Biology, 1008, 103-118. [Link]

  • Ciulli, A., et al. (2019). Exploring and characterizing ternary complex formation. ResearchGate. [Link]

  • Wang, B., et al. (2024). Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders. Journal of Medicinal Chemistry. [Link]

  • Roy, M. J., et al. (2017). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 12(12), 3044-3050. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1259-1272. [Link]

  • Vang, A., et al. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. ChemBioChem, 24(10), e202300163. [Link]

  • Wylegalla, A., et al. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 27(19), 6537. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Goldstein, B., et al. (2004). Surface Plasmon Resonance Biosensing in the Study of Ternary Systems of Interacting Proteins. Methods in Molecular Biology, 248, 97-124. [Link]

  • Fustero, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Sygnature Discovery. (n.d.). Molecular Glues in Targeted Protein Degradation. [Link]

  • Profacgen. (n.d.). Ternary complex formation. [Link]

  • Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2020). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Targeted Protein Degradation. [Link]

  • Li, Y., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR Protocols, 5(2), 102983. [Link]

  • Lanning, M. E., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Selvita. (2024). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. [Link]

  • Ciulli, A., et al. (2024). Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Smith, B. E., et al. (2021). Application of NanoBRET for realtime monitoring of the proteolysis-targeting chimera (PROTAC) degradation pathway. ResearchGate. [Link]

  • Vang, A., et al. (2023). Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. ResearchGate. [Link]

  • Li, Y., et al. (2022). Differences in the mechanism of action between PROTAC and molecular glue. ResearchGate. [Link]

  • Eladl, S. S. (2025). Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. Biochemical Pharmacology, 243, 117297. [Link]

  • Ciulli, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Sviripa, V. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 117-124. [Link]

  • Steinebach, C., et al. (2024). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement for PROTACs with Fluorocyclobutyl Linkers

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[2][3] This is achieved through their heterobifunctional nature, consisting of two ligands connected by a linker: one binds the POI and the other recruits an E3 ubiquitin ligase.[2][4][] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent proteasomal degradation of the target.[6][7][8][9]

The linker itself is far from a passive component; it is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[4][10][11][12] Recently, novel linker chemistries, such as those incorporating fluorocyclobutyl moieties, have emerged. Fluorination is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability, membrane permeability, and conformational preference.[13] The introduction of a strained fluorocyclobutyl ring into the linker can impose conformational constraints, potentially pre-organizing the PROTAC into a bioactive conformation that favors ternary complex formation.[14]

However, the unique properties of these linkers necessitate a rigorous and multi-faceted approach to validate target engagement. Demonstrating that a PROTAC binds to its intended POI within the complex cellular environment is a foundational step in its development and is crucial for interpreting downstream degradation data.[6][7][15] This guide provides an in-depth comparison of key methodologies for validating the target engagement of PROTACs, with a special consideration for the nuances introduced by fluorocyclobutyl linkers.

The Criticality of Validating Target Engagement

Before delving into specific degradation assays, it is paramount to confirm that the PROTAC directly interacts with its intended target in a cellular context. This validation is essential for several reasons:

  • Mechanism of Action Confirmation: Direct binding evidence substantiates the intended mechanism of action, ensuring that the observed degradation is a result of specific recruitment and not off-target effects.[16]

  • Structure-Activity Relationship (SAR) Interpretation: Understanding how modifications to the PROTAC, particularly the linker, affect target binding is crucial for rational drug design and optimization.

  • Troubleshooting Poor Efficacy: If a PROTAC fails to induce degradation, target engagement assays can help determine if the issue lies in poor binding to the POI or a subsequent step in the degradation pathway.[17]

The following sections will compare and contrast several state-of-the-art techniques for assessing target engagement, providing the theoretical basis, practical protocols, and comparative data to guide your experimental design.

Comparative Analysis of Target Engagement Validation Methods

A variety of biochemical, biophysical, and cellular assays are available to confirm and quantify the interaction between a PROTAC and its target protein.[6][7] Each method offers distinct advantages and disadvantages in terms of throughput, physiological relevance, and the specific parameters it measures.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful label-free method that assesses target engagement in intact cells or cell lysates.[18][19] It is based on the principle that the binding of a ligand, such as a PROTAC, can alter the thermal stability of its target protein.[18][19][20] This change in thermal stability is detected by heating the samples to various temperatures, followed by the separation of soluble (unfolded) and aggregated (denatured) proteins. A shift in the melting temperature (Tm) of the target protein in the presence of the PROTAC provides direct evidence of binding.[18][19]

Why it's a gold standard: CETSA's strength lies in its ability to measure target engagement in a native cellular environment without the need for compound or protein labeling, thus providing a more physiologically relevant readout.[18][19][21]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate Cells B Treat with PROTAC or Vehicle Control A->B C Harvest & Lyse Cells B->C D Aliquot Lysates C->D E Heat at a Range of Temperatures D->E F Separate Soluble & Aggregated Proteins E->F G Detect Target Protein (e.g., Western Blot) F->G H Quantify & Plot Melting Curves G->H

Caption: A generalized workflow for a CETSA experiment.

Detailed Protocol for Western Blot-Based CETSA:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified duration (e.g., 1-4 hours).

  • Cell Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Heating Step: Aliquot the cell lysates into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and normalize the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.[22]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the PROTAC-treated and vehicle-treated samples indicates target stabilization.[22]

Table 1: Hypothetical CETSA Data for a Fluorocyclobutyl-Linked PROTAC

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (1 µM PROTAC)
45100100
509598
557592
604080
651555
70520
Tm ~58°C ~66°C
ΔTm -+8°C

Considerations for Fluorocyclobutyl Linkers: The rigidity imparted by the fluorocyclobutyl group might lead to a more defined binding pose, potentially resulting in a more significant and readily detectable thermal shift compared to more flexible linkers.

NanoBRET™/HiBiT Target Engagement Assays

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules in live cells.[23] In the NanoBRET™ Target Engagement assay, the target protein is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein serves as the energy acceptor. When the tracer is bound, a BRET signal is generated. A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[23][24] The HiBiT system is a complementary technology where a small 11-amino-acid peptide (HiBiT) is knocked into the endogenous gene of the target protein. This peptide can reconstitute a functional NanoLuc® luciferase with the addition of a larger fragment (LgBiT), allowing for sensitive detection and kinetic analysis of protein levels.[25][26]

Why it's a powerful alternative: NanoBRET™ and HiBiT assays are performed in live cells, providing a dynamic and quantitative measure of target engagement under physiological conditions.[25][26][27] They are also amenable to high-throughput screening.[28]

Experimental Workflow:

NanoBRET_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Detection A Transfect Cells with NanoLuc-Target Fusion B Plate Cells in Assay Plate A->B C Add Fluorescent Tracer B->C D Add PROTAC at Varying Concentrations C->D E Add NanoLuc Substrate D->E F Measure Donor and Acceptor Emission E->F G Calculate BRET Ratio and Plot Dose-Response F->G

Caption: Workflow for a NanoBRET™ Target Engagement assay.

Detailed Protocol for NanoBRET™ Target Engagement:

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Alternatively, use a cell line with the target protein endogenously tagged with HiBiT.

  • Cell Plating: Plate the cells in a suitable assay plate (e.g., 96- or 384-well).

  • Compound Addition: Add the fluorescent tracer at a predetermined optimal concentration. Then, add the PROTAC at a range of concentrations. Include a vehicle control.

  • Incubation: Incubate the plate under appropriate conditions to allow the binding to reach equilibrium.

  • Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Table 2: Representative NanoBRET™ and CETSA Data Comparison

AssayParameter MeasuredPROTAC A (Flexible Linker)PROTAC B (Fluorocyclobutyl Linker)
NanoBRET™ Target Engagement IC50150 nM50 nM
CETSA ΔTm at 1 µM+4°C+9°C
Degradation DC50200 nM75 nM

Considerations for Fluorocyclobutyl Linkers: The constrained conformation of a fluorocyclobutyl-linked PROTAC might lead to higher affinity for the target, which would be reflected as a lower IC50 value in a NanoBRET™ assay. This can be a key indicator of improved target engagement efficiency.

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based, in vitro technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[29] A small, fluorescently labeled tracer that binds to the target protein will tumble rapidly in solution, resulting in low polarization of the emitted light. When the tracer binds to the much larger target protein, its rotation slows down, leading to an increase in fluorescence polarization.[29][30] An unlabeled PROTAC can then compete with the fluorescent tracer for binding to the target protein, causing a decrease in polarization.[30][31][32]

Why it's useful for initial screening: FP is a homogeneous, high-throughput assay that is well-suited for the initial screening of compound libraries and for determining binding affinities (Kd) in a purified system.[30][33]

Experimental Workflow:

FP_Workflow cluster_setup Assay Setup cluster_competition Competition cluster_measurement Measurement & Analysis A Prepare Assay Buffer B Mix Purified Target Protein and Fluorescent Tracer A->B C Add PROTAC at Varying Concentrations B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Polarization vs. Concentration E->F

Caption: Overview of a Fluorescence Polarization competition assay.

Detailed Protocol for FP Competition Assay:

  • Reagent Preparation: Prepare an assay buffer and solutions of the purified target protein, a suitable fluorescent tracer, and the PROTAC.

  • Assay Plate Preparation: In a microplate, add the target protein and fluorescent tracer at fixed concentrations.

  • Compound Addition: Add the PROTAC at a range of concentrations. Include controls for no protein (low polarization) and no competitor (high polarization).

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 or Ki.

Table 3: Comparison of Target Engagement Assay Characteristics

FeatureCETSANanoBRET™/HiBiTFluorescence Polarization
Environment Intact cells, LysatesLive cellsIn vitro (purified components)
Labeling Label-freeProtein fused to luciferaseFluorescent tracer required
Throughput Low to MediumHighHigh
Measures Thermal Stabilization (ΔTm)Competitive Binding (IC50)Competitive Binding (IC50, Ki)
Physiological Relevance HighHighLow
Key Advantage No modifications neededReal-time, kinetic dataQuantitative affinity data

Concluding Remarks: An Integrated Approach

No single method for validating target engagement is universally superior; the optimal choice depends on the specific research question, the available resources, and the stage of PROTAC development. A multi-pronged approach, utilizing orthogonal assays, provides the most robust and reliable validation of target engagement.

For PROTACs featuring novel linkers like the fluorocyclobutyl moiety, it is highly recommended to start with an in vitro method like Fluorescence Polarization to establish a baseline binding affinity. This should be followed by a cellular assay, such as CETSA or NanoBRET™, to confirm that the PROTAC can effectively engage its target within the complex milieu of a living cell.[34] The conformational constraints imposed by the fluorocyclobutyl linker may enhance target affinity and cellular potency, and these assays are well-suited to quantify such improvements. By carefully selecting and executing these validation experiments, researchers can build a strong foundation for the successful development of the next generation of potent and selective protein degraders.

References

  • Bric, A., et al. (2025). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery, 20(5), 551-563. [Link]

  • Ciulli, A., et al. (2025). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. [Link]

  • AxisPharm. (2024). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. AxisPharm. [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC technology... ResearchGate. [Link]

  • Purdue University. (n.d.). A Fluorescence-based Assay Benefitting PROTAC Drug Discovery and Development. Purdue Research Foundation Office of Technology Commercialization. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • ResearchGate. (n.d.). Advancing target validation with PROTAC technology | Request PDF. ResearchGate. [Link]

  • Vetma, V., O'Connor, S., & Ciulli, A. (2024). Development of PROTAC Degrader Drugs for Cancer. Annual Review of Cancer Biology. [Link]

  • Li, B., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 1-3. [Link]

  • ResearchGate. (n.d.). A schematic diagram for the action model of PROTAC. ResearchGate. [Link]

  • Sun, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 945-964. [Link]

  • Buckley, D. L., et al. (2012). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 8(8), 2127-2135. [Link]

  • ResearchGate. (n.d.). Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay. ResearchGate. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech Application Note. [Link]

  • The Hebrew University of Jerusalem. (n.d.). Advancing target validation with PROTAC technology. The Hebrew University of Jerusalem Research Portal. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(23), 15876-15902. [Link]

  • Chen, L., et al. (2024). Application of PROTACs in Target Identification and Target Validation. Acta Materia Medica, 3(1), 1-13. [Link]

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]

  • Alattar, A., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules, 30(18), 4321. [Link]

  • Steinebach, C., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Riching, K. M., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265-282. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(1), 309-317. [Link]

  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(15), 8073-8091. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 518-529. [Link]

  • Stojko, J., et al. (2021). Photocontrollable PROTAC molecules – structure and mechanism of action. Arhiv za farmaciju, 71(2), 115-131. [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

  • Daniels, D. L., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2474-2483. [Link]

  • Laqtom, N. N., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Bartel, M., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Naro, C., et al. (2020). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. SLAS Discovery, 25(6), 576-587. [Link]

  • ResearchGate. (n.d.). Methods to characterize and discover molecular degraders in cells. ResearchGate. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton ePrints. [Link]

  • Drug Discovery News. (2025). Capturing degrader efficacy through live-cell kinetics. Drug Discovery News. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312. [Link]

  • Promega Corporation. (2023). High Throughput Protein Degradation and Target Engagement Screening. YouTube. [Link]

  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. [Link]

  • Sperandio, D., et al. (2023). Linkers in fragment-based drug design: an overview of the literature. Expert Opinion on Drug Discovery, 18(9), 973-986. [Link]

Sources

Validation

The Strategic Incorporation of trans-(3-Fluorocyclobutyl)methamine in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships for Monoamine Transporter Inhibition

Introduction: The Emergence of Fluorinated Cycloalkanes in CNS Drug Design In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical matter with improved potency, selectivity, and pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Cycloalkanes in CNS Drug Design

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles is relentless. Small, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to impart conformational rigidity and provide unique three-dimensional exit vectors for substituents, influencing interactions with biological targets.[1] The strategic introduction of fluorine into drug candidates is a well-established tactic to modulate metabolic stability, lipophilicity, and target affinity.[2][3][4][5] The confluence of these two strategies in the form of fluorinated cyclobutane building blocks, such as trans-(3-Fluorocyclobutyl)methamine, presents a compelling scaffold for the development of next-generation therapeutics.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives incorporating the trans-(3-Fluorocyclobutyl)methamine core, with a specific focus on their potential as monoamine transporter (MAT) inhibitors. While direct, comprehensive SAR studies on a single series of these derivatives are not extensively published, by drawing parallels from structurally related compounds and established principles of medicinal chemistry, we can construct a robust, predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of CNS-active agents.

The trans-(3-Fluorocyclobutyl)methamine Scaffold: Physicochemical Properties and Design Rationale

The selection of the trans-(3-Fluorocyclobutyl)methamine moiety as a foundational element in drug design is predicated on several key physicochemical properties:

  • Conformational Constraint: The cyclobutane ring restricts the rotational freedom of the attached aminomethyl group, presenting a more defined conformation to the target protein. This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing affinity.

  • Vectorial Orientation: The trans configuration of the fluorine and aminomethyl substituents places them on opposite faces of the cyclobutane ring, providing distinct vectors for further chemical elaboration. This allows for the exploration of different regions of a binding pocket.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the fluorine-bearing position resistant to metabolic oxidation. This can block a potential site of metabolism and improve the pharmacokinetic profile of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the primary amine, influencing its ionization state at physiological pH. This can impact target engagement, solubility, and off-target activities.

  • Lipophilicity: Fluorine substitution can have a variable effect on lipophilicity (logP), depending on the molecular context. Careful placement is crucial for optimizing blood-brain barrier penetration.[2][3][4][5]

Comparative Structure-Activity Relationship (SAR) Analysis for Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical targets for the treatment of various neurological and psychiatric disorders.[6][7][8][9][10][11][12][13] The following sections explore the hypothetical SAR of trans-(3-Fluorocyclobutyl)methamine derivatives in the context of MAT inhibition, drawing analogies from known inhibitors.

Core Scaffold Modifications and Their Predicted Impact

The general structure for our SAR exploration is presented below:

Figure 1: General scaffold for SAR analysis of trans-(3-Fluorocyclobutyl)methamine derivatives.

1. N-Substitution (R1): Tuning Affinity and Selectivity

The primary amine of the parent scaffold is a key interaction point and a prime site for modification.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): N-alkylation is a common strategy to modulate potency and selectivity. For many MAT inhibitors, a small N-alkyl substituent is well-tolerated and can enhance affinity. For instance, in some series of MAT inhibitors, N-methylation can increase DAT affinity.

  • Bulky and Arylalkyl Groups (e.g., Benzyl, Phenethyl): The introduction of larger, lipophilic groups at the nitrogen can probe for deeper hydrophobic pockets within the transporter binding site. Structure-activity relationships for benztropine analogues have shown that N-substitution with bulky groups can significantly impact DAT affinity and selectivity over SERT and NET.[6][7]

  • Incorporation into a Heterocycle: Constraining the N-substituent within a heterocyclic ring system (e.g., piperidine, piperazine) can reduce the number of rotatable bonds and improve metabolic stability. This is a common strategy in CNS drug design.

2. Cyclobutane Ring Modifications (R2): Exploring Additional Binding Interactions

While our focus is on derivatives of the parent scaffold, it is instructive to consider how modifications to the cyclobutane ring itself could impact activity.

  • Substitution at other positions: Introducing small substituents on the cyclobutane ring could lead to steric clashes or favorable interactions, depending on the topology of the binding site.

  • Ring Expansion/Contraction: While moving away from the core topic, comparing the cyclobutane ring to cyclopropane or cyclopentane analogues would be a classic medicinal chemistry strategy to probe the importance of ring size and strain.

3. The Role of Fluorine: A Subtle but Powerful Modulator

The fluorine atom is not merely a passive metabolic blocker. Its influence on the electronic properties of the molecule can have profound effects on binding.

  • Stereochemistry: The trans stereochemistry is critical. A comparative study with the cis-isomer would be essential to understand the spatial requirements of the binding pocket. It is plausible that one isomer will exhibit significantly higher affinity due to a more favorable orientation of the substituents.

  • Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, in specific environments, it can participate in weak hydrogen bonding or other non-covalent interactions that contribute to binding affinity.

Comparative Data Table (Hypothetical)

The following table presents a hypothetical comparison of trans-(3-Fluorocyclobutyl)methamine derivatives, illustrating potential SAR trends based on the principles discussed above. The data is illustrative and intended to guide experimental design.

Compound IDR1-SubstituentR2-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
1a HH25050030021.2
1b MethylH15045025031.7
1c EthylH20060035031.75
1d BenzylH501000400208
1e PhenethylH3015005005016.7
2a H4-Phenyl10030015031.5
2b Methyl4-Phenyl602501004.21.7

Experimental Protocols

To validate the hypothetical SAR presented above, a series of standardized in vitro and in vivo experiments are required.

In Vitro Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

Methodology:

  • Preparation of Synaptosomes: Rodent (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) or human recombinant cell lines expressing the transporters of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended in assay buffer.

  • Radioligand Binding: A fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation in the presence of increasing concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the synaptosomes bound to the radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for in vitro monoamine transporter binding assays.

In Vitro Monoamine Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of test compounds to inhibit the uptake of monoamines.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human DAT, SERT, or NET are cultured to confluence.

  • Assay Initiation: Cells are washed and pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Comparative Analysis with Alternative Scaffolds

The trans-(3-Fluorocyclobutyl)methamine scaffold should be benchmarked against other established chemotypes in the field of MAT inhibitors.

Scaffold ClassRepresentative CompoundKey AdvantagesKey Disadvantages
Tropanes Cocaine, BenztropineHigh affinity for DAT, well-established SARPotential for abuse liability, complex synthesis
Piperidines MethylphenidateClinically validated, favorable safety profileCan have off-target effects
Piperazines GBR-12909High DAT selectivityCan have cardiovascular liabilities
trans-(3-Fluorocyclobutyl)methamines (Hypothetical Derivatives)Novel chemical space, potential for improved metabolic stability and conformational rigidityLess established SAR, potential for synthetic challenges

Conclusion and Future Directions

The trans-(3-Fluorocyclobutyl)methamine scaffold represents a promising starting point for the design of novel monoamine transporter inhibitors. Its inherent conformational rigidity and the presence of a metabolically robust fluorine atom offer potential advantages over more flexible and metabolically labile chemotypes. The hypothetical SAR analysis presented in this guide, based on established principles of medicinal chemistry, provides a framework for the rational design and optimization of derivatives with enhanced potency and selectivity.

Future work should focus on the synthesis of a focused library of derivatives to experimentally validate these predictions. In addition to in vitro characterization, promising compounds should be evaluated for their pharmacokinetic properties, including blood-brain barrier penetration and metabolic stability, and ultimately tested in relevant in vivo models of CNS disorders. The systematic exploration of this and other fluorinated small-ring scaffolds will undoubtedly contribute to the development of the next generation of CNS therapeutics.

References

  • Newman, A. H., & Miller, R. L. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633–640.
  • Atta-ur-Rahman, & Nasim, S. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 11(13), 1147-1164.
  • Meltzer, P. C., Liang, A., & Madras, B. K. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388–3398.
  • Bunnelle, W. H., Daanen, J. F., & Ryther, K. B. (2010). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters, 20(5), 1636-1640.
  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545–556.
  • Koldsø, H., Severinsen, K., & Schiøtt, B. (2013). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • Nasim, S., & Atta-ur-Rahman. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 11(13), 1147-1164.
  • Mahaney, P. E., Gavrin, L. K., & Trybulski, E. J. (2008). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 51(15), 4646–4661.
  • Boissard, C., Ganesan, A., & Comporti, F. (2000). SAR of novel biarylmethylamine dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(23), 2641–2644.
  • Zessin, J., Eskola, O., & Brust, P. (2001). Synthesis of S-([18F]fluoromethyl)-(+)-McN5652 as a potential PET radioligand for the serotonin transporter. Nuclear Medicine and Biology, 28(7), 857–862.
  • Blair, J. B., Kurrasch-Orbaugh, D., & Marona-Lewicka, D. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793–795.
  • Zou, M. F., Kopajtic, T., & Katz, J. L. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. ACS Medicinal Chemistry Letters, 2(10), 753–757.
  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry, 47(25), 6338–6348.
  • Wager, T. T., Hou, X., & Verhoest, P. R. (2014). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 2, 103.
  • Ghose, A. K., Herbertz, T., & Hudkins, R. L. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68.
  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
  • Wager, T. T., Hou, X., & Verhoest, P. R. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435–449.
  • Cloonan, S. M., Keating, J. J., & Butler, S. G. (2009). Synthesis and serotonin transporter activity of sulphur-substituted alpha-alkyl phenethylamines as a new class of anticancer agents. Bioorganic & Medicinal Chemistry, 17(21), 7475–7483.
  • Engl, T., & Schoenebeck, F. (2020). Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • Fish, P. V., Fray, M. J., & Huff, R. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(1), 258–262.

Sources

Comparative

A Comparative Guide to Enhancing PROTAC Metabolic Stability with Fluorinated Cyclobutane Linkers

Introduction: The Linker as the Achilles' Heel of PROTACs Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Achilles' Heel of PROTACs

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC's architecture consists of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, cell permeability, and, most notably, its Drug Metabolism and Pharmacokinetic (DMPK) profile.[1][4]

Due to their high molecular weight and complex structures, PROTACs often exhibit challenging DMPK properties.[3] The linker, in particular, is frequently identified as a metabolic "soft spot," susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[][6][7] This metabolic liability can lead to a short in vivo half-life, limiting therapeutic exposure and efficacy. Consequently, linker design has evolved into a sophisticated discipline focused on optimizing stability without compromising degradation activity. This guide provides a comparative analysis of traditional linkers versus an emerging strategy—the use of fluorinated cyclobutane motifs—to overcome the challenge of metabolic instability.

Comparative Analysis: Fluorinated Cyclobutane vs. Traditional Linkers

The choice of linker chemistry dictates a PROTAC's balance between conformational flexibility and metabolic robustness. Early and common PROTAC designs heavily feature flexible linkers like alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility.[2] However, experience has shown that these linkers are often the primary site of metabolic breakdown.[][7] This has driven the exploration of rigid linkers, which can pre-organize the PROTAC into a bioactive conformation and shield it from metabolic enzymes.[4][8]

The Case for Rigidity and Fluorination
  • Rigid Scaffolds: Incorporating cyclic structures, such as piperazine, piperidine, or cycloalkanes, into the linker introduces conformational constraints.[4][8] This rigidity can improve metabolic stability by making the linker a poorer substrate for metabolizing enzymes and can enhance binding by reducing the entropic penalty of forming the ternary complex.[1][4]

  • Fluorine's Metabolic Shield: Fluorination is a classic medicinal chemistry strategy for enhancing metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by CYP enzymes. Replacing a metabolically labile C-H bond with a C-F bond can effectively block this metabolic pathway.[9][10]

The combination of a rigid cyclobutane core with fluorine atoms represents a powerful, synergistic approach to linker design. The cyclobutane scaffold provides the necessary rigidity, while fluorine acts as a metabolic shield, leading to PROTACs with significantly improved pharmacokinetic profiles.

Data Summary: Linker Properties and Performance

The following table summarizes the key properties and trade-offs associated with different linker classes, based on established principles and findings in the literature.

Linker TypeKey PropertiesAdvantagesDisadvantages
Alkyl Chains Flexible, LipophilicSynthetically accessible; can enhance cell permeability.[11]Often metabolically unstable (prone to hydroxylation); high lipophilicity can decrease solubility.[][7][11]
PEG Chains Flexible, HydrophilicImproves aqueous solubility and compatibility with physiological environments.[4][8]Susceptible to oxidative metabolism (O-dealkylation); can have reduced cell permeability and may be more complex to synthesize.[4][6][8]
Fluorinated Cyclobutane Rigid, Tunable PolarityGreatly enhanced metabolic stability; pre-organizes the molecule for binding; can improve binding affinity.[4][9][12]More complex and challenging synthesis; lack of flexibility may hinder formation of a productive ternary complex in some systems.[1][10]

Visualizing the PROTAC Mechanism and Workflow

To better understand the context of our stability assessment, we can visualize the PROTAC's mechanism of action and the experimental workflow used to test it.

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Experimental Guide: Assessing Metabolic Stability

A cornerstone of preclinical drug development is the assessment of a compound's metabolic fate. The in vitro liver microsomal stability assay is a robust and widely used method to determine a compound's susceptibility to Phase I metabolism, providing key data on its intrinsic clearance.[13]

Principle of the Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I drug metabolism.[13] By incubating a PROTAC with liver microsomes in the presence of necessary cofactors (e.g., NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent PROTAC over time is measured by LC-MS/MS, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.[14]

Hypothetical Comparative Data

The table below illustrates the kind of data generated from a microsomal stability assay, comparing hypothetical PROTACs with different linkers. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

PROTAC LinkerHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
C8 Alkyl Chain8.5163Low
4-Unit PEG Chain15.291Moderate
Fluorinated Cyclobutane > 60 < 11.5 High

Data are representative and intended for illustrative purposes.

Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of a test PROTAC.

Materials and Reagents:

  • Test PROTAC and positive control compounds (e.g., Diclofenac, Propranolol)[15]

  • Pooled Liver Microsomes (Human, Mouse, or Rat)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADPH, Glucose-6-Phosphate, and G6P Dehydrogenase)[14]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Multichannel pipettes, incubator/shaker (37°C), centrifuge

Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_proc 3. Sample Processing cluster_ana 4. Analysis A Prepare PROTAC & Control Stocks (in DMSO) D Pre-warm Microsomes, Buffer, & PROTAC at 37°C A->D B Thaw Microsomes on Ice B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench Reaction (Ice-cold ACN + IS) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant via LC-MS/MS I->J K Calculate t½ and CLint J->K

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the test PROTAC and positive controls in DMSO. Create intermediate working solutions in acetonitrile or buffer.[14]

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer, the PROTAC working solution (final concentration typically 1 µM), and the liver microsomal solution (final concentration typically 0.5 mg/mL).[13] Prepare parallel wells for each time point.

    • Causality: Using a pooled batch of microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[13]

  • Control Setup (Self-Validation):

    • Negative Control: Prepare a set of reactions without the NADPH regenerating system. This control accounts for any non-enzymatic degradation of the compound.[14]

    • T=0 Control: Prepare a set of reactions where the quenching solution (ice-cold acetonitrile) is added before the NADPH regenerating system. This sample represents 100% of the initial compound concentration.

  • Initiation and Incubation: Pre-incubate the plate containing microsomes, buffer, and PROTAC at 37°C for 5-10 minutes to equilibrate the temperature.[16] Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[16]

  • Time Point Sampling and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the appropriate wells.[13] The cold solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[17]

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method. The method should be optimized to quantify the disappearance of the parent PROTAC peak area relative to the constant internal standard peak area.

  • Data Interpretation: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Bridging to In Vivo Assessment

While the microsomal assay is an excellent screening tool, promising candidates should be advanced to in vivo pharmacokinetic (PK) studies in animal models (e.g., mice or rats).[] These studies involve administering the PROTAC and measuring its concentration in blood plasma over time. This provides critical data on absorption, distribution, metabolism, and excretion (ADME) in a whole-organism context, validating the in vitro findings and enabling the construction of PK/PD (pharmacokinetic/pharmacodynamic) models to predict human dosage.[][19]

Conclusion and Future Outlook

The metabolic stability of the linker is a critical hurdle in the development of clinically viable PROTACs. Traditional flexible linkers, while synthetically convenient, often represent a metabolic liability. The strategic incorporation of rigid, fluorinated cyclobutane moieties into the linker is a highly effective strategy to block oxidative metabolism and enhance in vivo stability.[4][10] This design principle has been successfully applied to clinical candidates, underscoring its value.[4] By employing a rigorous and systematic assessment cascade, beginning with robust in vitro assays like the one detailed here and progressing to in vivo PK studies, researchers can rationally design and select PROTACs with drug-like properties, ultimately accelerating the delivery of this transformative therapeutic modality to patients.

References

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. [Link]

  • Scott, J. S., et al. (2020). Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Royal Society of Chemistry. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Mykhailiuk, P. K. (2024). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

  • Sun, R., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mykhailiuk, P. K. (2024). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. ResearchGate. [Link]

  • Mares, A., et al. (2020). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. ResearchGate. [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

Sources

Validation

A Comparative Guide to PROTACs: Evaluating the Impact of a Fluorocyclobutyl Moiety on In Vitro and In Vivo Performance

Introduction: The PROTAC Revolution and the Quest for Optimization Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond simple inhibition to induce the selective degradation...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Quest for Optimization

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1][4][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the cell's natural disposal system, the proteasome.[1][2][6] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple target proteins, potentially leading to more profound and durable pharmacological effects at lower doses.[1][3]

However, the large size and complex physicochemical properties of PROTACs often present challenges in achieving optimal drug-like characteristics, particularly oral bioavailability and metabolic stability.[1][7] Medicinal chemists frequently employ various strategies to fine-tune these properties, and one such strategy is the incorporation of fluorine atoms.[8][9] Fluorine, with its unique electronic properties, can modulate lipophilicity, enhance metabolic stability, and improve binding affinity.[8][9][10][11] This guide provides an in-depth comparison of two hypothetical PROTACs: a parent molecule (PROTAC-A) and its analog containing a fluorocyclobutyl moiety (PROTAC-F). Through a series of detailed in vitro and in vivo experimental protocols and supporting data, we will objectively evaluate the impact of this specific fluorinated group on key performance metrics.

The Rationale for Fluorination: Why a Fluorocyclobutyl Moiety?

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry.[8][9] The introduction of a fluorocyclobutyl group, in particular, can offer several potential advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by cytochrome P450 enzymes.[9] This can lead to a longer half-life and improved exposure in vivo.

  • Conformational Control: The rigid structure of the cyclobutyl ring can lock the molecule into a more favorable conformation for binding to the target protein or the E3 ligase, potentially enhancing ternary complex formation and subsequent degradation.

  • Modulated Lipophilicity: Fluorination can increase lipophilicity, which may improve cell permeability and tissue distribution.[10][11] However, the effect is highly context-dependent and needs to be empirically determined.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein residues, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[9][11]

This guide will explore whether these theoretical benefits translate into measurable improvements in the performance of PROTAC-F compared to PROTAC-A.

Mechanism of Action: A Visual Overview

The fundamental mechanism of action for both PROTAC-A and PROTAC-F is the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PROTAC-A or PROTAC-F) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

In Vitro Evaluation: A Head-to-Head Comparison

A comprehensive suite of in vitro assays is essential to characterize and compare the activity of PROTAC-A and PROTAC-F at the molecular and cellular levels.[]

Target Protein Degradation

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation).

  • Cell Culture and Treatment: Seed target cells (e.g., a cancer cell line overexpressing the protein of interest) in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a serial dilution of PROTAC-A or PROTAC-F (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for loading differences.[13]

ParameterPROTAC-APROTAC-F
DC50 (nM) 5015
Dmax (%) 9095

Interpretation: The lower DC50 value for PROTAC-F suggests it is more potent at inducing target protein degradation. The slightly higher Dmax indicates a more complete degradation at saturating concentrations.

Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient ubiquitination and degradation.[4][] Biophysical assays can be used to assess the formation and stability of this complex.

  • Reagent Preparation: Prepare solutions of the purified target protein labeled with a donor fluorophore (e.g., terbium), the purified E3 ligase complex labeled with an acceptor fluorophore (e.g., d2), and serial dilutions of PROTAC-A and PROTAC-F.

  • Assay Plate Setup: In a 384-well plate, add the labeled target protein and E3 ligase to each well. Then, add the different concentrations of PROTAC-A or PROTAC-F.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

  • Signal Detection: Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity within the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" seen with PROTACs.[17][18] The peak of the curve represents the optimal concentration for ternary complex formation.

ParameterPROTAC-APROTAC-F
Peak TR-FRET Signal (a.u.) 8001200
Optimal Concentration (nM) 10075

Interpretation: The higher peak TR-FRET signal for PROTAC-F indicates that it promotes the formation of a more stable or a greater population of the ternary complex compared to PROTAC-A.

Cell Viability and Cytotoxicity

It is crucial to assess whether the observed protein degradation translates into a desired biological effect, such as reduced cancer cell viability, and to ensure that the PROTAC itself is not overtly toxic at effective concentrations.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of PROTAC-A and PROTAC-F for a prolonged period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[19][20]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration at which 50% of cell growth is inhibited).

ParameterPROTAC-APROTAC-F
IC50 (nM) 8025

Interpretation: The lower IC50 value for PROTAC-F demonstrates its superior anti-proliferative activity, which is consistent with its enhanced protein degradation potency.

In Vivo Evaluation: From Bench to Preclinical Models

Successful in vitro performance is a critical first step, but in vivo studies are necessary to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the PROTACs and their ultimate therapeutic efficacy.[][22]

Pharmacokinetics (PK)

PK studies determine how the body absorbs, distributes, metabolizes, and excretes a drug. For PROTACs, achieving adequate exposure at the site of action is a key challenge.

  • Animal Dosing: Administer a single dose of PROTAC-A or PROTAC-F to mice via a relevant route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation and Analysis: Process the blood to obtain plasma. Quantify the concentration of the PROTAC in the plasma samples using liquid chromatography-mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

ParameterPROTAC-APROTAC-F
Cmax (ng/mL) 200500
AUC (ng·h/mL) 8002500
t1/2 (h) 2.56.0
Oral Bioavailability (%) 1035

Interpretation: The significantly improved Cmax, AUC, half-life, and oral bioavailability of PROTAC-F suggest that the fluorocyclobutyl moiety enhanced its metabolic stability and absorption, leading to greater systemic exposure.

Pharmacodynamics (PD)

PD studies assess the effect of the drug on the body, which for a PROTAC is the degradation of the target protein in a relevant tissue, such as a tumor.[23]

  • Tumor Model Establishment: Implant human cancer cells subcutaneously into immunodeficient mice. Allow the tumors to grow to a specific size (e.g., 100-200 mm³).[24]

  • PROTAC Treatment: Treat the tumor-bearing mice with a single dose of PROTAC-A or PROTAC-F.

  • Tissue Harvesting: At various time points after dosing (e.g., 4, 8, 24, and 48 hours), euthanize the mice and harvest the tumors.

  • Protein Analysis: Prepare lysates from the tumor tissue and analyze the levels of the target protein by Western blot, as described in the in vitro section.

Time Point (h)PROTAC-A (% Degradation)PROTAC-F (% Degradation)
4 4075
8 6090
24 3085
48 1060

Interpretation: PROTAC-F induced a more rapid, profound, and sustained degradation of the target protein in the tumor tissue compared to PROTAC-A. This enhanced PD effect is likely a consequence of its superior PK properties.

Anti-Tumor Efficacy

The ultimate test of a therapeutic agent is its ability to produce a beneficial outcome in a disease model. For an anti-cancer PROTAC, this is typically measured as the inhibition of tumor growth.

  • Tumor Model and Grouping: Establish tumor xenografts as described above. Once the tumors reach a certain size, randomize the mice into three groups: vehicle control, PROTAC-A treatment, and PROTAC-F treatment.

  • Chronic Dosing: Administer the respective treatments to the mice on a regular schedule (e.g., once daily) for several weeks.

  • Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC for target protein levels).

ParameterVehiclePROTAC-APROTAC-F
Tumor Growth Inhibition (%) 04585
Tumor Regression NoNoObserved in some mice

Interpretation: PROTAC-F demonstrated significantly greater anti-tumor efficacy than PROTAC-A, consistent with its superior in vitro potency and in vivo PK/PD profile. The observation of tumor regression with PROTAC-F is a strong indicator of its therapeutic potential.

Experimental Workflow Visualization

The following diagrams provide a visual representation of the key experimental workflows described in this guide.

In_Vitro_Workflow cluster_workflow In Vitro Evaluation Workflow start Cell Culture treatment PROTAC Treatment (PROTAC-A vs. PROTAC-F) start->treatment degradation Protein Degradation (Western Blot) treatment->degradation ternary Ternary Complex (TR-FRET) treatment->ternary viability Cell Viability (CellTiter-Glo) treatment->viability data Data Analysis (DC50, Dmax, IC50) degradation->data ternary->data viability->data

Caption: Workflow for the in vitro comparison of PROTACs.

In_Vivo_Workflow cluster_workflow In Vivo Evaluation Workflow start Xenograft Model pk_study Pharmacokinetics (PK) (Blood Sampling, LC-MS/MS) start->pk_study pd_study Pharmacodynamics (PD) (Tumor Harvest, Western Blot) start->pd_study efficacy_study Efficacy Study (Tumor Growth Monitoring) start->efficacy_study data Data Analysis (PK parameters, % Degradation, TGI) pk_study->data pd_study->data efficacy_study->data

Caption: Workflow for the in vivo comparison of PROTACs.

Conclusion: The Fluorocyclobutyl Moiety as a Performance Enhancer

Crucially, the benefits of the fluorocyclobutyl group were even more pronounced in vivo. PROTAC-F displayed vastly superior pharmacokinetic properties, including a longer half-life and higher oral bioavailability, leading to greater systemic exposure. This, in turn, resulted in more profound and sustained target protein degradation in tumor tissue and, ultimately, a markedly improved anti-tumor efficacy.

This comparative study highlights the value of strategic fluorination in optimizing the drug-like properties of PROTACs. While the effects of any chemical modification are context-dependent and require empirical validation, the fluorocyclobutyl moiety, in this case, proved to be a highly effective tool for transforming a promising but flawed lead molecule into a robust preclinical candidate. These findings underscore the importance of a multi-parameter optimization approach, integrating both in vitro and in vivo assessments, in the development of next-generation protein degraders.

References

  • Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • Wikipedia. Proteolysis targeting chimera. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Role of Fluorine in Drug Design and Drug Action. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Link]

  • Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]

  • ResearchGate. Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. [Link]

  • Royal Society of Chemistry. Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. [Link]

  • National Institutes of Health. An overview of PROTACs: a promising drug discovery paradigm. [Link]

  • PubMed. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Portland Press. A beginner's guide to PROTACs and targeted protein degradation. [Link]

  • ResearchGate. Degrading proteins in animals: “PROTAC”tion goes in vivo. [Link]

  • Profacgen. Ternary complex formation. [Link]

  • YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]

  • PubMed. Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. [Link]

  • ResearchGate. Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a... [Link]

  • PubMed Central. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. [Link]

  • Visikol. Are You Choosing the Right Cell Viability Assay? [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • National Institutes of Health. Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • ACS Publications. Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation. [Link]

  • National Institutes of Health. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). [Link]

  • National Institutes of Health. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer. [Link]

  • National Institutes of Health. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis. [Link]

  • National Institutes of Health. Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • National Institutes of Health. Catalytic in vivo protein knockdown by small-molecule PROTACs. [Link]

  • National Institutes of Health. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. [Link]

  • ResearchGate. (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. [Link]

  • Protocol Online. Low weight protein degradation during western blot. [Link]

  • ResearchGate. In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2 and... [Link]

  • MDPI. Molecular Pharmacology at the Crossroads of Precision Medicine. [Link]

Sources

Comparative

The Strategic Incorporation of Fluorinated Cyclobutyl Moieties in PROTAC Design: A Comparative Guide to Cellular Efficacy

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimmers (PROTACs) has become a paramount challenge. These heterobifunctional molecules, which co-opt the ce...

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimmers (PROTACs) has become a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are exquisitely sensitive to their molecular architecture. While the warhead and the E3 ligase ligand dictate target engagement and ubiquitin transfer, the linker connecting these two entities is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmaceutical properties. This guide provides an in-depth comparison of PROTACs featuring the emerging "trans-(3-Fluorocyclobutyl)methamine hydrochloride" moiety within their linker, benchmarking its theoretical and observed performance against established linker strategies in cell-based assays.

The Linker: More Than a Mere Spacer

The linker in a PROTAC is not a passive tether but an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimally designed linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation. Conversely, a suboptimal linker can introduce steric hindrance, promote unfavorable conformations, or possess poor physicochemical properties, thereby diminishing or even ablating the PROTAC's activity.

Key linker characteristics that profoundly influence PROTAC performance include:

  • Length: A linker that is too short can prevent the simultaneous binding of the target protein and the E3 ligase due to steric clashes. An excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.

  • Composition: The chemical makeup of the linker dictates its solubility, polarity, and metabolic stability. Commonly used linkers include flexible polyethylene glycol (PEG) chains, which enhance hydrophilicity, and alkyl chains, which are more hydrophobic.

  • Rigidity: The conformational flexibility of the linker is a critical parameter. While flexible linkers can allow for a broader range of conformations to achieve a productive ternary complex, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.

The Rise of Fluorinated and Cyclic Linkers: The Case for "trans-(3-Fluorocyclobutyl)methamine"

In the quest for PROTACs with improved drug-like properties, medicinal chemists are increasingly turning to more sophisticated linker designs. The incorporation of fluorine atoms and cyclic structures, such as the cyclobutane ring in "trans-(3-Fluorocyclobutyl)methamine," offers several potential advantages:

  • Modulation of Physicochemical Properties: Fluorination is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties. The introduction of fluorine can lower the pKa of nearby amines, reduce lipophilicity, and block sites of metabolism, thereby improving a PROTAC's pharmacokinetic profile.

  • Conformational Constraint: The rigid cyclobutyl scaffold restricts the conformational freedom of the linker. This can be advantageous in pre-organizing the PROTAC into a conformation that is optimal for ternary complex formation, potentially leading to enhanced potency and selectivity.

  • Improved Cell Permeability: While seemingly counterintuitive for larger molecules, a degree of rigidity and the strategic placement of polar groups can improve a PROTAC's ability to navigate the cell membrane. The fluorocyclobutyl moiety can shield polar groups and present a less polar surface area to the lipid bilayer.

Comparative Analysis of Linker Strategies for Bruton's Tyrosine Kinase (BTK) PROTACs

To provide a tangible comparison, we will focus on Bruton's Tyrosine Kinase (BTK) as a target. BTK is a well-validated target in B-cell malignancies, and numerous PROTACs have been developed to induce its degradation. The following table summarizes the performance of different linker strategies in BTK-targeting PROTACs, based on published data. While specific data for a "trans-(3-Fluorocyclobutyl)methamine"-containing BTK PROTAC is not yet publicly available, we can extrapolate its potential performance based on the known benefits of fluorination and rigidity.

Linker TypeRepresentative Structure/MoietyTarget ProteinCell LineDC50DmaxKey Characteristics & Rationale
Flexible Alkyl/PEG -(CH2)n- or -(CH2CH2O)n-BTKRamos (B-cell lymphoma)1-40 nM>90%Synthetically accessible and allows for conformational flexibility to achieve ternary complex formation. However, can suffer from poor metabolic stability and high hydrophobicity (alkyl) or excessive flexibility (PEG).
Rigid Piperazine/Piperidine Piperazine or Piperidine ringBTKVariousLow nM>90%Introduces conformational rigidity, which can lead to improved potency and metabolic stability. The basic nitrogen can also improve solubility.
"Clickable" Triazole Triazole ringBTKVariousSub-µM to low nMVariableFormed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and versatile reaction for linker synthesis. The triazole ring is rigid and polar.
Hypothetical Fluorinated Cyclobutyl trans-(3-Fluorocyclobutyl)methamineBTKN/APotentially low nMPotentially >90%Combines the conformational constraint of a cyclic system with the beneficial physicochemical properties imparted by fluorine. Expected to offer a good balance of rigidity, metabolic stability, and cell permeability.

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Workflows for Evaluating PROTAC Efficacy

The following are detailed protocols for key cell-based assays used to characterize the efficacy of PROTACs.

Target Degradation Assay (Western Blot)

This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Ramos cells for BTK) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a loading control is crucial to ensure equal protein loading across all lanes, allowing for accurate quantification of protein degradation.

  • The inclusion of protease and phosphatase inhibitors in the lysis buffer prevents the degradation of proteins by endogenous enzymes after cell lysis.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Protocol:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a dose-response range of the PROTAC for a prolonged period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and calculate the percentage of cell viability. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • A longer incubation time (72 hours) is typically used for viability assays to allow for the full phenotypic consequences of target protein degradation to manifest.

  • ATP is a key indicator of metabolically active cells, making it a reliable marker for cell viability.

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Target Protein (e.g., BTK) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blotting) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The linker is a critical and highly tunable component in the design of efficacious PROTACs. While traditional flexible linkers have proven successful, the field is moving towards more sophisticated designs that incorporate features like fluorination and cyclic scaffolds to enhance potency, selectivity, and drug-like properties. The "trans-(3-Fluorocyclobutyl)methamine" moiety represents a promising building block for next-generation PROTACs, offering a unique combination of conformational rigidity and favorable physicochemical properties. Although direct comparative data is still emerging, the principles of medicinal chemistry suggest that PROTACs incorporating such linkers could exhibit superior performance in cell-based assays. Further empirical validation is necessary to fully elucidate the potential of this and other novel linker strategies in the exciting and expanding field of targeted protein degradation.

References

  • Baud, M. G., Lin, W., & Ciulli, A. (2016). The art of PROTACs: a practical guide to their design, synthesis, and biological evaluation. In Chemical Biology: Methods and Protocols (pp. 335-361). Humana Press, New York, NY.

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties (Doctoral dissertation, University of Southampton).

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521.

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.

Validation

Revolutionizing PROTAC Pharmacokinetics: A Comparative Guide to Linker Strategies, Featuring "trans-(3-Fluorocyclobutyl)methamine hydrochloride"

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, the pharmacokinetic (PK) profile of Proteolysis Targeting Chimeras (PROTACs) remains a cr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the pharmacokinetic (PK) profile of Proteolysis Targeting Chimeras (PROTACs) remains a critical hurdle in translating their potent in vitro activity into clinical success. The inherent structural complexity and high molecular weight of these heterobifunctional molecules often lead to challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] This guide provides a comprehensive comparison of linker strategies aimed at optimizing PROTAC pharmacokinetics, with a special focus on the emerging role of "trans-(3-Fluorocyclobutyl)methamine hydrochloride" as a novel linker component.

The PROTAC Mechanism and the Linker's Pivotal Role

PROTACs are innovative therapeutic agents that hijack the body's own cellular machinery to eliminate disease-causing proteins.[4] They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker, far from being a passive spacer, is a critical determinant of a PROTAC's overall performance. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior.[6][7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation In_Vitro_Workflow cluster_invitro In Vitro ADME Screening Solubility Solubility Assay Permeability Caco-2 Permeability Metabolism Metabolic Stability (Microsomes/Hepatocytes) PPB Plasma Protein Binding PROTAC_Candidate PROTAC Candidate PROTAC_Candidate->Solubility PROTAC_Candidate->Permeability PROTAC_Candidate->Metabolism PROTAC_Candidate->PPB PK_Data_Analysis cluster_analysis Pharmacokinetic Data Analysis Conc_Time Plasma Concentration vs. Time Data PK_Software Pharmacokinetic Modeling Software Conc_Time->PK_Software PK_Params Key PK Parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) PK_Software->PK_Params PK_Profile Comprehensive PK Profile PK_Params->PK_Profile

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride

As drug development professionals and research scientists, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merel...

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and research scientists, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS No. 1262411-23-5), grounding procedural steps in the chemical principles that dictate them.

Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While you must always consult the specific Safety Data Sheet (SDS) provided by your supplier, the structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride informs a baseline risk assessment based on its functional groups.

  • Halogenated Organic Compound: The presence of a fluorine atom places this molecule in the halogenated organic class.[1] These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants or toxic byproducts like dioxins if not incinerated correctly.[1][2]

  • Amine Hydrochloride: As the hydrochloride salt of a primary amine, the compound is likely a water-soluble solid.[3] Amine compounds can be corrosive and harmful to aquatic life.[3] The hydrochloride salt will form a mildly acidic solution when dissolved in water.

Table 1: Anticipated Hazard Profile of trans-(3-Fluorocyclobutyl)methamine hydrochloride

Hazard Class Basis of Assessment Potential Risks
Acute Toxicity Common for amine hydrochlorides and specialized reagents. May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]
Skin/Eye Irritation A common characteristic of amine salts. Can cause skin irritation and potentially serious eye damage.[7]

| Environmental Hazard | General classification for synthetic amines. | Potentially toxic to aquatic organisms; must be prevented from entering waterways.[3] |

Core Principles of Chemical Waste Management

Effective disposal is built on a foundation of systematic waste management that prioritizes safety and compliance. The following principles should guide your laboratory's approach.[8][9]

  • Source Reduction : The most effective way to manage waste is to minimize its generation. Order only the necessary quantities of reagents and, when possible, reduce the scale of experiments.[9][10]

  • Segregation : Never mix different waste streams.[11] Mixing incompatible chemicals can lead to dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burdens.[11]

  • Containment : Use appropriate, clearly labeled, and sealed containers for all chemical waste to prevent spills and exposure.[12][13]

  • Professional Disposal : All hazardous chemical waste must be handled and disposed of by a licensed and certified waste management provider, coordinated through your institution's Environmental Health and Safety (EHS) office.[3][7][10]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing trans-(3-Fluorocyclobutyl)methamine hydrochloride for final disposal.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as a waste product, ensure you are wearing the correct PPE to mitigate exposure risks.[3][7]

Table 2: Recommended PPE for Handling Amine Hydrochloride Waste

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields. Protects against splashes of solutions or contact with solid dust.
Hand Protection Chemical-resistant nitrile gloves. Prevents direct skin contact and absorption.
Body Protection A standard laboratory coat. Protects against incidental skin contact from spills.

| Respiratory | Handle in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of any fine dust particles. |

Step 2: Waste Characterization and Segregation

This is the most critical step in the disposal process. Based on its chemical structure, trans-(3-Fluorocyclobutyl)methamine hydrochloride must be classified and segregated as Halogenated Organic Waste .[1][2]

  • Action : Designate a specific hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of your waste.

  • Causality : Halogenated wastes require high-temperature incineration under specific conditions to ensure complete destruction and prevent the formation of toxic byproducts.[1] Segregating them from non-halogenated streams is essential for both regulatory compliance and cost-effective disposal, as this waste stream is significantly more expensive to manage.[2] Do not mix this waste with acids, bases, or oxidizers.[13]

Step 3: Container Selection and Labeling

The integrity and labeling of your waste container are crucial for safety and compliance.

  • Container Selection : Use a high-density polyethylene (HDPE) container that is compatible with organic amines and acids.[14][15] Ensure it has a tightly sealing, screw-top lid to prevent leaks or the release of vapors.[16] The container must be in good condition, free of cracks or residue on the outside.

  • Labeling : The moment you add the first drop of waste, the container must be labeled.[16] Affix a "Hazardous Waste" tag provided by your institution's EHS department.[2] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "trans-(3-Fluorocyclobutyl)methamine hydrochloride."

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[2]

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][10]

  • The SAA should be located at or near the point of generation.

  • Store the container in secondary containment (such as a plastic tub) to contain any potential leaks.[13]

  • Keep the container closed at all times except when actively adding waste.[2][10][16]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA at any one time.[11]

Step 5: Arrange for Professional Disposal

Once the waste container is approximately three-quarters full, or if you have finished the project generating this waste, arrange for a pickup from your institution's EHS department.[2]

  • Follow your institution's specific procedures for requesting a chemical waste pickup, which is often done through an online system.[10][11]

  • Never pour this chemical waste down the drain or dispose of it in the regular trash.[3][7][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making compliant disposal decisions for trans-(3-Fluorocyclobutyl)methamine hydrochloride.

G Disposal Workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride start Waste Generated: trans-(3-Fluorocyclobutyl)methamine hydrochloride ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Characterize Waste Is it a Halogenated Organic? ppe->classify segregate Step 3: Segregate into 'Halogenated Organic Waste' Container classify->segregate Yes non_halogen Incorrect Path: Non-Halogenated Waste classify->non_halogen No (Incorrect Classification) container Step 4: Use Compatible Container (e.g., HDPE) with Screw Cap segregate->container label Step 5: Affix Hazardous Waste Label (Full Chemical Name, Hazards, PI Info) container->label store Step 6: Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) label->store pickup Step 7: Request Pickup from Institutional EHS for Final Disposal store->pickup end Compliant Disposal Complete pickup->end

Caption: A flowchart detailing the mandatory steps for the safe and compliant disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Spill Management

In the event of a spill, the cleanup materials must also be treated as hazardous waste.[11]

  • Alert personnel in the immediate area and, if necessary, evacuate.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully collect the absorbent material and contaminated debris, place it in a sealed, compatible container, and label it as "Halogenated Organic Waste" containing the spilled chemical.

  • Arrange for pickup through your EHS department.[2] For large or highly hazardous spills, contact your institution's emergency response line immediately.[2][11]

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Halogenated Solvents Standard Operating Procedure. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • EPA Publishes Guidance on PFAS Destruction and Disposal. (2021, January 29). Trinity Consultants. Retrieved from [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). Vinson & Elkins LLP. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. (2024, February 5). The Acta Group. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Safety Data Sheet: Methadone Hydrochloride. (n.d.). Pharma Source Direct. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved from [Link]

  • Safety Data Sheet: Methadone Hydrochloride Injection, USP. (2017, July 19). Covetrus North America. Retrieved from [Link]

  • Safety Data Sheet: Methadone hydrochloride. (2018, July 17). Ofipharma. Retrieved from [Link]

  • Safety Data Sheet: Methadone Hydrochloride Intensol™. (2015, April 25). Hikma. Retrieved from [Link]

  • 5-Gallon, Polyethylene Safety Can for Liquid Disposal, Red. (n.d.). Justrite. Retrieved from [Link]

  • Polyethylene Liquid Disposal Safety Can | 5 Gallon | S/S Hardware. (n.d.). Justrite. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling trans-(3-Fluorocyclobutyl)methamine hydrochloride

This document provides essential safety and logistical protocols for the handling and disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride. Given the absence of comprehensive published safety data for this speci...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling and disposal of trans-(3-Fluorocyclobutyl)methamine hydrochloride. Given the absence of comprehensive published safety data for this specific molecule, this guide is built upon a foundation of chemical analogy, synthesizing best practices for handling structurally related compounds, including cyclobutylamine derivatives, amine hydrochlorides, and fluorinated organic molecules.[1][2][3] The core principle of this guide is proactive risk mitigation. We will treat this compound with the caution required for a novel substance with a potential for corrosive, irritant, and persistent environmental effects.

Presumptive Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Based on its constituent parts—a cyclobutylamine core, a carbon-fluorine bond, and a hydrochloride salt—we can anticipate a specific hazard profile.

Hazard CategoryAnticipated Risk & Rationale
Skin & Eye Contact Corrosive / Severe Irritant. Cyclobutylamine is a corrosive substance.[4] The hydrochloride salt form, while a solid, will readily form an acidic and irritating solution upon contact with moisture (e.g., on skin or in eyes).[3]
Inhalation Respiratory Irritant. Fine powders of amine hydrochlorides can cause respiratory irritation.[3] All handling of the solid form should be conducted with appropriate engineering controls to prevent aerosolization.
Ingestion Toxic. While specific oral toxicity is unknown, related amine hydrochlorides can be toxic or fatal if swallowed.[5] Accidental ingestion must be strictly avoided.
Environmental Environmental Persistence. The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds resistant to degradation and potentially persistent in the environment.[6][7] Disposal must be handled with extreme care.
Reactivity Incompatible with Strong Bases & Oxidizers. As an amine salt, it will react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents.[4]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as certified chemical fume hoods, are the primary defense against exposure. PPE serves as the critical final barrier. The following multi-layered approach is mandatory.

Core PPE Requirements:
  • Eye and Face Protection : At a minimum, chemical splash goggles meeting ANSI Z87.1 standards are required.[8] When handling solutions or performing operations with a splash risk, a full-face shield must be worn over the safety goggles.[8][9]

  • Hand Protection : Double-gloving is required. An inner nitrile glove provides a base layer of protection, while a heavier-duty outer glove (e.g., neoprene or butyl rubber) should be chosen based on the solvent being used.[1] Gloves must be inspected before each use and changed immediately upon contamination.[8]

  • Body Protection : A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[1][8] For procedures involving larger quantities (>10g) or significant splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[8]

Glove Selection for Common Solvents
SolventRecommended Outer Glove
Dichloromethane (DCM)Neoprene, Butyl Rubber
Methanol, EthanolButyl Rubber, Nitrile
Acetone, AcetonitrileButyl Rubber
Tetrahydrofuran (THF)Consult manufacturer chart; often requires specialized gloves
Water (Aqueous Solutions)Nitrile, Neoprene

Always consult the glove manufacturer's specific chemical resistance guide for the most accurate information.[8]

PPE_Selection_Workflow cluster_assessment Phase 1: Task Assessment cluster_controls Phase 2: Engineering Controls cluster_ppe Phase 3: PPE Specification start Initiate Task with trans-(3-Fluorocyclobutyl)methamine HCl assess_solid Handling Solid Powder? start->assess_solid assess_solution Working with Solution? start->assess_solution fume_hood Work in Certified Chemical Fume Hood assess_solid->fume_hood ppe_solid Add Respiratory Protection: Use Respirator if Weighing Outside Containment Hood assess_solid->ppe_solid If containment is insufficient assess_solution->fume_hood Yes ppe_base Core PPE: - Double Gloves (Nitrile inner) - Splash Goggles - FR Lab Coat fume_hood->ppe_base end_node Proceed with Experiment assess_splash Significant Splash Risk? ppe_base->assess_splash Check for Splash Risk ppe_splash Add Face & Body Protection: - Full Face Shield - Chemical Apron ppe_splash->end_node assess_splash->ppe_splash assess_splash->end_node No Spill_Response_Workflow cluster_small_spill Small Spill Response (Inside Fume Hood) cluster_large_spill Large Spill Response (Outside Containment) spill Spill Occurs assess Assess Spill - Location? - Quantity? spill->assess alert_local 1. Alert Nearby Personnel assess->alert_local Small & Contained evacuate 1. Evacuate Area Immediately assess->evacuate Large or Uncontained absorb 2. Contain & Absorb with Compatible Material alert_local->absorb collect 3. Collect into Labeled Hazardous Waste Container absorb->collect decon 4. Decontaminate Area collect->decon alert_emergency 2. Call Institutional Emergency Response evacuate->alert_emergency restrict 3. Restrict Access alert_emergency->restrict inform 4. Inform Responders restrict->inform

Caption: Step-by-step spill response workflow.

Waste Management and Disposal

Proper disposal is a critical step in the chemical lifecycle, especially for fluorinated compounds. The strength of the carbon-fluorine bond means this compound will not readily degrade and must be treated as persistent hazardous waste. [1][6]

  • Waste Segregation : All waste streams containing trans-(3-Fluorocyclobutyl)methamine hydrochloride must be kept separate from other laboratory waste. [1]Do not mix with incompatible waste.

  • Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste: Fluorinated Organic Compound" and list the chemical name.

  • Containerization :

    • Solid Waste : Collect spent solids, contaminated absorbents, and contaminated PPE (gloves, wipes, etc.) in a dedicated, sealed, and properly labeled solid waste container.

    • Liquid Waste : Collect all solutions and reaction mixtures in a dedicated, sealed, and properly labeled liquid waste container.

  • Final Disposal : All waste must be disposed of through your institution's certified hazardous waste management program. [1]Incineration at high temperatures is a common method for destroying fluorinated organic compounds, but this must be handled by professionals. [7]Do not attempt to neutralize or dispose of this chemical via standard laboratory drains.

References

  • Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFsYwymhK8Vvdowrh9PfNIVwfaXkjLrkt_lFBahfVMkmFg5Ledb_x8iB1E7QEWKwbvI63rAQoaheOctMkITJEO_b8UovXjWVxodlkGMshlwqr5FHUqP-G-3KcxIyp4dut9w3SR0Y-0SEr3ERPm6lAId02DX3CKFvMXlSG80eQ3O8oDnbAIN1WmbCtsnc3_0PCY]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zmNgmAd5-Ih799PaPpmObszl6cAwiYeXpmnDh5vl4JvwEl7A65oUgaZmPRQ4iEG-g-xhabV9qPjRDkVr526tK6S_75E41wySuDLZ6F92MoBjC34XE6RZBmyyacDsOYNL3iQK-hUq3V7GRI17BZtgoaunSbRPRdcmDBD9_2cXwRlHsY8SrUhow7or3zFDPg-WxL2yT5N009l30Az0n5rBb953rKHF-6I=]
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Q1sLdozmg-nAAADDfn_WwakC-F7BbWrZHWW1uKH0X6evdYc0Hj0xzPu4OSiaukfDszKjroxtaEuCMQqyusf3-YXghs4r1aCRpWsaxQVPtnkhHGPymBy3RN71TAjk_ogHqRkDhHYt1vgK-1kyklg=]
  • Cyclobutylamine - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkj_YE_r5B73YCoTiWeWe73IqDnaP3HaojlUh4T5cGGNEuSTew2C0AXFg4gsA7JyZzrCfRckVN2xnxQ9N6Uw1jLucZ3E1JDsmhyuI6o32Uv2nxckwgScIjrDVhZP75FlTmfupcKUGUAwJ49UokrT4k]
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM1idSsxpEI2ulTdtR6WnuJl8ByW1QiMYhGKNTFO2prgI4LIillCJIrhB5dj_Eb3wAa0petM9ePamh9HjRefMz5iZBE7hxqd4KwcppUpFx3E6DRtXlhsCvHYLnmkFFe2ROzMSMnCnt87ZB3umU]
  • Safety Guidelines for Handling Chemicals. HPE Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcwl8ORSDgNKqJ_dHHjNy8OdS4PCPF7YN1qmgLR37cluwUlsDQV5Zxmtr4Pw-Zw0d2LSd4RCgwxgVu7sZUJikrZNLPIsBB96MGjcbDoaUIf1Dj47qgBEvbeasjfwTa1LPQq4I8yMHNQMk0DAqmQydDBSqjOlzbnTZZxTJouue4D_Xw-UkLs5EqJ6YpgyvR80YW-aIxtE-CSPzbuASmq8Dlz8eilmgYWd87kfWs2t72wOzf]
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency (EPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOd-Y-UpezXGQVM6KPjedbHebcyZTLWr-lPhvyL_bCdKnVEtgKyW73sDMLFpXqG6u916YZkht0A01lLCXhoMnLkqfv-oP7DZv0zNj2K5fdkwpALYLUm8Va5mYDJUXNf1j7L1oECXJktFG1HktoUp1xppFEAwwt4YI-SUxHo1AD]
  • Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management (CHEMM). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBuxdL-bzOG8zMG2pVHi9YbNH6hsbmg-sIYe01uwJCWbvt7hZgbtX0z_6O00Zt8vzPQntK30e-c0R_CUmBrccJ-tfztDTWyD-ZWGEJaMg5vbBJiMITw9qO]
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0OYPQRJbI8SiEtYtmrqH99DBUgiiXT_VIv3ag1dv4RDupoQD640sRqYYuz6A8zWhFrBHftjenh_uo_I_zo3JSgsEXY0OQcYGVkH_RoxRxV2_jzz6pmAQyqbG00OQIslzCrzjff6mBivxMdPs5Wi8cwHtaDjMr3qMcsbVWi6PI147qgGkKJADfBU6sWFVckSWAAUYR]
  • Material Safety Data Sheet - VistaPharm. VistaPharm, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX5-XC_EkbCnG_dlCPTO5CE2qzeq2VYVdua07BBKFnxASKVuO1oWzLsE-u-w2Cf85kUhVSr8Bi0YLZ0l1zIXBSohA5KI9Bv3fch6LQJGaZG-IBeYcaVA1RO5dereJhCqJJ1xl5JCvqZz-7CAm9GxbfF86OmvaMByQOt10I2SyDPMptW5CklxCy--SzdBBUXeT1ej4CXTAC]
  • Discover the Various Types of PPE for Optimal Chemical Safety. Environmental Marketing Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvVb7_F0L1O9rOEt6ZQGE60fHeX8aW0FAy8HyC-jBAQ5UthL2UtpHHXeGLAy1yWhKKD8Y5OKNls8xlC0BveWCT0q2wkr8WlfkzZeHcEpXr8MJ_HO4Mq243E65U3YNISKithoAKgS7j_OGmcUi9W1-n8RBwucxVSJ5vPneFUYOUphstpW65MqDn5PCPzMA6S_O-0zTGqhErLHwN43LR]
  • Proper disposal of chemicals. Sciencemadness Wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTGZVM83W0jOTHDusuN9A7IxrPGu1teOjuXQuvOf-eQbQ1XLTA6fCzsfIZDRc5UEol23Zda_l0lMJtQoa5uW1eYvdENG9E9KMPLeUwD9MB_vWF-o8sXRJyAlnEb6uf_7c8Z40jViu4gWoIxfKULDY-33NeEJoXJpSN6mwYKys4Ig9ktAKXhuE=]
  • Guidelines for Disposing of PFAs. MCF Environmental Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9r1Jsaqejw49L8FR9tpSYU72l7eYyLcdTkHgr_LPP8aNLAm4NFf4mxOJfSjhZCgAoZ2N6CQECPjvEApSd0-tHaNLFIddfU90lmzTVDJ0V0jgYPDxaAaHSipYlBslPgdpDu7vO7kSWKHhRC2PuQJZMG-gCRRGoBun2]
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNaK3wAQyAZ3-tJ80lrr34ZFkA5U47Gpc-wPbNc36jbBwby8TsCS4bTZBNQuIhMqn7A6tG5SysajqCRLQQc5MTTIxorKshY_ZdHujz33mLt7TAuqFjl-3WX-6v4S0Zcttr25MX40-wc15tNiU=]
  • Cyclobutylamine 2516-34-9 wiki. Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrCf1jfYpLWThZ047f3AKe49dHJ4Fo0NnEQKvR_jbRP88IGs6ORxzDUWtQnYMEx6szZslW2XHduzoU6KiO4VbCNgIwRiR_JSgB-3Paqzaf1RnuqzHi2yWL_nz0UvggQPa2OLQpwZy_JIyfvV97OnbQcb0bVfOnAXSNNjIwcOac]
  • Safety Data Sheet - Pharma Source Direct. Pharma Source Direct. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKTKh8R3u9QDCzqNYdMcZK8ctPlKkViqiljfwFvKTMsVbmOeHZfwBzxAfK-6gga6e0N3R9m2xKRFomJFQCMdVtocgE2PsaiHC3X5Zp5jdL3pk0_3ew27PFSt5vxHO74phT0Zh0ABLTFWGYlGip4ZR4Xc-_gFPUx7pJcPG0GwWqVI4KVmU=]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuxPa1bDl11Zbr1qY3aeKLEF098YECLJdSv1IOaieb07EZo8jKICzJHGJJereleIwdxZ53av9vEAJxylQtui7-2zZGFf1LfbLA0tG4Lu9D-G3Rt-q4CIc417ySonbQvBUeehN-8fRoqV0lOLamPdOmGksCM-oBQmZTDt6PFCrSZGWfr2_MiHcCJzXV11caU_GJsiIPKnk4ptWI2khDPqJAAD6YSnOZrkRU4a9kdPx5Yq74QVAxU6BSqDzBO5tR1lB_SsND41tiGr0NsfXG]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyL80BfWIMi35mSPL3qFPcyyNh--RGA2DIWK8zr2cUH53XLCDq0eu7rdCK8g-qr89hfXM3OFspGzx47Cvwh5bGudV4bI1Zc3MW5EaoxpO2a0Ozsva3WBYOxQljBgYQLv5q1HonNhizhRNREdWmnK2m5LrjXV8DRm38SpuwBGBKe-vRIwVWx2B6JqjOlrCxQ83X]
  • SAFETY DATA SHEET - Fisher Scientific. Thermo Fisher Scientific Chemicals, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Ncj1uq__WzbkXSeBg86FGeBrMRBwEzuJjfjNFmP5QImox0VZWZu1ilZCL9hL9iwJVyZsKRyUdZ8xkyvkZaWrn5I6WMFPXyTNRQ9IBK8Hh8Xma1HzrODBD2CnAzQZ1GjtpzBtvqOHnL8F8qeYvkQq82d7LrUlQ9Ln7DrpYIZoxDf0lVBaayVoEm84GmoRIe3mGImMAAIKVi7H-_I5ua3xqeVNry3ZPrSPTH3X3alplHuMt2ai3tCqIUOrB2wKiUlPTKvf7yM5SGinOxmshorGe6Ptl2Hc]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-(3-Fluorocyclobutyl)methamine hydrochloride
Reactant of Route 2
trans-(3-Fluorocyclobutyl)methamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.